Protein kinase inhibitor H-7
Descripción
A specific protein kinase C inhibitor, which inhibits superoxide release from human neutrophils (PMN) stimulated with phorbol myristate acetate or synthetic diacylglycerol.
Propiedades
IUPAC Name |
5-(2-methylpiperazin-1-yl)sulfonylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-11-9-16-7-8-17(11)20(18,19)14-4-2-3-12-10-15-6-5-13(12)14/h2-6,10-11,16H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVFVCGFMNCYPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1S(=O)(=O)C2=CC=CC3=C2C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401004756 | |
| Record name | 5-(2-Methylpiperazine-1-sulfonyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401004756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84477-87-2 | |
| Record name | 1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84477-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084477872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-methylpiperazine-1-sulfonyl)isoquinoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07996 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-(2-Methylpiperazine-1-sulfonyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401004756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-ISOQUINOLINESULFONYL)-2-METHYLPIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/487H9Q0F9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Protein Kinase Inhibitor H-7: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The protein kinase inhibitor H-7, also known as 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, is a widely utilized research tool for studying cellular signaling pathways. While initially characterized as a potent inhibitor of Protein Kinase C (PKC), subsequent research has revealed a broader spectrum of activity, encompassing cyclic nucleotide-dependent protein kinases and other key cellular enzymes. This technical guide provides an in-depth analysis of H-7's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it modulates. Understanding the multifaceted nature of H-7's inhibitory profile is crucial for the accurate interpretation of experimental results and for its potential application in drug discovery and development.
Core Mechanism of Action and Kinase Selectivity
H-7 primarily functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of protein kinases and preventing the transfer of the γ-phosphate from ATP to their respective substrates. Its isoquinolinesulfonamide (B3044496) structure is a common feature among many kinase inhibitors.
Quantitative Inhibitory Profile
The inhibitory potency of H-7 varies across different protein kinases. The following table summarizes the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for key kinase targets.
| Kinase Target | Ki (μM) | IC50 (μM) | Notes |
| Protein Kinase C (PKC) | 6[1] | 42[1] | Potent inhibitor. |
| Protein Kinase A (PKA) | 3 | 21[1] | Potent inhibitor. |
| cGMP-dependent Protein Kinase (PKG) | - | - | Generally considered an inhibitor, but specific quantitative data is less consistently reported. |
| Myosin Light Chain Kinase (MLCK) | 0.3[1] | - | High-affinity target, suggesting a primary mechanism for effects on cell contractility. |
| Rho-associated kinase (ROK) | - | 3.1[2] | Contributes to effects on the cytoskeleton and cell motility. |
Note: Ki and IC50 values can vary depending on the experimental conditions, such as ATP concentration and the specific isoforms of the kinases used.
Impact on Key Signaling Pathways
H-7's broad inhibitory profile allows it to modulate several critical intracellular signaling cascades.
Protein Kinase C (PKC) Signaling Pathway
PKC isoforms are central regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis. H-7's inhibition of PKC can lead to the suppression of downstream signaling events.
Protein Kinase A (PKA) Signaling Pathway
The PKA pathway is activated by cyclic AMP (cAMP) and is involved in a wide array of cellular functions, including metabolism, gene transcription, and cell growth. H-7 can antagonize these processes by inhibiting PKA.
cGMP-dependent Protein Kinase (PKG) Signaling Pathway
The PKG pathway is activated by cyclic GMP (cGMP) and plays a crucial role in smooth muscle relaxation, platelet aggregation, and neuronal function. H-7's inhibitory effect on PKG contributes to its broader pharmacological profile.
Other Notable Mechanisms of Action
Beyond its effects on the major serine/threonine kinases, H-7 has been shown to influence other critical cellular processes.
Inhibition of Myosin Light Chain Kinase (MLCK)
H-7 is a potent inhibitor of MLCK, an enzyme crucial for the phosphorylation of myosin light chains and subsequent smooth muscle contraction and cell motility.[3] This inhibition is a primary contributor to H-7's observed effects on cellular contractility, cytoskeletal organization, and cell migration.[3] The effects of H-7 on cell morphology and motility are similar to those of the more selective MLCK inhibitor, KT5926.[3]
Inhibition of RNA Polymerase II Phosphorylation
H-7 can block the induction of immediate-early genes, such as c-fos, by a mechanism independent of PKC inhibition.[4] This effect is attributed to the inhibition of the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, a critical step for the transition from transcription initiation to elongation.[4]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of H-7.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a common method to determine the inhibitory activity of H-7 against a specific protein kinase using a radiolabeled ATP.
Materials:
-
Purified protein kinase
-
Specific peptide substrate for the kinase
-
H-7 (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
ATP (unlabeled)
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, the specific peptide substrate, and the purified protein kinase.
-
Add varying concentrations of H-7 (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km of the kinase for ATP.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper square.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each H-7 concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the H-7 concentration and fitting the data to a dose-response curve.
Cell-Based Myosin Light Chain (MLC) Phosphorylation Assay (Western Blot)
This protocol outlines a method to assess the effect of H-7 on MLC phosphorylation in a cellular context.
Materials:
-
Cell line of interest (e.g., smooth muscle cells)
-
Cell culture medium and supplements
-
H-7 (dissolved in DMSO)
-
Stimulant to induce MLC phosphorylation (e.g., carbachol, phorbol (B1677699) ester)
-
Lysis buffer (containing phosphatase and protease inhibitors)
-
Primary antibody against phosphorylated MLC (p-MLC)
-
Primary antibody against total MLC
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
-
Western blot equipment
Procedure:
-
Plate cells and grow to the desired confluency.
-
Starve the cells in serum-free medium for several hours to reduce basal phosphorylation.
-
Pre-treat the cells with various concentrations of H-7 (or DMSO as a vehicle control) for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with the chosen agonist for a short period (e.g., 5-10 minutes) to induce MLC phosphorylation.
-
Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against p-MLC overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence detection system.
-
Strip the membrane and re-probe with the antibody against total MLC for normalization.
-
Quantify the band intensities and calculate the ratio of p-MLC to total MLC for each condition.
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of Rho-associated kinase blocks agonist-induced Ca2+ sensitization of myosin phosphorylation and force in guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on the contractility, integrity, and membrane anchorage of the microfilament system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TFIIH-Associated Cdk7 Kinase Functions in Phosphorylation of C-Terminal Domain Ser7 Residues, Promoter-Proximal Pausing, and Termination by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
H-7 Inhibitor Target Kinase Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-7, also known as 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine, is a well-established, cell-permeable protein kinase inhibitor. It has been widely utilized in cellular and biochemical studies to investigate the roles of various protein kinases in signal transduction pathways. While often cited as a Protein Kinase C (PKC) inhibitor, H-7 exhibits a broad inhibitory profile against a range of serine/threonine kinases. This technical guide provides a comprehensive overview of the target kinase profile of H-7, presenting quantitative inhibition data, detailed experimental methodologies for kinase activity assessment, and visualizations of key signaling pathways affected by this inhibitor.
Data Presentation: H-7 Kinase Inhibition Profile
The following table summarizes the known quantitative inhibitory activities of H-7 against a selection of protein kinases. The data has been compiled from various scientific sources. It is important to note that inhibitory concentration (IC50) and inhibition constant (Ki) values can vary between studies depending on the specific assay conditions, such as ATP concentration and substrate used.
| Kinase Target | IC50 / Ki (µM) | Assay Type | Notes |
| Protein Kinase C (PKC) | Ki: 6.0 | Enzymatic | A primary and well-characterized target of H-7. |
| Protein Kinase A (PKA) | IC50: 3.0 | Enzymatic | Demonstrates significant inhibition of the cAMP-dependent pathway. |
| cGMP-dependent Protein Kinase (PKG) | Ki: 5.8 | Enzymatic | Also a target within the cyclic nucleotide-dependent kinase family. |
| Rho-associated coiled-coil containing protein kinase (ROCK) | IC50: 3.1 | Permeabilized tissue | H-7 inhibits Ca2+ sensitization in smooth muscle, a process mediated by ROCK.[1] |
| Myosin Light Chain Kinase (MLCK) | - | Cellular/Functional | H-7's effects on actomyosin (B1167339) contraction are similar to those of MLCK inhibitors, suggesting it as a target.[2] Direct Ki or IC50 values are not readily available. |
Experimental Protocols
The determination of a kinase inhibitor's potency and selectivity is paramount in drug discovery and chemical biology. Below are detailed methodologies for key experimental assays that can be employed to characterize the inhibitory profile of compounds like H-7.
Radiometric Kinase Assay
This traditional and highly sensitive method directly measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate.
a. Principle: A kinase, its substrate (a protein or peptide), and the inhibitor are incubated with radiolabeled ATP. The reaction is then stopped, and the phosphorylated substrate is separated from the unincorporated ATP. The radioactivity of the substrate is then quantified, which is inversely proportional to the inhibitor's activity.
b. Materials:
-
Purified kinase
-
Kinase-specific substrate
-
H-7 inhibitor (or other test compounds)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., 75 mM phosphoric acid or 3% phosphoric acid)
-
Phosphocellulose paper or membrane
-
Scintillation counter and scintillation fluid
c. Protocol:
-
Prepare serial dilutions of the H-7 inhibitor in the kinase reaction buffer.
-
In a microcentrifuge tube or 96-well plate, combine the kinase, its specific substrate, and the diluted H-7 inhibitor.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (at a concentration near the Km for the specific kinase, if known).
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with the stop solution to remove unincorporated [γ-³²P]ATP.
-
Allow the paper to dry, and then measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each H-7 concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is a robust, high-throughput screening method based on fluorescence resonance energy transfer (FRET) between a donor and an acceptor molecule.
a. Principle: A biotinylated substrate and a europium cryptate-labeled anti-phospho-antibody (donor) are used. Upon phosphorylation by the kinase, the antibody binds to the substrate. Addition of streptavidin-XL665 (acceptor) brings the donor and acceptor into close proximity, resulting in a FRET signal. The intensity of the FRET signal is proportional to the kinase activity.
b. Materials:
-
Purified kinase
-
Biotinylated substrate peptide
-
H-7 inhibitor
-
ATP
-
Kinase reaction buffer
-
HTRF detection reagents: Europium cryptate-labeled anti-phospho-antibody and Streptavidin-XL665
-
HTRF-compatible microplate reader
c. Protocol:
-
Dispense the H-7 inhibitor at various concentrations into the wells of a microplate.
-
Add the kinase and the biotinylated substrate to the wells.
-
Start the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time.
-
Stop the reaction by adding the HTRF detection reagents, which typically contain EDTA to chelate Mg²⁺.
-
Incubate the plate for the recommended time to allow for antibody binding.
-
Measure the HTRF signal at the appropriate emission wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (acceptor signal / donor signal) and determine the percent inhibition to calculate the IC50.
Caliper Mobility Shift Assay
This microfluidics-based assay separates the phosphorylated and non-phosphorylated substrate based on their different electrophoretic mobilities.
a. Principle: A fluorescently labeled peptide substrate is incubated with the kinase and inhibitor. The reaction mixture is then introduced into a microfluidic chip where an electric field is applied. The negatively charged phosphate group on the phosphorylated product causes it to migrate at a different velocity than the non-phosphorylated substrate. The amounts of both species are quantified by fluorescence detection.
b. Materials:
-
Purified kinase
-
Fluorescently labeled substrate peptide
-
H-7 inhibitor
-
ATP
-
Kinase reaction buffer
-
Stop solution (e.g., containing EDTA)
-
Caliper Life Sciences LabChip® system (or similar)
c. Protocol:
-
Set up the kinase reaction in a microplate with varying concentrations of the H-7 inhibitor.
-
Incubate the reaction for a defined period.
-
Stop the reaction by adding the stop solution.
-
Place the microplate into the Caliper instrument.
-
The instrument's sipper aspirates a small volume from each well and injects it into the microfluidic chip.
-
The substrate and product are separated by electrophoresis and detected by fluorescence.
-
The instrument's software calculates the percentage of substrate conversion to product.
-
Determine the IC50 value from the dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways that are modulated by kinases targeted by H-7.
Caption: Protein Kinase C (PKC) Signaling Pathway and H-7 Inhibition.
Caption: RhoA/ROCK Signaling Pathway in Smooth Muscle Contraction and H-7 Inhibition.
Experimental Workflow Diagram
Caption: General Experimental Workflow for Kinase Inhibitor Profiling.
Conclusion
H-7 is a valuable pharmacological tool for studying cellular signaling, primarily through its inhibition of a range of serine/threonine kinases. Its effects are most pronounced on members of the PKC and other cyclic nucleotide-dependent kinase families, as well as kinases involved in the regulation of the cytoskeleton such as ROCK. A thorough understanding of its kinase inhibition profile, as determined by the robust experimental methodologies detailed in this guide, is crucial for the accurate interpretation of experimental results and for its potential application in drug development. The provided diagrams of key signaling pathways offer a visual framework for understanding the downstream consequences of H-7's inhibitory actions. Researchers and drug development professionals are encouraged to consider the broad selectivity of H-7 when designing experiments and interpreting data.
References
H-7 Dihydrochloride: A Technical Guide for Researchers
An In-depth Examination of the Broad-Spectrum Protein Kinase Inhibitor in Scientific Research
Introduction
H-7 dihydrochloride (B599025) is a widely utilized isoquinoline (B145761) sulfonamide derivative that functions as a broad-spectrum inhibitor of several protein kinases. Its ability to target key regulators of cellular signaling has made it an invaluable tool for researchers investigating a multitude of biological processes, including cell cycle regulation, apoptosis, signal transduction, and oncogenesis. This technical guide provides a comprehensive overview of H-7 dihydrochloride for researchers, scientists, and drug development professionals, detailing its mechanism of action, applications in research, and relevant experimental protocols.
Mechanism of Action
H-7 dihydrochloride exerts its effects by competitively inhibiting the ATP-binding site of various serine/threonine protein kinases. Its primary targets include Protein Kinase A (PKA), Protein Kinase C (PKC), and Protein Kinase G (PKG). It also demonstrates inhibitory activity against Myosin Light Chain Kinase (MLCK), albeit with a lower potency.[1][2] By blocking the catalytic activity of these kinases, H-7 dihydrochloride disrupts the phosphorylation of their respective downstream substrates, thereby interfering with the signaling cascades that govern numerous cellular functions.
Data Presentation: Inhibitory Activity of H-7 Dihydrochloride
The inhibitory potency of H-7 dihydrochloride against its primary kinase targets is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the specific experimental conditions and the cell line used.
| Kinase Target | IC50 (µM) | Reference(s) |
| Protein Kinase A (PKA) | 3.0 | [2] |
| Protein Kinase G (PKG) | 5.8 | [2] |
| Protein Kinase C (PKC) | 6.0 | [2] |
| Myosin Light Chain Kinase (MLCK) | 97.0 | [2] |
Note: IC50 values are subject to variation based on experimental conditions.
Signaling Pathways
H-7 dihydrochloride is extensively used to dissect the roles of PKA and PKC in various signaling pathways.
Protein Kinase C (PKC) Signaling Pathway
The PKC family of kinases are crucial mediators in signal transduction, responding to signals such as growth factors and hormones. They regulate a wide array of cellular processes including proliferation, differentiation, and apoptosis. H-7 dihydrochloride's inhibition of PKC has been instrumental in elucidating the PKC/MEK/ERK pathway's role in tumor cell invasion and metastasis.[3]
References
- 1. The protein kinase C inhibitor H7 blocks phosphorylation of stathmin during TPA-induced growth inhibition of human pre-B leukemia REH6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. H-7 dihydrochloride | Broad Spectrum Protein Kinase Inhibitors | Tocris Bioscience [tocris.com]
- 3. The protein kinase C inhibitor, H7, inhibits tumor cell invasion and metastasis in mouse melanoma via suppression of ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Isoquinolinesulfonamide Inhibitors: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinolinesulfonamide (B3044496) scaffold represents a seminal class of protein kinase inhibitors, the discovery of which heralded a new era in targeted drug development. These compounds, characterized by their ability to competitively inhibit the ATP-binding site of various kinases, have become indispensable tools in cell biology research and have led to clinically approved therapeutics. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and experimental evaluation of isoquinolinesulfonamide inhibitors, with a focus on key compounds targeting Protein Kinase A (PKA) and Rho-associated coiled-coil containing protein kinase (ROCK).
Discovery of Isoquinolinesulfonamide Inhibitors
The journey of isoquinolinesulfonamide inhibitors began in the early 1980s with the pioneering work of Hiroyoshi Hidaka and his colleagues. Their research, published in 1984, described the synthesis of a series of isoquinolinesulfonamide derivatives and their potent inhibitory effects on cyclic nucleotide-dependent protein kinases and protein kinase C.[1][2][3] This was a landmark discovery, as it demonstrated the feasibility of developing synthetic, small-molecule inhibitors that could compete with the high intracellular concentrations of ATP to modulate kinase activity.[2][4] The initial series of compounds, including H-7, H-8, and H-9, laid the groundwork for the development of more potent and selective inhibitors.[3][5]
Key Isoquinolinesulfonamide Inhibitors and Their Targets
The versatility of the isoquinolinesulfonamide scaffold has led to the development of numerous inhibitors with varying selectivity profiles. The following tables summarize the quantitative data for some of the most prominent isoquinolinesulfonamide inhibitors and their primary kinase targets.
Table 1: Inhibitory Activity of Early Isoquinolinesulfonamide Inhibitors
| Compound | Target Kinase | IC50 / Ki | Reference |
| H-7 (1-(5-isoquinolinesulfonyl)-2-methylpiperazine) | Protein Kinase C | Ki = 6 µM | [3][5] |
| H-8 (N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide) | cGMP-dependent Protein Kinase | Ki = 0.48 µM | [3] |
| cAMP-dependent Protein Kinase (PKA) | Ki = 1.2 µM | [3] | |
| H-9 (N-(2-aminoethyl)-5-isoquinolinesulfonamide) | cGMP-dependent Protein Kinase | Ki = 0.87 µM | [6] |
| cAMP-dependent Protein Kinase (PKA) | Ki = 1.9 µM | [6] | |
| Protein Kinase C | Ki = 18 µM | [6] |
Table 2: Inhibitory Activity of PKA- and ROCK-Targeted Isoquinolinesulfonamide Inhibitors
| Compound | Primary Target | IC50 / Ki | Other Notable Targets (IC50/Ki) | Reference |
| H-89 | PKA | Ki = 48 nM | ROCK2 (IC50 = 270 nM) | [7][8] |
| KT5720 | PKA | Ki = 60 nM, IC50 = 3.3 µM | PHK (IC50 = 11 nM), PDK1 (IC50 = 300 nM) | [9][10][11] |
| Fasudil (B1672074) (HA-1077) | ROCK2 | - | PKA (IC50 = 6 µM) | [8] |
| Y-27632 | ROCK1/ROCK2 | Ki = 140-220 nM (ROCK1), 300 nM (ROCK2) | - | [12] |
| Ripasudil (K-115) | ROCK1/ROCK2 | IC50 = 0.051 µM (ROCK1), 0.019 µM (ROCK2) | - | [13] |
| Netarsudil | ROCK | - | - | [12] |
Mechanism of Action
Isoquinolinesulfonamide inhibitors primarily act as ATP-competitive inhibitors.[3] The isoquinoline (B145761) ring mimics the adenine (B156593) ring of ATP, binding to the hydrophobic pocket of the kinase's active site.[14] A critical hydrogen bond is formed between a nitrogen atom in the isoquinoline ring and the backbone amide of a conserved residue in the hinge region of the kinase, an interaction that is also observed with ATP.[14] The sulfonamide moiety and its substituents extend into the solvent-accessible region, and variations in this part of the molecule are largely responsible for the selectivity of the inhibitor for different kinases.[14]
Signaling Pathways
PKA Signaling Pathway and Inhibition by H-89
The cAMP-dependent protein kinase (PKA) is a key regulator of numerous cellular processes. Its activation is initiated by the binding of cyclic AMP (cAMP), which leads to the dissociation of the regulatory subunits from the catalytic subunits. The active catalytic subunits then phosphorylate downstream target proteins. H-89 inhibits PKA by directly competing with ATP for binding to the catalytic subunit, thereby preventing the phosphorylation of its substrates.
Rho/ROCK Signaling Pathway and Inhibition by Fasudil
The Rho/ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, which is involved in processes such as cell adhesion, migration, and smooth muscle contraction. RhoA, a small GTPase, activates ROCK, which in turn phosphorylates various downstream substrates, including Myosin Light Chain (MLC) phosphatase, leading to increased MLC phosphorylation and smooth muscle contraction. Fasudil inhibits ROCK, leading to vasodilation and other cellular effects.[15]
Experimental Protocols
Synthesis of Fasudil Hydrochloride
The following is a representative protocol for the synthesis of Fasudil hydrochloride, compiled from various sources.[15][16][17][18]
Step 1: Synthesis of 5-Isoquinolinesulfonyl Chloride
-
To a solution of 5-isoquinolinesulfonic acid in thionyl chloride, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture for 2-5 hours.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure.
-
Dissolve the residue in ice water and then add dichloromethane (B109758).
-
Neutralize the solution to a pH of 7 with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain 5-isoquinolinesulfonyl chloride.
Step 2: Synthesis of Fasudil
-
Dissolve homopiperazine (B121016) and a base (e.g., triethylamine) in dichloromethane and cool the mixture in an ice bath.
-
Slowly add a dichloromethane solution of 5-isoquinolinesulfonyl chloride dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with aqueous hydrochloric acid and then with aqueous sodium hydroxide.
-
Extract the aqueous layers with dichloromethane.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude Fasudil base.
Step 3: Formation of Fasudil Hydrochloride
-
Dissolve the crude Fasudil base in a suitable solvent (e.g., ethanol).
-
Slowly add a saturated solution of hydrogen chloride in ethanol (B145695) or isopropanol.
-
Cool the mixture to induce crystallization.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield Fasudil hydrochloride.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a general method for determining the IC50 of an inhibitor against a specific kinase using a radiometric assay.[19]
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
Test inhibitor stock solution (in DMSO)
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.
-
In a microcentrifuge tube or a 96-well plate, combine the kinase reaction buffer, the kinase, and the peptide substrate.
-
Add the serially diluted inhibitor or DMSO (for the control) to the reaction mixture.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a predetermined time (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated radiolabeled ATP.
-
Dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based PKA Inhibition Assay
This protocol provides a general method to assess the inhibition of PKA in a cellular context.[20]
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
PKA activator (e.g., forskolin (B1673556) or 8-Br-cAMP)
-
Test inhibitor (e.g., H-89)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: primary antibody against a known phosphorylated PKA substrate and a loading control antibody (e.g., anti-β-actin).
-
Secondary antibody conjugated to HRP
-
Western blotting reagents and equipment
-
Chemiluminescence detection system
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for a specified time (e.g., 1 hour).
-
Stimulate the cells with a PKA activator for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated PKA substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Normalize the intensity of the phosphorylated substrate band to the loading control.
-
Calculate the percentage of inhibition of PKA activity at each inhibitor concentration relative to the stimulated control.
Drug Discovery and Development Workflow
The discovery and development of isoquinolinesulfonamide inhibitors follow a typical drug discovery pipeline.
Structure-Activity Relationship (SAR)
The development of isoquinolinesulfonamide inhibitors has been heavily guided by structure-activity relationship studies. Key findings include:
-
Isoquinoline Ring: The nitrogen at position 2 is crucial for the hydrogen bonding interaction in the ATP-binding pocket. Modifications to this ring can significantly impact potency and selectivity.[14]
-
Sulfonamide Linker: This linker correctly positions the side chain for interactions within the kinase active site.
-
Side Chain: The nature of the side chain has a profound effect on selectivity. For example, the piperazine (B1678402) ring in H-7 contributes to its preference for Protein Kinase C, while the homopiperazine in Fasudil is important for its ROCK inhibitory activity.[3][21] Structure-based design has been employed to create constrained analogues, such as pyrrolidine (B122466) derivatives, to improve potency and selectivity for targets like PKB.[2][22]
Clinical Development and Therapeutic Applications
Several isoquinolinesulfonamide inhibitors have progressed to clinical trials and have been approved for therapeutic use.
-
Fasudil: Approved in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[23] It is also being investigated for other conditions, including pulmonary hypertension and neurodegenerative diseases.[15][24][25][26]
-
Ripasudil: Approved in Japan as an ophthalmic solution for the treatment of glaucoma and ocular hypertension.[13] Clinical trials have demonstrated its efficacy in lowering intraocular pressure.[5][9][19][27][28]
Conclusion
The discovery of isoquinolinesulfonamide inhibitors marked a pivotal moment in the field of kinase-targeted drug discovery. From their initial identification as potent inhibitors of PKA and PKC to the development of clinically successful drugs like Fasudil and Ripasudil, this class of compounds has demonstrated remarkable therapeutic potential. The deep understanding of their mechanism of action, structure-activity relationships, and the signaling pathways they modulate continues to drive the development of new and improved kinase inhibitors for a wide range of diseases. This technical guide provides a comprehensive foundation for researchers and drug development professionals working with this important class of molecules.
References
- 1. Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of RhoA/Rho kinase signaling pathway by fasudil protects against kainic acid‐induced neurite injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cytotoxic T lymphocyte-mediated lysis and cellular proliferation by isoquinoline sulfonamide protein kinase inhibitors. Evidence for the involvement of protein kinase C in lymphocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resources.revvity.com [resources.revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. KT5720 - Wikipedia [en.wikipedia.org]
- 12. The Role of Rho Kinase Inhibitors in Corneal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. pnas.org [pnas.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CN102603715A - Synthesis and preparation method of fasudil hydrochloride - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. A three-step purification procedure for protein kinase C: characterization of the purified enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. iovs.arvojournals.org [iovs.arvojournals.org]
- 24. Frontiers | Protocol for a randomized, placebo-controlled, double-blind phase IIa study of the safety, tolerability, and symptomatic efficacy of the ROCK-inhibitor Fasudil in patients with Parkinson’s disease (ROCK-PD) [frontiersin.org]
- 25. Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | ROCK-ALS: Protocol for a Randomized, Placebo-Controlled, Double-Blind Phase IIa Trial of Safety, Tolerability and Efficacy of the Rho Kinase (ROCK) Inhibitor Fasudil in Amyotrophic Lateral Sclerosis [frontiersin.org]
- 27. researchgate.net [researchgate.net]
- 28. reactionbiology.com [reactionbiology.com]
H-7 Inhibitor: A Technical Guide to its Effects on Protein Kinase C
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the H-7 inhibitor and its effects on Protein Kinase C (PKC). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are investigating PKC signaling and its modulation. This guide covers the mechanism of action of H-7, its inhibitory profile, and detailed experimental protocols for its use.
Introduction to H-7 and Protein Kinase C
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and gene expression.[1] The PKC family is divided into three subfamilies based on their activation requirements: conventional (cPKCs: α, βI, βII, γ), novel (nPKCs: δ, ε, η, θ), and atypical (aPKCs: ζ, ι/λ).[1][2] Dysregulation of PKC activity has been implicated in various diseases, including cancer and inflammatory disorders, making it a significant target for therapeutic intervention.
H-7, also known as 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, is a cell-permeable isoquinoline (B145761) sulfonamide that acts as a potent inhibitor of several protein kinases, most notably Protein Kinase C.[3][4] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site in the catalytic domain of the kinase, thereby preventing the phosphorylation of its substrates.[5] While widely used as a PKC inhibitor, it is important to note that H-7 also exhibits inhibitory activity against other kinases, particularly those in the AGC subfamily.
Quantitative Data on H-7 Inhibition
The inhibitory potency of H-7 has been characterized against PKC and other kinases. The following tables summarize the available quantitative data to provide a clear comparison of its activity.
Table 1: Inhibitory Potency of H-7 against Protein Kinase C
| Kinase | Source | IC50 / Ki |
| Protein Kinase C | Rat Liver | 25 µM (IC50)[3] |
| Protein Kinase C | - | 6 µM (Ki) |
Table 2: Selectivity Profile of H-7 against Other Kinases
| Kinase | Family | Relative Inhibition |
| cAMP-dependent Protein Kinase (PKA) | AGC | High |
| cGMP-dependent Protein Kinase (PKG) | AGC | High |
| Rho-associated coiled-coil containing protein kinase (ROCK2) | AGC | High |
| Mitogen-activated Protein Kinase (MAPK) | CMGC | No significant inhibition |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions in signaling pathways and the steps in experimental procedures is crucial for understanding the effects of inhibitors like H-7. The following diagrams, generated using the DOT language, illustrate key processes.
Caption: Protein Kinase C (PKC) Signaling Pathway and Point of H-7 Inhibition.
Caption: General Experimental Workflow for Studying H-7 Effects on PKC.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of H-7's effects on PKC.
In Vitro PKC Inhibition Assay (Non-Radioactive ELISA-Based)
This protocol describes a method to determine the in vitro inhibitory effect of H-7 on PKC activity using a commercially available ELISA-based assay kit.
Materials:
-
Purified active PKC enzyme
-
PKC substrate peptide (pre-coated on a 96-well plate)
-
H-7 inhibitor stock solution (in DMSO)
-
ATP solution
-
Kinase assay buffer
-
Phospho-specific substrate antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., TBST)
-
Microplate reader
Procedure:
-
Prepare H-7 Dilutions: Serially dilute the H-7 stock solution in kinase assay buffer to obtain a range of concentrations to be tested. Include a DMSO-only control.
-
Enzyme and Inhibitor Incubation: To the wells of the substrate-coated microplate, add the diluted H-7 or DMSO control. Then, add the purified active PKC enzyme to each well. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Kinase Reaction: Start the phosphorylation reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes to allow the phosphorylation of the substrate.
-
Washing: Aspirate the contents of the wells and wash three times with wash buffer.
-
Primary Antibody Incubation: Add the phospho-specific substrate antibody to each well and incubate at room temperature for 1 hour.
-
Washing: Repeat the washing step as in step 5.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate at room temperature for 1 hour.
-
Washing: Repeat the washing step as in step 5.
-
Color Development: Add the TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color has developed.
-
Stop Reaction: Stop the reaction by adding the stop solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each H-7 concentration compared to the DMSO control and determine the IC50 value.
Cellular Assay for PKC Inhibition using Western Blot
This protocol outlines a method to assess the effect of H-7 on the phosphorylation of a known PKC substrate in cultured cells.
Materials:
-
Cultured cells expressing the target PKC and substrate
-
H-7 inhibitor
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against the phosphorylated form of the PKC substrate
-
Primary antibody against the total form of the PKC substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate the cells and allow them to adhere. Treat the cells with various concentrations of H-7 or a vehicle control (DMSO) for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 9.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total substrate protein to normalize for loading differences.
-
Data Analysis: Quantify the band intensities and determine the effect of H-7 on substrate phosphorylation.
Conclusion
H-7 is a valuable tool for studying the roles of Protein Kinase C in various cellular processes. Its ATP-competitive mechanism of action and its inhibitory effects on PKC have been well-documented. However, researchers should be mindful of its off-target effects on other kinases, particularly PKA and ROCK2, and use appropriate controls in their experiments. The detailed protocols and signaling pathway diagrams provided in this guide are intended to facilitate the design and execution of robust experiments to further elucidate the complex functions of PKC and the effects of its inhibition.
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Inhibitory effect of H-7, H-8 and polymyxin B on liver protein kinase C-induced phosphorylation of endogenous substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The protein-kinase-C inhibitor h7 blocks normal human lymphocyte stimulation and induces apoptosis of both normal lymphocytes and leukemia molt-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to H-7 as a Cyclic Nucleotide-Dependent Protein Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-7, chemically known as 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, is a widely utilized research tool in cell biology and pharmacology.[1] It functions as a potent, cell-permeable inhibitor of a range of protein kinases, with notable activity against cyclic nucleotide-dependent protein kinases such as Protein Kinase A (PKA) and Protein Kinase G (PKG), as well as Protein Kinase C (PKC).[2] This broad-spectrum inhibitory profile makes H-7 a valuable agent for dissecting signaling pathways and investigating the physiological roles of these crucial enzymes. However, its lack of absolute specificity necessitates careful interpretation of experimental results.
This technical guide provides a comprehensive overview of H-7, including its biochemical properties, detailed experimental protocols for its use, and visual representations of its interactions with key signaling pathways.
Data Presentation: Biochemical Activity of H-7
The inhibitory potency of H-7 against various protein kinases is crucial for its application in research. The following tables summarize the key quantitative data regarding its activity.
| Kinase Target | IC50 (µM) | Reference |
| Protein Kinase A (PKA) | 3.0 | |
| Protein Kinase G (PKG) | 5.8 | |
| Protein Kinase C (PKC) | 6.0 | |
| Myosin Light Chain Kinase (MLCK) | 97.0 |
| Kinase Target | Ki (µM) | Reference |
| Protein Kinase C (PKC) | 6 | [2] |
Experimental Protocols
In Vitro Kinase Assay for H-7 Inhibition
This protocol outlines a general method to determine the IC50 value of H-7 for a specific kinase in a controlled, in vitro setting.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer for the kinase of interest. A common formulation is 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and 1 mM DTT.
-
Kinase: Reconstitute the purified kinase (e.g., PKA, PKG) in kinase buffer to a working concentration.
-
Substrate: Prepare a stock solution of a specific peptide or protein substrate for the kinase.
-
ATP: Prepare a stock solution of ATP. For radiometric assays, include [γ-³²P]ATP.
-
H-7 Stock Solution: Prepare a concentrated stock solution of H-7 in a suitable solvent, such as DMSO. Create a serial dilution of H-7 to be tested.
-
Stop Solution: Prepare a solution to terminate the kinase reaction, such as 8 M guanidine (B92328) hydrochloride or a solution containing EDTA.
2. Assay Procedure:
-
In a microcentrifuge tube or a well of a microplate, combine the kinase buffer, the kinase, and the substrate.
-
Add the desired concentration of H-7 from the serial dilutions. Include a control with no inhibitor.
-
Pre-incubate the mixture for 10-15 minutes at 30°C to allow H-7 to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the stop solution.
-
Quantify the phosphorylation of the substrate. This can be done using various methods, such as:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
ELISA-based Assay: Use a phospho-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based Assay: Use a commercial kit that measures ADP production (e.g., ADP-Glo™).
-
3. Data Analysis:
-
Calculate the percentage of kinase activity for each H-7 concentration relative to the control (no inhibitor).
-
Plot the percentage of kinase activity against the logarithm of the H-7 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell-Based Assay to Evaluate the Effects of H-7
This protocol describes a general method for assessing the impact of H-7 on a cellular process.
1. Cell Culture and Treatment:
-
Culture the cells of interest (e.g., PC12D, human neutrophils) in the appropriate medium and conditions.[3][4]
-
Seed the cells in multi-well plates at a suitable density.
-
Allow the cells to adhere and grow overnight.
-
Treat the cells with various concentrations of H-7. Include a vehicle control (e.g., DMSO). The final concentration of the vehicle should be consistent across all wells and ideally below 0.5%.
-
Incubate the cells with H-7 for the desired period (e.g., 1-24 hours), depending on the specific cellular process being investigated.
2. Assessment of Cellular Response:
-
Following incubation, assess the desired cellular endpoint. This could include:
-
Cell Proliferation/Viability: Use assays such as MTT, XTT, or CellTiter-Glo®.
-
Gene Expression: Analyze changes in mRNA levels of target genes using RT-qPCR or microarray analysis.[3]
-
Protein Expression/Phosphorylation: Perform Western blotting using antibodies specific to the proteins of interest and their phosphorylated forms.
-
Cell Morphology: Observe changes in cell shape and structure using microscopy.[4]
-
Apoptosis: Measure markers of programmed cell death using techniques like TUNEL staining or caspase activity assays.[1]
-
3. Data Analysis:
-
Quantify the cellular response for each H-7 concentration.
-
Normalize the data to the vehicle control.
-
Plot the cellular response against the H-7 concentration to determine the dose-dependent effect.
Mandatory Visualizations
Signaling Pathways
Caption: PKA signaling pathway and the inhibitory action of H-7.
Caption: PKG signaling pathway and the inhibitory action of H-7.
Caption: PKC signaling pathway and the inhibitory action of H-7.
Experimental Workflow
Caption: General workflow for assessing a kinase inhibitor like H-7.
Conclusion
H-7 remains a cornerstone tool for researchers investigating cellular signaling pathways mediated by cyclic nucleotide-dependent protein kinases and PKC. Its broad inhibitory profile, while a limitation for achieving high specificity, allows for the initial dissection of complex signaling networks. The quantitative data and detailed protocols provided in this guide are intended to facilitate the effective and reproducible use of H-7 in a laboratory setting. The accompanying diagrams offer a clear visual representation of its mechanism of action within key signaling cascades. As with any broad-spectrum inhibitor, it is imperative that researchers employ appropriate controls and consider potential off-target effects when interpreting data generated using H-7.
References
- 1. The protein-kinase-C inhibitor h7 blocks normal human lymphocyte stimulation and induces apoptosis of both normal lymphocytes and leukemia molt-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Protein kinase inhibitor H7 blocks the induction of immediate-early genes zif268 and c-fos by a mechanism unrelated to inhibition of protein kinase C but possibly related to inhibition of phosphorylation of RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of protein kinase inhibitor H-7 on the contractility, integrity, and membrane anchorage of the microfilament system - PubMed [pubmed.ncbi.nlm.nih.gov]
H-7: A Technical Guide to its Inhibition of Protein Kinase A and Protein Kinase C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibitory effects of H-7 on two key serine/threonine kinases: Protein Kinase A (PKA) and Protein Kinase C (PKC). H-7, an isoquinolinesulfonamide (B3044496) derivative, has been a valuable tool in dissecting the complex signaling pathways regulated by these kinases. This document summarizes the quantitative inhibitory data, details the experimental protocols for determining these values, and visualizes the relevant signaling pathways.
Quantitative Inhibition Data: Ki Values of H-7
The inhibitory potency of H-7 against PKA and PKC is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. The Ki values for H-7 are presented in the table below.
| Kinase | H-7 Ki Value (µM) |
| Protein Kinase A (PKA) | 3.0 |
| Protein Kinase C (PKC) | 6.0[1] |
These values indicate that H-7 is a potent inhibitor of both PKA and PKC, with a slightly higher affinity for PKA.
Experimental Protocols: Determination of Ki Values
The Ki values for H-7's inhibition of PKA and PKC were determined using a radiometric protein kinase assay. This method measures the transfer of a radiolabeled phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to a specific substrate protein or peptide by the kinase.
Principle
The assay quantifies the amount of [γ-³²P]ATP incorporated into a substrate in the presence of varying concentrations of the inhibitor, H-7. The inhibition is competitive with respect to ATP.
Materials
-
Enzymes: Purified catalytic subunit of PKA and purified PKC.
-
Substrates: Histone H1 for PKA, and calf thymus H1 histone for PKC.
-
Radiolabel: [γ-³²P]ATP.
-
Inhibitor: H-7 (1-(5-isoquinolinesulfonyl)-2-methylpiperazine).
-
Buffers and Reagents:
-
Reaction buffer for PKA: Tris-HCl (pH 7.4), MgCl₂, with the addition of cAMP to activate the holoenzyme if the full enzyme is used.
-
Reaction buffer for PKC: Tris-HCl (pH 7.4), MgCl₂, CaCl₂, and phosphatidylserine/diolein for activation.
-
Trichloroacetic acid (TCA) for precipitation.
-
Scintillation cocktail.
-
-
Equipment:
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Incubator/water bath.
-
Procedure
-
Reaction Mixture Preparation: A master mix for the kinase reaction is prepared containing the reaction buffer, the respective kinase, and its substrate.
-
Inhibitor Addition: Serial dilutions of H-7 are added to the reaction tubes. A control reaction with no inhibitor is also prepared.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
Incubation: The reaction mixtures are incubated at 30°C for a predetermined time (e.g., 10 minutes) to allow for the phosphorylation of the substrate.
-
Termination of Reaction: The reaction is stopped by spotting an aliquot of the reaction mixture onto phosphocellulose paper or by adding cold trichloroacetic acid (TCA) to precipitate the proteins.
-
Washing: The phosphocellulose paper or the TCA precipitate is washed multiple times with a suitable buffer (e.g., phosphoric acid or TCA) to remove unincorporated [γ-³²P]ATP.
-
Quantification: The amount of ³²P incorporated into the substrate is quantified using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition for each H-7 concentration is calculated relative to the control. The Ki value is then determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Signaling Pathway Visualizations
The following diagrams illustrate the canonical signaling pathways for PKA and PKC, providing context for the inhibitory action of H-7.
Caption: The Protein Kinase A (PKA) signaling pathway.
Caption: The Protein Kinase C (PKC) signaling pathway.
Caption: Workflow for radiometric kinase inhibition assay.
References
The Role of H-7 in Signal Transduction Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-7, also known as 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, is a well-characterized, cell-permeable protein kinase inhibitor.[1] As a broad-spectrum inhibitor, it has been instrumental in dissecting a multitude of signal transduction pathways by targeting the ATP-binding site of several key serine/threonine kinases.[2] This technical guide provides an in-depth overview of H-7's mechanism of action, its role in various signaling cascades, a compilation of its inhibitory activities, and detailed experimental protocols for its application in research.
Core Mechanism of Action
H-7 is an isoquinolinesulfonamide (B3044496) derivative that acts as a competitive inhibitor of ATP at the catalytic domain of protein kinases.[2] Its primary targets include Protein Kinase C (PKC), cAMP-dependent Protein Kinase (PKA), and cGMP-dependent Protein Kinase (PKG).[3][4] It also exhibits inhibitory activity against Myosin Light Chain Kinase (MLCK), albeit at higher concentrations.[5] By inhibiting these kinases, H-7 effectively blocks the phosphorylation of their downstream substrates, thereby modulating a wide array of cellular processes.
A notable and distinct mechanism of H-7 is its ability to inhibit the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II.[6] This action is independent of its effects on PKC and occurs downstream of Mitogen-Activated Protein Kinase (MAPK), suggesting a direct or indirect role in regulating transcriptional elongation.[6]
Quantitative Data: Inhibitory Profile of H-7
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of H-7 against its primary kinase targets. This data provides a quantitative basis for designing experiments and interpreting results.
| Target Kinase | Inhibitory Constant (Ki) | IC50 |
| Protein Kinase C (PKC) | 6.0 µM | 6.0 µM[5] |
| cAMP-dependent Protein Kinase (PKA) | 3.0 µM | 3.0 µM[5] |
| cGMP-dependent Protein Kinase (PKG) | - | 5.8 µM[5] |
| Myosin Light Chain Kinase (MLCK) | - | 97.0 µM[5] |
Role in Key Signal Transduction Pathways
H-7's broad-spectrum activity allows it to intersect with multiple critical signaling pathways.
Protein Kinase C (PKC) Pathway
The PKC family of kinases are central regulators of cellular proliferation, differentiation, apoptosis, and immune responses. H-7's inhibition of PKC has been shown to block tumor cell invasion and metastasis by suppressing the ERK1/2 signaling pathway, which in turn downregulates the expression and activity of matrix metalloproteinases (MMPs).[3]
cAMP-dependent Protein Kinase (PKA) Pathway
The PKA pathway is a primary signaling route for many hormones and neurotransmitters, regulating metabolism, gene expression, and cell growth. H-7's inhibition of PKA can impact these processes. For instance, in T-cell activation, while H-7 inhibits proliferation, it does not affect IL-2 production, suggesting a dissection of signaling pathways downstream of PKA.
Myosin Light Chain Kinase (MLCK) and the Rho/ROCK Pathway
H-7's inhibition of MLCK affects smooth muscle contraction and cell motility.[5][7] This occurs through the prevention of myosin light chain phosphorylation, a critical step for actomyosin (B1167339) contraction. This mechanism is particularly relevant in studies of vascular smooth muscle relaxation and cancer cell migration.
References
- 1. The protein-kinase-C inhibitor h7 blocks normal human lymphocyte stimulation and induces apoptosis of both normal lymphocytes and leukemia molt-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The protein kinase C inhibitor, H7, inhibits tumor cell invasion and metastasis in mouse melanoma via suppression of ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of myosin light chain phosphorylation decreases rat mesenteric lymphatic contractile activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein kinase inhibitor H7 blocks the induction of immediate-early genes zif268 and c-fos by a mechanism unrelated to inhibition of protein kinase C but possibly related to inhibition of phosphorylation of RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of protein kinase inhibitor H-7 on the contractility, integrity, and membrane anchorage of the microfilament system - PubMed [pubmed.ncbi.nlm.nih.gov]
ATP-Competitive Inhibition of H-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-7, also known as 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, is a widely utilized cell-permeable protein kinase inhibitor. Its primary mechanism of action is through ATP-competitive inhibition, where it reversibly binds to the ATP-binding pocket of various kinases, thereby preventing the phosphorylation of their respective substrates. This technical guide provides an in-depth overview of the core principles of H-7's inhibitory action, detailed experimental protocols for its characterization, and a summary of its effects on key signaling pathways.
Mechanism of Action: ATP-Competitive Inhibition
H-7 acts as a competitive inhibitor with respect to ATP. This means that H-7 and ATP compete for the same binding site on the kinase's catalytic domain. The isoquinolinesulfonamide (B3044496) moiety of H-7 mimics the adenine (B156593) ring of ATP, allowing it to fit into the hydrophobic ATP-binding pocket. By occupying this site, H-7 physically blocks the binding of ATP, which is the phosphate (B84403) donor for the phosphorylation reaction catalyzed by the kinase. This inhibition is reversible and can be overcome by increasing the concentration of ATP.
The ATP-competitive nature of H-7 is a common mechanism among many small molecule kinase inhibitors. Understanding this mechanism is crucial for interpreting experimental results and for the design of more selective and potent inhibitors.
The Multifaceted Impact of H-7 on Cellular Processes: A Technical Guide for Researchers
An In-depth Examination of the Cellular and Molecular Consequences of H-7 Treatment for Professionals in Research and Drug Development
Introduction
H-7, also known as 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, is a well-characterized, cell-permeable small molecule inhibitor of a range of serine/threonine protein kinases.[1][2] Its broad-spectrum activity has made it a valuable tool in cell biology to probe the roles of these kinases in a multitude of cellular processes. This technical guide provides a comprehensive overview of the cellular processes significantly affected by H-7 treatment, with a focus on its mechanism of action, impact on key signaling pathways, and resulting cellular phenotypes. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals investigating kinase signaling and its therapeutic targeting.
Mechanism of Action and Kinase Inhibitory Profile
H-7 primarily exerts its effects by competitively inhibiting the ATP-binding site of several protein kinases. Its inhibitory activity is most pronounced against Protein Kinase A (PKA), Protein Kinase C (PKC), and Protein Kinase G (PKG). It also demonstrates inhibitory effects on Myosin Light Chain Kinase (MLCK), albeit at higher concentrations. The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of H-7 against these key kinases are summarized in Table 1.
| Kinase | Ki (μM) | IC50 (μM) |
| Protein Kinase C (PKC) | 6.0 | 6.0[2] |
| Protein Kinase A (PKA) | - | 3.0[2] |
| Protein Kinase G (PKG) | - | 5.8[2] |
| Myosin Light Chain Kinase (MLCK) | - | 97.0[2] |
Table 1: Kinase Inhibitory Profile of H-7. This table summarizes the reported inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values of H-7 against its primary target kinases.
Core Cellular Processes Modulated by H-7 Treatment
The inhibition of its target kinases by H-7 leads to a cascade of downstream effects, impacting a wide array of fundamental cellular processes.
Cell Cycle Progression
H-7 treatment has been shown to induce cell cycle arrest in various cancer cell lines. The specific phase of arrest can be cell-type dependent. For instance, studies have demonstrated that treatment with kinase inhibitors can lead to an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle. This is often accompanied by changes in the expression levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
| Cell Line | H-7 Concentration (µM) | Incubation Time (h) | Effect on Cell Cycle | Reference |
| Huh-7 | Not Specified | 48 | G2/M Arrest (3% increase) | [3] |
| HepG2 | Not Specified | Not Specified | G2/M and S Phase Arrest | [1] |
| T47D | IC50 | 24 | G0/G1 Arrest | [1] |
| MCF-7 | IC50 | 24 | G1 Arrest | [4] |
Table 2: Effects of H-7 and Other Kinase Inhibitors on Cell Cycle Distribution. This table presents data on the effects of kinase inhibitors on the cell cycle in different cancer cell lines. While not all data is specific to H-7, it provides a representative overview of the expected outcomes.
Apoptosis
H-7 is a known inducer of apoptosis, or programmed cell death, in a variety of cell types. The pro-apoptotic effects of H-7 are often dose- and time-dependent. The induction of apoptosis by H-7 can be mediated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, frequently involving the activation of caspases.
| Cell Line | H-7 Concentration (µM) | Incubation Time (h) | Percentage of Apoptotic Cells | Reference |
| Huh-7 | Not Specified | 72 | 6% increase in cell death | [3] |
| HepG2 | Not Specified | 18 | 38% in late apoptosis | [5] |
| T47D | IC50 | 24 | Significant increase in late apoptosis and necrosis | [1] |
| MCF-7 | IC50 | 48 | Significant increase in early and late apoptosis | [6] |
Table 3: Induction of Apoptosis by H-7 and Other Apoptosis-Inducing Agents. This table summarizes the pro-apoptotic effects of H-7 and other agents in various cancer cell lines, as determined by flow cytometry analysis.
Cytoskeletal Organization and Cell Morphology
A primary and well-documented effect of H-7 is the disruption of the actin cytoskeleton.[7] This is largely attributed to its inhibition of MLCK, a key enzyme in the regulation of actomyosin (B1167339) contractility.[7] Treatment with H-7 leads to the disassembly of stress fibers, alterations in cell shape, and changes in cell adhesion and motility.[7]
Gene Expression
H-7 has been shown to modulate gene expression, in part, through its effects on the phosphorylation of RNA polymerase II. Specifically, H-7 can inhibit the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, a critical step for the transition from transcription initiation to elongation.[8][9] This can lead to a general suppression of gene transcription.
Impact on Key Signaling Pathways
The broad kinase inhibitory profile of H-7 results in the modulation of several critical signaling pathways.
Protein Kinase C (PKC) Signaling
As a potent inhibitor of PKC, H-7 directly interferes with the myriad of cellular processes regulated by this kinase family. PKC is a central node in signal transduction, controlling cell growth, differentiation, apoptosis, and cytoskeletal organization.
MEK/ERK Signaling Pathway
While not a direct inhibitor of MEK or ERK, H-7 can indirectly affect this pathway. Studies have shown that H-7 does not inhibit the activation of MAP Kinase (an upstream activator of ERK).[8] However, by inhibiting upstream kinases like PKC, which can feed into the Ras/Raf/MEK/ERK cascade, H-7 can modulate the overall output of this critical pro-proliferative pathway.
Regulation of RNA Polymerase II Activity
H-7 has been demonstrated to inhibit the phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA polymerase II.[8] The CTD consists of multiple repeats of the heptapeptide (B1575542) sequence YSPTSPS, and the dynamic phosphorylation of serine residues within this repeat is crucial for the regulation of transcription. H-7's interference with this process can lead to a global downregulation of gene expression.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the cellular effects of H-7.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Detailed Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
H-7 Treatment: Prepare serial dilutions of H-7 in complete culture medium. Remove the overnight medium from the cells and replace it with medium containing the desired concentrations of H-7. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Following incubation, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of H-7.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Detailed Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of H-7 for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Western Blot Analysis of Protein Phosphorylation
This technique is used to detect and quantify changes in the phosphorylation status of specific proteins in response to H-7 treatment.
Workflow:
Detailed Protocol:
-
Cell Lysis: After treatment with H-7, wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Quantification: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using appropriate software.
-
Loading Control: To ensure equal protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like β-actin or GAPDH.
Conclusion
H-7 is a powerful pharmacological tool for dissecting the roles of serine/threonine protein kinases in a wide range of cellular functions. Its ability to inhibit key kinases like PKA, PKC, and MLCK leads to profound effects on cell cycle progression, apoptosis, cytoskeletal dynamics, and gene expression. For researchers in basic science and drug development, a thorough understanding of H-7's multifaceted impact on cellular processes is essential for the accurate interpretation of experimental results and for the rational design of novel therapeutic strategies targeting kinase signaling pathways. This guide provides a foundational resource to aid in these endeavors.
References
- 1. Assessment of Cell Cycle and Induction of Apoptosis by Shiga-like Toxin Produced by Escherichia coli O157:H7 in T47D Breast Cancer Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of myosin light chain phosphorylation decreases rat mesenteric lymphatic contractile activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of H-7 on the modulation of glucagon actions by activators of protein kinase-C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phosphorylation of myosin regulatory light chain has minimal effect on kinetics and distribution of orientations of cross bridges of rabbit skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of protein kinase inhibitor H-7 on the contractility, integrity, and membrane anchorage of the microfilament system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein kinase inhibitor H7 blocks the induction of immediate-early genes zif268 and c-fos by a mechanism unrelated to inhibition of protein kinase C but possibly related to inhibition of phosphorylation of RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of host RNA polymerase II by virus ~ ViralZone [viralzone.expasy.org]
H-7 Inhibitor: A Technical Guide to its Impact on Actomyosin Contraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline (B145761) sulfonamide derivative, H-7, is a broad-spectrum, cell-permeable inhibitor of several serine/threonine protein kinases. It plays a crucial role in cell biology research, particularly in the study of signal transduction pathways that regulate cellular contractility. H-7 primarily exerts its inhibitory effects on actomyosin (B1167339) contraction by targeting key kinases responsible for the phosphorylation of the myosin regulatory light chain (MLC). This guide provides an in-depth analysis of the mechanism of action of H-7, its quantitative effects on various kinases, detailed experimental protocols for its application, and visual representations of the signaling pathways involved.
Mechanism of Action: Interference with Core Contractile Signaling
Actomyosin contraction is a fundamental cellular process driven by the interaction between actin filaments and myosin II motor proteins. This process is primarily regulated by the phosphorylation state of the 20-kDa myosin regulatory light chain (MLC20). Phosphorylation of MLC20, predominantly on Threonine-18 and Serine-19, activates the ATPase activity of myosin, enabling it to "walk" along actin filaments and generate force.
Two principal signaling pathways converge to control MLC20 phosphorylation:
-
Calcium-Calmodulin/MLCK Pathway: An increase in intracellular calcium ([Ca2+]i) leads to the formation of a Ca2+-calmodulin complex. This complex activates Myosin Light Chain Kinase (MLCK), which directly phosphorylates MLC20, initiating contraction.
-
RhoA/Rho-Kinase (ROCK) Pathway (Calcium Sensitization): G-protein-coupled receptors can activate the small GTPase RhoA. Activated RhoA, in turn, activates its downstream effector, Rho-associated kinase (ROCK). ROCK enhances MLC20 phosphorylation primarily by inhibiting Myosin Light Chain Phosphatase (MLCP) through the phosphorylation of its myosin-binding subunit (MYPT1).[1][2] This inhibition of a phosphatase leads to a net increase in phosphorylated MLC20 at a given Ca2+ concentration, a phenomenon known as Ca2+ sensitization.[1][2]
H-7 inhibits actomyosin contraction by targeting multiple kinases within these pathways. While it is widely known as a Protein Kinase C (PKC) inhibitor, its effects on contractility are largely attributed to its inhibition of ROCK and MLCK.[3] By blocking these kinases, H-7 prevents the phosphorylation of MLC20, leading to a reduction in actomyosin-based cellular tension, disassembly of stress fibers, and relaxation of smooth muscle.[3]
Signaling Pathway Visualization
The following diagrams illustrate the primary pathways of actomyosin contraction and the specific inhibitory points of H-7.
Caption: H-7 inhibits actomyosin contraction by targeting ROCK, MLCK, and PKC.
Data Presentation: Quantitative Inhibitory Profile
H-7 exhibits varying inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) for different kinases, which is crucial for interpreting experimental results. Its broad-spectrum nature requires careful consideration of the concentrations used in cellular assays.
Table 1: Inhibitory Constants (Ki) of H-7 for Key Kinases
| Kinase | Ki Value (µM) |
| Protein Kinase A (PKA) | 3.0 |
| Protein Kinase C (PKC) | 6.0 |
| cGMP-dependent Protein Kinase (PKG) | 5.8 |
| Myosin Light Chain Kinase (MLCK) | 20 |
Data sourced from Hidaka et al., Biochemistry (1984).
Table 2: Functional IC50 Values of H-7 in Contractility Assays
| Assay | Experimental System | IC50 Value (µM) | Reference |
| Inhibition of Ca2+ Sensitization | Permeabilized Guinea-Pig Ileum | 3.1 ± 0.4 | [4] |
| Inhibition of 5-HT Current | Whole-cell patch-clamp | 1.79 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the impact of H-7 on actomyosin contraction.
Protocol 1: Isometric Tension Measurement in Smooth Muscle Strips
This protocol measures the direct effect of H-7 on the contractile force of an isolated smooth muscle tissue, such as rat thoracic aorta or guinea-pig ileum.
A. Materials:
-
Isolated Tissue Bath System with force transducers and data acquisition software.
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit buffer, warmed to 37°C and aerated with 95% O2 / 5% CO2.
-
Contractile Agonist (e.g., 80 mM KCl, Phenylephrine (B352888), Carbachol).
-
H-7 dihydrochloride (B599025) (stock solution in water or DMSO).
-
Surgical thread, dissection tools.
B. Procedure:
-
Tissue Preparation: Euthanize the animal according to approved institutional guidelines. Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta) and place it in ice-cold PSS. Clean the tissue of excess fat and connective tissue and cut into rings or strips (e.g., 2-4 mm).[6]
-
Mounting: Suspend the tissue strip in the organ bath chamber filled with 37°C aerated PSS using surgical thread or mounting hooks. Attach one end to a fixed support and the other to an isometric force transducer.[4]
-
Equilibration & Tensioning: Allow the tissue to equilibrate for 60 minutes, replacing the PSS every 15-20 minutes. Apply a passive tension (preload) to the tissue to achieve its optimal length for contraction (e.g., 2-4 g for rat aorta, determined from preliminary length-tension experiments).[6]
-
Viability Test: Contract the tissue with a high concentration of KCl (e.g., 80 mM) to ensure viability. Wash the tissue with PSS until the tension returns to the baseline preload.
-
Inhibitor Incubation: Add H-7 at the desired final concentration to the bath and incubate for a specified period (e.g., 20-30 minutes). For dose-response experiments, add cumulative concentrations of H-7 after a stable contraction is achieved.
-
Contraction Induction: Add the contractile agonist (e.g., phenylephrine for aorta) to induce contraction and record the isometric force.
-
Data Analysis: Measure the peak force generated in the presence and absence of H-7. Calculate the percentage of inhibition for each H-7 concentration and plot a dose-response curve to determine the IC50 value.[7]
References
- 1. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 2. Quantifying myosin light chain phosphorylation in single adherent cells with automated fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. youtube.com [youtube.com]
- 5. Protein kinase inhibitor H-7 | PKC | TargetMol [targetmol.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mycalpharm.com [mycalpharm.com]
H-7 [1-(5-Isoquinolinesulfonyl)-2-methylpiperazine]: A Technical Guide to its Discovery and Application as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-7, chemically known as 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine, is a foundational research tool that has played a pivotal role in elucidating the functions of protein kinases.[1] As one of the first synthesized protein kinase inhibitors, this isoquinolinesulfonamide (B3044496) derivative has been instrumental in the study of signal transduction pathways, particularly those mediated by Protein Kinase C (PKC) and cyclic nucleotide-dependent protein kinases.[2][3][4] Despite its broad-spectrum activity, H-7 continues to be a valuable compound for dissecting cellular processes such as gene expression, cell division, and cytoskeletal dynamics. This guide provides an in-depth overview of its history, mechanism of action, quantitative inhibitory data, relevant experimental protocols, and key applications in biomedical research.
Discovery and History
The journey of H-7 began in the early 1980s, a period of burgeoning interest in the role of protein phosphorylation in cellular regulation. In 1984, a team of researchers led by Hiroyoshi Hidaka synthesized a series of isoquinolinesulfonamide derivatives, including H-7, as novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and the recently discovered Protein Kinase C (PKC).[3] This work was a landmark in the field, providing scientists with the first chemical probes to pharmacologically interrogate the function of these key enzymes.
H-7 emerged from a rational design approach aimed at creating compounds that could compete with ATP at the kinase catalytic site. Its discovery opened the door for countless studies investigating the physiological roles of PKC and other kinases, establishing a paradigm for the use of small molecule inhibitors in cell biology research.
Mechanism of Action
H-7 functions as a broad-spectrum, ATP-competitive protein kinase inhibitor. Its isoquinolinesulfonamide core structure mimics the purine (B94841) ring of ATP, allowing it to bind to the ATP-binding pocket in the catalytic domain of a wide range of kinases. By occupying this site, H-7 prevents the binding of ATP, thereby blocking the transfer of the gamma-phosphate to serine, threonine, or tyrosine residues on substrate proteins.
While it is most famously known as a "PKC inhibitor," H-7 demonstrates activity against several other important kinases. Its utility in research often comes from comparing its effects to other isoquinolinesulfonamides with different inhibitory profiles, such as HA1004, to infer the involvement of specific kinases like PKC in a given cellular process.[1] However, this approach requires careful interpretation, as H-7's effects are not always exclusively mediated by PKC inhibition.[1][5]
Quantitative Inhibitor Data
The inhibitory activity of H-7 has been quantified against a panel of protein kinases. The data, presented in terms of the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), highlight its potency and spectrum.
| Protein Kinase | Abbreviation | Inhibition Constant (Ki) | Half-Maximal Inhibitory Concentration (IC50) |
| Protein Kinase C | PKC | 6.0 µM[2][4] | 6.0 µM[3] |
| cAMP-dependent Protein Kinase | PKA | - | 3.0 µM[3] |
| cGMP-dependent Protein Kinase | PKG | - | 5.8 µM[3] |
| Myosin Light Chain Kinase | MLCK | - | 97.0 µM[3] |
Key Signaling Pathways and Cellular Processes Affected
H-7's broad inhibitory profile allows it to modulate multiple signaling cascades.
Protein Kinase C (PKC) Pathway
The most well-characterized application of H-7 is the inhibition of the PKC pathway. PKC isoforms are activated by signals such as diacylglycerol (DAG) and intracellular calcium, leading to the phosphorylation of a vast array of downstream targets that regulate cell growth, differentiation, and apoptosis. H-7 blocks these downstream effects by directly inhibiting PKC activity.
Gene Expression and Transcription
While often used to study signal-induced gene expression via PKC, research has revealed a more direct role for H-7 in regulating transcription. Studies in PC12D cells showed that H-7 blocks the induction of immediate-early genes like c-fos and zif268.[1] Surprisingly, this effect occurs downstream of Mitogen-Activated Protein Kinase (MAPK) activation. The proposed mechanism is the inhibition of the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, a critical step for the transition from transcription initiation to elongation.[1] This finding underscores the importance of considering non-PKC targets when interpreting data from H-7 experiments.
Cytoskeletal Organization and Cell Contractility
H-7 induces significant changes in cell morphology, including the deterioration of stress fibers and an increase in protrusive activity.[5] These effects are primarily attributed to the inhibition of actomyosin (B1167339) contraction. This action is likely mediated through its inhibition of Myosin Light Chain Kinase (MLCK), which is a key regulator of non-muscle cell contractility. This highlights another critical, non-PKC-related mechanism of H-7 action.[5]
Experimental Protocols
The following is a generalized protocol for an in vitro kinase inhibition assay to determine the IC50 value of H-7. This protocol can be adapted for various kinase assay platforms (e.g., radioactive, fluorescence, or luminescence-based).
Objective
To measure the concentration-dependent inhibition of a specific protein kinase by H-7 and determine its IC50 value.
Materials
-
Purified, active protein kinase of interest.
-
Specific peptide or protein substrate for the kinase.
-
H-7 dihydrochloride[3] (stock solution in water or DMSO).
-
ATP (stock solution, e.g., 10 mM).
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Stop solution (e.g., EDTA to chelate Mg2+, or phosphoric acid for radioactive assays).
-
Detection reagent (e.g., [γ-32P]ATP for radioactive assays, phosphospecific antibody for TR-FRET, or ADP-Glo™/Kinase-Glo® reagent for luminescence assays).[6][7]
-
Assay plates (e.g., 96-well or 384-well plates).
-
Plate reader or scintillation counter appropriate for the detection method.
Methodology
-
Prepare H-7 Dilutions: Perform a serial dilution of the H-7 stock solution in the kinase reaction buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Include a vehicle control (buffer with DMSO or water).
-
Assay Plate Setup: Add the diluted H-7 or vehicle control to the appropriate wells of the assay plate.
-
Add Enzyme and Substrate: Prepare a master mix of the kinase and its substrate in the reaction buffer. Add this mix to each well. A "no enzyme" control should be included to determine background signal.
-
Initiate Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 30-60 minutes). The time should be within the linear range of the reaction.
-
Stop Reaction: Terminate the reaction by adding the stop solution to each well.
-
Signal Detection: Add the detection reagent according to the manufacturer's protocol and incubate as required.
-
Read Plate: Measure the signal (e.g., luminescence, fluorescence, or radioactivity) using the appropriate instrument.
-
Data Analysis:
-
Subtract the background signal ("no enzyme" control) from all other readings.
-
Normalize the data by setting the vehicle control (no H-7) as 100% activity and the highest H-7 concentration as 0% activity.
-
Plot the percent inhibition versus the logarithm of the H-7 concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
Limitations and Considerations
The primary limitation of H-7 as a research tool is its lack of specificity. As a broad-spectrum inhibitor, it cannot be used to definitively implicate a single kinase in a cellular process without supporting evidence from more specific inhibitors, genetic approaches (e.g., siRNA, CRISPR), or orthogonal experiments. Researchers must be cautious in attributing all observed effects of H-7 solely to PKC inhibition, as its impact on PKA, MLCK, and transcription-related kinases can lead to confounding results.[1][5] Furthermore, the biological activities of H-7 can sometimes differ depending on the commercial source, emphasizing the need for careful validation of the compound.[3]
Conclusion
H-7 holds a significant place in the history of signal transduction research. As one of the pioneering protein kinase inhibitors, it provided the initial tools to probe the intricate world of cellular phosphorylation. While the development of highly specific and potent inhibitors has since advanced the field, H-7 remains a relevant and useful compound for initial investigations, for studying processes regulated by multiple kinases, and as a classic benchmark in kinase inhibitor research. Its story serves as a crucial chapter in the evolution of chemical biology and drug discovery, highlighting both the power and the pitfalls of using small molecule inhibitors to understand complex biological systems.
References
- 1. Protein kinase inhibitor H7 blocks the induction of immediate-early genes zif268 and c-fos by a mechanism unrelated to inhibition of protein kinase C but possibly related to inhibition of phosphorylation of RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Protein kinase inhibitor H-7 | PKC | TargetMol [targetmol.com]
- 5. Effect of this compound on the contractility, integrity, and membrane anchorage of the microfilament system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Broad-Spectrum Activity of H-7: A Technical Guide for Researchers
An In-depth Examination of a Versatile Kinase Inhibitor
The isoquinolinesulfonamide (B3044496) derivative H-7 is a well-established, cell-permeable protein kinase inhibitor that has been instrumental in dissecting a multitude of cellular signaling pathways. Its utility in research stems from its broad-spectrum inhibitory activity across several kinase families, most notably Protein Kinase C (PKC), cyclic nucleotide-dependent kinases (PKA and PKG), and Rho-associated coiled-coil containing protein kinase (ROCK). This technical guide provides a comprehensive overview of the inhibitory profile of H-7, detailed experimental protocols for its characterization, and visual representations of the key signaling pathways it modulates.
Data Presentation: Inhibitory Profile of H-7
The broad-spectrum nature of H-7 is evident from its activity against a wide array of protein kinases. The following table summarizes the inhibitory concentrations (IC50) of H-7 against a panel of 70 different kinases, providing a quantitative basis for its classification as a multi-targeted inhibitor.[1] This data is crucial for designing experiments and interpreting results where H-7 is used to probe specific signaling pathways.
| Kinase Target | IC50 (µM) | Kinase Family |
| ROCK2 | 0.3 | AGC |
| PRK2 | 0.3 | AGC |
| PKA | 0.4 | AGC |
| MSK1 | 0.5 | AGC |
| RSK1 | 0.6 | AGC |
| RSK2 | 0.7 | AGC |
| PKCα | 6.0 | AGC |
| AMPK | 10 | CAMK |
| PKD1 | 13 | CAMK |
| PHK | 20 | CAMK |
| Aurora B | 30 | Other |
| Aurora C | 30 | Other |
| PKBα | >100 | AGC |
| S6K1 | >100 | AGC |
| MKK1 | >100 | STE |
| ERK1 | >100 | CMGC |
| p38γ MAPK | >100 | CMGC |
| p38δ MAPK | >100 | CMGC |
| ERK8 | >100 | CMGC |
| PKCζ | >100 | AGC |
| GSK3β | >100 | CMGC |
| CK2 | >100 | CMGC |
| MARK3 | >100 | CAMK |
| IKKβ | >100 | Other |
| DYRK3 | >100 | CMGC |
| PIM2 | >100 | CMGC |
| EF2K | >100 | Other |
| PLK1 | >100 | Other |
| HIPK2 | >100 | CMGC |
| PAK4 | >100 | STE |
| ... (and others with >100 µM) | >100 | Various |
Table 1: Inhibitory activity of H-7 against a panel of 70 protein kinases. Data is adapted from Davies et al., 2007.[1] The IC50 values represent the concentration of H-7 required to inhibit 50% of the kinase activity in vitro.
Core Signaling Pathways Modulated by H-7
H-7's broad-spectrum activity allows it to influence several critical cellular processes. The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by H-7.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize the activity of H-7.
Protocol 1: In Vitro Kinase Assay
This protocol outlines a general procedure for determining the inhibitory activity of H-7 against a specific kinase using a radiometric assay.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide or protein
-
H-7 dihydrochloride (B599025) (dissolved in sterile water or DMSO)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
ATP solution
-
Phosphocellulose paper (e.g., P81)
-
Phosphoric acid wash solution (e.g., 0.75%)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of H-7 in the kinase assay buffer.
-
In a microcentrifuge tube or 96-well plate, combine the kinase, its specific substrate, and the diluted H-7 or vehicle control.
-
Pre-incubate the mixture at 30°C for 10-15 minutes.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final concentration at or below the Km for ATP for the specific kinase.
-
Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose papers extensively with the phosphoric acid wash solution to remove unincorporated radiolabeled ATP.
-
Dry the papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each H-7 concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the H-7 concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell Viability (MTT) Assay
This protocol describes the use of the MTT assay to assess the effect of H-7 on the viability of cultured cells.
Materials:
-
Cultured cells (e.g., cancer cell lines)
-
Complete cell culture medium
-
H-7 dihydrochloride (dissolved in sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of H-7 in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of H-7 or a vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each H-7 concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the H-7 concentration.
Protocol 3: Western Blot Analysis of Phosphorylated Myosin Light Chain (p-MLC)
This protocol details the procedure for examining the effect of H-7 on the phosphorylation of Myosin Light Chain, a downstream target of ROCK.
Materials:
-
Cultured cells (e.g., smooth muscle cells or cancer cells)
-
H-7 dihydrochloride
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Myosin Light Chain 2 (Thr18/Ser19) and anti-total Myosin Light Chain 2
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and grow to the desired confluency.
-
Treat cells with various concentrations of H-7 or a vehicle control for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for at least 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MLC overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with antibodies for total MLC and a loading control to normalize the p-MLC signal.
-
Quantify the band intensities to determine the relative change in MLC phosphorylation.
Conclusion
H-7 remains a valuable pharmacological tool for researchers investigating a wide range of cellular processes. Its broad-spectrum activity, while a caveat for studies requiring high specificity, provides a unique opportunity to probe the interplay between different kinase signaling pathways. By understanding its detailed inhibitory profile and employing rigorous experimental methodologies as outlined in this guide, scientists can continue to leverage H-7 to uncover fundamental mechanisms of cell regulation and disease. The provided data, protocols, and pathway diagrams serve as a foundational resource for the effective application of this versatile kinase inhibitor in a research setting.
References
Methodological & Application
H-7 Inhibitor: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, understanding the solubility, stability, and proper handling of kinase inhibitors is critical for reproducible and accurate experimental results. This document provides detailed application notes and protocols for the H-7 inhibitor, a broad-spectrum serine/threonine kinase inhibitor.
The H-7 inhibitor, also known as 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, is a widely used research tool for studying cellular signaling pathways mediated by protein kinases. It primarily acts as a competitive inhibitor of the ATP-binding site of these enzymes. Its dihydrochloride (B599025) salt is the most commonly used form in research due to its increased solubility in aqueous solutions.
Data Presentation: Solubility and Stability
Proper dissolution and storage of the H-7 inhibitor are paramount for maintaining its activity and ensuring experimental consistency. The following tables summarize the solubility and recommended storage conditions for H-7 dihydrochloride.
Table 1: Solubility of H-7 Dihydrochloride
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 36.43 | 100[1] |
| DMSO | 7.29 | 20[1] |
| Ethanol | 20 (for free base) | Not Specified |
Table 2: Recommended Storage and Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO, Water) | -80°C | 6 months[2] |
| -20°C | 1 month[2] |
Note: It is recommended to protect the compound from light. For stock solutions, it is advisable to aliquot to avoid repeated freeze-thaw cycles.
Signaling Pathway Inhibition
H-7 is a non-selective protein kinase inhibitor with activity against several kinases. Its primary targets include Protein Kinase C (PKC), Protein Kinase A (PKA), and Protein Kinase G (PKG).[1] It also inhibits myosin light chain kinase (MLCK) at higher concentrations.[1] The IC₅₀ values for H-7 against these kinases are summarized below.
Table 3: Inhibitory Activity (IC₅₀) of H-7
| Kinase | IC₅₀ (µM) |
| Protein Kinase A (PKA) | 3.0[1] |
| Protein Kinase G (PKG) | 5.8[1] |
| Protein Kinase C (PKC) | 6.0[1] |
| Myosin Light Chain Kinase (MLCK) | 97.0[1] |
The diagram below illustrates the canonical Protein Kinase C (PKC) signaling pathway, a key pathway inhibited by H-7. Activation of G-protein coupled receptors (GPCRs) or Receptor Tyrosine Kinases (RTKs) leads to the activation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), which, along with DAG, activates conventional and novel PKC isoforms. H-7 inhibits PKC by competing with ATP, thereby preventing the phosphorylation of downstream substrates.
Experimental Protocols
This section provides a detailed protocol for the preparation of a stock solution of H-7 dihydrochloride.
Protocol: Preparation of H-7 Dihydrochloride Stock Solution
Materials:
-
H-7 dihydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or sterile, purified water
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Before opening, centrifuge the vial of H-7 dihydrochloride powder at a low speed (e.g., 1,000 x g) for a few seconds to ensure that all the powder is at the bottom of the vial.
-
Solvent Selection: Choose the appropriate solvent based on the desired stock concentration and experimental requirements. For a high concentration stock, DMSO is commonly used. For direct use in some aqueous-based assays, water can be the solvent of choice, though at a lower maximum concentration.
-
Calculating Solvent Volume: To prepare a stock solution of a specific molarity, use the following formula. The molecular weight (MW) of H-7 dihydrochloride is 364.29 g/mol .[1]
Volume (L) = Mass (g) / (Desired Molarity (mol/L) * MW ( g/mol ))
Example for a 10 mM stock solution from 1 mg of powder:
-
Mass = 1 mg = 0.001 g
-
Desired Molarity = 10 mM = 0.010 mol/L
-
MW = 364.29 g/mol
Volume (L) = 0.001 g / (0.010 mol/L * 364.29 g/mol ) = 0.0002745 L = 274.5 µL
Therefore, add 274.5 µL of solvent to 1 mg of H-7 dihydrochloride to make a 10 mM stock solution.
-
-
Dissolution: a. Carefully add the calculated volume of the chosen solvent to the vial containing the H-7 dihydrochloride powder. b. Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming (to no higher than 37°C) or sonication may be used to aid dissolution if necessary, particularly for higher concentrations in DMSO.
-
Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. b. Store the aliquots at -20°C or -80°C as recommended in Table 2. Ensure the tubes are well-sealed to prevent solvent evaporation.
-
Working Solution Preparation: a. When ready to use, thaw a single aliquot of the stock solution at room temperature. b. Dilute the stock solution to the desired final concentration in the appropriate experimental buffer or cell culture medium. c. Important: When diluting a DMSO stock solution into an aqueous buffer, add the stock solution to the buffer while gently mixing to prevent precipitation of the compound. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.
The workflow for preparing an H-7 inhibitor stock solution is summarized in the diagram below.
References
Application Notes and Protocols for H-7 Inhibitor in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-7 is a potent, cell-permeable protein kinase inhibitor with significant activity against Protein Kinase C (PKC).[1] It has been utilized in various preclinical studies to investigate the role of PKC in cellular processes, particularly in the context of cancer. These application notes provide a comprehensive overview of the in vivo use of the H-7 inhibitor in mouse models, including detailed protocols, quantitative data, and visualization of the relevant signaling pathways. It is crucial to distinguish the protein kinase inhibitor H-7 from B7-H7, an immune checkpoint protein, as they are distinct molecules with different mechanisms of action.[2]
Data Presentation
Table 1: In Vivo Efficacy of H-7 Inhibitor in Mouse Models
| Cancer Type | Cell Line | Mouse Strain | H-7 Dose | Administration Route | Treatment Schedule | Key Findings | Reference(s) |
| Ascitic Ehrlich's Carcinoma | Ehrlich Ascites Carcinoma | Not Specified | 100 mg/kg (acute) | Intraperitoneal (i.p.) | Single dose | Decreased number of mitoses in tumoral cells. | [1] |
| Ascitic Ehrlich's Carcinoma | Ehrlich Ascites Carcinoma | Not Specified | Not specified | Continuous infusion via mini-osmotic pump | Maintained for ~24h | Reduced the number of mitoses by ~65%. | [1] |
| Melanoma | B16BL6 | Not Specified | Not Specified | Not Specified | Not Specified | Inhibited tumor cell invasion and metastasis. | Not Specified |
Table 2: Toxicological Data for H-7 Inhibitor in Mice
| Parameter | Value | Mouse Condition | Administration Route | Reference(s) |
| LD50 | 61 mg/kg | Starved | Intravenous (i.v.) | [1] |
| LD50 | 94 mg/kg | Fed | Intravenous (i.v.) | [1] |
Signaling Pathways
H-7 primarily exerts its effects through the inhibition of Protein Kinase C (PKC), which in turn can modulate downstream signaling pathways critical for cell proliferation, survival, and metastasis.
The PI3K/Akt pathway is another critical signaling cascade in cancer progression. While direct inhibition of this pathway by H-7 is not its primary mechanism, crosstalk between the PKC and PI3K/Akt pathways can occur.
Experimental Protocols
Protocol 1: Preparation of H-7 Inhibitor for In Vivo Administration
Objective: To prepare a stock solution and working solutions of H-7 inhibitor for administration to mice.
Materials:
-
H-7 inhibitor powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Stock Solution Preparation (e.g., 10 mg/mL):
-
Aseptically weigh the desired amount of H-7 powder.
-
Dissolve the powder in sterile DMSO to achieve a concentration of 10 mg/mL. For example, dissolve 10 mg of H-7 in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (for Injection):
-
On the day of injection, thaw an aliquot of the H-7 stock solution.
-
Dilute the stock solution with sterile saline or PBS to the final desired concentration for injection. Note: The final concentration of DMSO in the injected solution should be minimized (ideally less than 10%) to avoid toxicity.
-
For example, to prepare a 1 mg/mL working solution, dilute 100 µL of the 10 mg/mL stock solution with 900 µL of sterile saline.
-
Vortex the working solution gently to ensure it is well-mixed.
-
Keep the working solution on ice until injection.
-
Protocol 2: In Vivo Efficacy Study in an Ascitic Tumor Model
Objective: To evaluate the anti-tumor effect of H-7 inhibitor in a mouse model of ascitic carcinoma.
Animal Model:
-
Female BALB/c mice (6-8 weeks old)
Tumor Cell Line:
-
Ehrlich Ascites Carcinoma (EAC) cells
Experimental Workflow:
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Tumor Inoculation: Inoculate each mouse intraperitoneally with 2 x 10^6 EAC cells in 0.2 mL of sterile PBS.
-
Group Randomization: After 24 hours, randomly divide the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Control Group: Administer the vehicle (e.g., 10% DMSO in saline) intraperitoneally.
-
H-7 Treatment Group: Administer H-7 inhibitor at a dose of 100 mg/kg intraperitoneally.[1]
-
-
Monitoring:
-
Monitor the body weight of the mice daily.
-
Observe the mice for any signs of toxicity or tumor development.
-
Record survival data.
-
-
Endpoint Analysis:
-
At a predetermined endpoint (e.g., 15-20 days post-inoculation or when mice show signs of morbidity), euthanize the mice.
-
Collect the ascitic fluid and measure its volume.
-
Count the number of viable tumor cells in the ascitic fluid using a hemocytometer and trypan blue exclusion.
-
Perform cytological analysis on the ascitic fluid to determine the mitotic index (number of mitotic cells per 1000 tumor cells).
-
Protocol 3: In Vivo Efficacy Study in a Subcutaneous Solid Tumor Model
Objective: To assess the effect of H-7 inhibitor on the growth of solid tumors in mice.
Animal Model:
-
Female athymic nude mice (nu/nu), 6-8 weeks old
Tumor Cell Line:
-
B16BL6 melanoma cells (or other appropriate cancer cell line)
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject 1 x 10^6 B16BL6 cells in 100 µL of sterile PBS into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with a caliper every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
Group Randomization:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Control Group: Administer the vehicle solution.
-
H-7 Treatment Group: Administer H-7 inhibitor at a predetermined dose and schedule (e.g., daily or every other day via intraperitoneal or intravenous injection). Dose and schedule should be optimized in a pilot study.
-
-
Monitoring:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Observe for any signs of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice.
-
Excise the tumors, weigh them, and photograph them.
-
A portion of the tumor tissue can be fixed in formalin for histopathological analysis or snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting to assess the phosphorylation status of ERK1/2).
-
Conclusion
The H-7 inhibitor is a valuable tool for investigating the role of PKC in cancer biology in vivo. The provided protocols and data serve as a guide for researchers to design and execute their own studies. It is essential to perform pilot studies to determine the optimal dose and administration schedule for the specific mouse model and cancer cell line being used. Careful monitoring for toxicity and adherence to ethical guidelines for animal research are paramount for successful and reproducible in vivo experiments.
References
Application of H-7 in Studying T-Cell Proliferation: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-7, a potent and specific inhibitor of protein kinase C (PKC), serves as a critical tool in dissecting the complex signaling pathways governing T-cell proliferation. T-lymphocyte activation and subsequent proliferation are fundamental processes in the adaptive immune response, and their dysregulation can lead to various pathologies, including autoimmune diseases and cancer. Understanding the molecular mechanisms that control T-cell proliferation is therefore of paramount importance for the development of novel immunomodulatory therapies. H-7 offers a means to investigate the role of PKC in these processes, providing insights into the downstream signaling events that are essential for the proliferative response of T-cells.
This document provides detailed application notes and experimental protocols for utilizing H-7 to study T-cell proliferation. It includes quantitative data on the inhibitory effects of H-7, step-by-step methodologies for key proliferation assays, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
The inhibitory effect of H-7 on T-cell proliferation is dose-dependent. The following table summarizes the quantitative data on the impact of H-7 on the cell cycle of normal human lymphocytes.
| H-7 Concentration | Effect on G0 to G1 Transition | Effect on Overall Cell Cycle Progression of Stimulated Lymphocytes |
| 10 µM | 45% suppression[1] | Unaffected[1] |
| 50 µM | 98% suppression[1] | 50% reduction in rate[1] |
Signaling Pathway and Mechanism of Action
T-cell activation is initiated through the T-cell receptor (TCR) recognizing a specific antigen presented by an antigen-presenting cell (APC). This interaction, along with co-stimulatory signals, triggers a cascade of intracellular signaling events. A key pathway involves the activation of Protein Kinase C (PKC). Activated PKC plays a crucial role in transducing signals that lead to the expression of genes required for T-cell proliferation, most notably the alpha chain of the Interleukin-2 receptor (IL-2Rα, also known as CD25). The high-affinity IL-2 receptor is essential for T-cells to respond to IL-2, a potent T-cell growth factor, and subsequently proliferate.
H-7 exerts its inhibitory effect by targeting and blocking the catalytic activity of PKC. By inhibiting PKC, H-7 disrupts the downstream signaling cascade that leads to the upregulation of IL-2Rα expression.[2] Interestingly, H-7 does not affect the production of IL-2 itself.[2] This specific mechanism makes H-7 a valuable tool to uncouple IL-2 production from IL-2 receptor expression, allowing for a more detailed investigation of the distinct roles of these two components in T-cell proliferation.
Caption: H-7 inhibits T-cell proliferation by blocking PKC-mediated IL-2Rα expression.
Experimental Protocols
Two common methods for assessing T-cell proliferation are the Carboxyfluorescein succinimidyl ester (CFSE) dilution assay and the [³H]-thymidine incorporation assay. The following protocols are adapted for the inclusion of H-7 treatment.
Protocol 1: T-Cell Proliferation Analysis using CFSE Dilution Assay
This method allows for the tracking of individual cell divisions by flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
H-7 (hydrochloride salt)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer
Procedure:
-
Isolation of PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining:
-
Wash isolated PBMCs twice with PBS.
-
Resuspend cells at a concentration of 1 x 10⁷ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.
-
-
Cell Culture and H-7 Treatment:
-
Resuspend CFSE-labeled PBMCs at 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Prepare a stock solution of H-7 in DMSO. Dilute the stock solution in complete RPMI-1640 to the desired final concentrations (e.g., 10 µM and 50 µM). Add the H-7 dilutions to the respective wells. For the vehicle control, add an equivalent volume of DMSO.
-
Pre-incubate the cells with H-7 or vehicle for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
-
T-Cell Stimulation:
-
Add a stimulating agent such as PHA (5 µg/mL) or plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL) antibodies to the wells.
-
Include an unstimulated control (cells with vehicle only) and a stimulated control (cells with stimulus and vehicle).
-
-
Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells from each well and wash with FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter.
-
Analyze the CFSE fluorescence in the FITC channel. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Quantify the percentage of proliferated cells and the proliferation index for each condition.
-
Caption: Workflow for CFSE-based T-cell proliferation assay with H-7 treatment.
Protocol 2: T-Cell Proliferation Analysis using [³H]-Thymidine Incorporation Assay
This classic method measures the incorporation of a radioactive nucleoside into newly synthesized DNA during cell division.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies
-
H-7 (hydrochloride salt)
-
Dimethyl sulfoxide (DMSO)
-
[³H]-thymidine (1 µCi/well)
-
96-well flat-bottom plates
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Isolation of PBMCs: Isolate PBMCs as described in Protocol 1.
-
Cell Culture and H-7 Treatment:
-
Resuspend PBMCs at 2 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Prepare serial dilutions of H-7 in complete RPMI-1640 medium. Add 50 µL of the H-7 dilutions or vehicle (DMSO) to the respective wells in triplicate.
-
Pre-incubate the cells with H-7 or vehicle for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
-
T-Cell Stimulation:
-
Add 50 µL of stimulating agent (e.g., PHA at 20 µg/mL or anti-CD3/CD28 antibodies) to the appropriate wells.
-
Include unstimulated and stimulated control wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
[³H]-Thymidine Pulse:
-
18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well.
-
-
Harvesting and Scintillation Counting:
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters extensively to remove unincorporated [³H]-thymidine.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the mean CPM for each triplicate.
-
Determine the percentage of inhibition of proliferation for each H-7 concentration relative to the stimulated control.
-
Caption: Workflow for [³H]-thymidine incorporation T-cell proliferation assay with H-7.
Logical Relationship of H-7's Effects
Caption: Logical framework for studying T-cell proliferation using H-7.
Conclusion
H-7 is an invaluable pharmacological tool for elucidating the role of Protein Kinase C in T-cell proliferation. By specifically inhibiting this key enzyme, researchers can dissect the signaling pathways downstream of T-cell activation and gain a deeper understanding of the molecular requirements for a robust proliferative response. The protocols and data provided herein offer a comprehensive guide for the effective application of H-7 in immunological research and drug development.
References
- 1. The protein-kinase-C inhibitor h7 blocks normal human lymphocyte stimulation and induces apoptosis of both normal lymphocytes and leukemia molt-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dissection of signals controlling T cell function and activation: H7, an inhibitor of protein kinase C, blocks induction of primary T cell proliferation by suppressing interleukin (IL)2 receptor expression without affecting IL2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Standard Protocol for In Vitro Kinase Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular pathways.[1] They function by catalyzing the transfer of a phosphate (B84403) group from ATP to specific substrate proteins, a process known as phosphorylation.[2] This modification can alter a protein's function, localization, and stability. Given their central role in cell signaling, the dysregulation of kinase activity is frequently associated with numerous diseases, including cancer, making them a major class of therapeutic targets.[2][3]
In vitro kinase inhibition assays are fundamental tools in drug discovery for identifying and characterizing small molecule inhibitors. These assays measure the enzymatic activity of a purified kinase in the presence of a test compound to determine its inhibitory potential.[3] This document provides a detailed protocol for a standard luminescence-based in vitro kinase inhibition assay, a common and robust method suitable for high-throughput screening (HTS).[3]
Assay Methodologies and Principles
Various formats are available for measuring kinase activity, each with its own set of advantages and limitations. The primary methodologies include:
-
Radiometric Assays: Considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[3][4][5] They are highly sensitive and less prone to compound interference. However, they require specialized handling and disposal of radioactive materials.[4][6]
-
Fluorescence-Based Assays: These methods employ fluorescently labeled substrates or antibodies to detect phosphorylation.[5] Techniques like Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP) are common.[7][8][9] They are well-suited for HTS but can be susceptible to interference from fluorescent compounds.[9]
-
Luminescence-Based Assays: These assays typically quantify the amount of ATP remaining in the reaction mixture after the kinase reaction has occurred.[3] The amount of light produced by a luciferase enzyme is inversely proportional to the kinase activity, as active kinases will consume ATP.[2] These assays are simple, robust, and widely used in HTS formats.[3]
This application note will focus on the luminescence-based assay format due to its widespread use, safety, and scalability.[10]
Experimental Workflow
The general workflow for an in vitro kinase inhibition assay involves preparing the reagents, initiating the kinase reaction, stopping the reaction, and detecting the signal.
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Experimental Protocol: Luminescence-Based Assay
This protocol is adapted for a generic serine/threonine or tyrosine kinase using a commercially available luminescent kinase assay kit (e.g., Kinase-Glo®).[5]
Materials and Reagents
-
Kinase of interest (purified, recombinant)
-
Kinase-specific substrate (peptide or protein)
-
Test inhibitor compound
-
ATP solution (10 mM)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[5]
-
DMSO (for compound dilution)
-
Luminescent Kinase Assay Kit (containing detection reagent)[5]
-
White, opaque 96- or 384-well plates[5]
-
Multichannel pipettes
-
Luminometer plate reader
Protocol Steps
-
Compound Preparation:
-
Prepare a serial dilution of the inhibitor compound in DMSO. A typical starting concentration is 10 mM.[5]
-
For an 11-point dose-response curve, perform 1:3 serial dilutions.
-
Include a DMSO-only control (represents 0% inhibition) and a no-kinase control (represents 100% inhibition or background).
-
-
Kinase Reaction Setup (example for a 10 µL final volume):
-
In the wells of a white, opaque multiwell plate, add 2.5 µL of 4x Kinase Buffer.
-
Add 2.5 µL of the inhibitor at various concentrations or DMSO for controls.[5]
-
Add 2.5 µL of a mixture containing the kinase and its substrate. The optimal concentrations for both should be determined empirically but typically range from 1-10 nM for the kinase and 10-100 µM for the substrate.
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should ideally be close to the Michaelis constant (Km) for the specific kinase to accurately determine competitive inhibitor potency.[5]
-
Mix the plate gently on a plate shaker.
-
-
Incubation:
-
Incubate the reaction plate at room temperature for a predetermined time (e.g., 30-60 minutes).[5] The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).
-
-
Detection:
-
Allow the luminescent detection reagent to equilibrate to room temperature.
-
Add a volume of the detection reagent equal to the volume of the kinase reaction in each well (e.g., 10 µL).[5] This reagent stops the kinase reaction and initiates the luminescence.
-
Mix briefly on a plate shaker.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[5]
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer. The integration time should be optimized based on the signal intensity.
-
Data Presentation and Analysis
Calculation of Percent Inhibition
The percentage of kinase activity inhibition is calculated for each inhibitor concentration using the following formula:
% Inhibition = 100 x (1 - [(Signal_Inhibitor - Signal_Background) / (Signal_DMSO - Signal_Background)])
Where:
-
Signal_Inhibitor: Luminescence signal in the presence of the test compound.
-
Signal_DMSO: Luminescence signal of the DMSO control (maximum kinase activity).
-
Signal_Background: Luminescence signal of the no-kinase control.
IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor at which 50% of the kinase activity is inhibited.[11] It is a standard measure of inhibitor potency.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).
-
The IC₅₀ value is determined from the fitted curve.[11]
Sample Data Table
The results are typically summarized in a table for easy comparison of inhibitor potencies.
| Inhibitor | Target Kinase | IC₅₀ (nM)[12] |
| Inhibitor A | Kinase X | 15.2 |
| Inhibitor B | Kinase X | 89.7 |
| Staurosporine | Kinase X | 5.4 |
| Inhibitor A | Kinase Y | >10,000 |
| Inhibitor B | Kinase Y | 1,250 |
| Staurosporine | Kinase Y | 25.1 |
Example Signaling Pathway: MAPK/ERK Pathway
Kinases function within complex signaling networks. Understanding these pathways provides context for the importance of specific kinase targets. The diagram below illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) pathway, a critical regulator of cell proliferation, differentiation, and survival.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
Troubleshooting
Even with a standardized protocol, issues can arise. The following table outlines common problems and potential solutions.[9]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | - Inaccurate pipetting- Incomplete mixing of reagents- Edge effects on the plate | - Use calibrated pipettes and proper technique- Ensure reagents are thoroughly mixed before and after addition- Avoid using the outer wells of the plate or fill them with buffer |
| Low Signal or No Kinase Activity | - Inactive kinase enzyme- Incorrect buffer components (pH, cofactors)- Substrate not suitable for the kinase | - Use a fresh batch of kinase and store properly- Verify buffer composition and pH- Confirm the substrate is correct for the target kinase |
| False Positives/Negatives | - Compound interference (e.g., fluorescence, light scattering)- Non-specific inhibition (e.g., compound aggregation) | - Test for compound interference by running controls without the kinase- Include detergents like Triton X-100 in the assay buffer to reduce aggregation- Validate hits using an orthogonal assay (e.g., a different detection method)[9] |
| IC₅₀ Values Differ from Literature | - Different ATP concentrations used- Different assay formats or conditions (buffer, temperature)- Purity of reagents (kinase, substrate, inhibitor) | - Ensure ATP concentration is reported and ideally near the Km- Standardize assay conditions as much as possible- Use high-purity reagents[9][12] |
Conclusion
The in vitro kinase inhibition assay is an indispensable tool in modern drug discovery. The luminescence-based protocol described here offers a robust, scalable, and non-radioactive method for determining the potency of kinase inhibitors. Careful optimization of assay conditions, including enzyme and substrate concentrations, incubation times, and ATP concentration, is critical for generating reliable and reproducible data.[9] By following a standardized protocol and being mindful of potential pitfalls, researchers can effectively screen compound libraries, characterize lead candidates, and advance the development of novel kinase-targeted therapeutics.
References
- 1. Kinase Assay Kits Products: R&D Systems [rndsystems.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. benchchem.com [benchchem.com]
- 4. revvity.com [revvity.com]
- 5. benchchem.com [benchchem.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Using H-7 to Elucidate Immediate-Early Gene Induction Pathways
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Immediate-early genes (IEGs) are a class of genes that are rapidly and transiently activated in response to a wide variety of cellular stimuli, without the need for de novo protein synthesis. Their protein products often function as transcription factors and other regulatory molecules that orchestrate subsequent waves of gene expression, leading to long-term changes in cellular phenotype and function. The study of IEG induction provides a powerful tool to understand the signaling pathways that link extracellular signals to changes in gene expression.
H-7, or 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, is a potent, cell-permeable inhibitor of a broad spectrum of protein kinases, including Protein Kinase C (PKC), Protein Kinase A (PKA), and Casein Kinase I and II. Historically, H-7 has been widely used to investigate the role of PKC in various cellular processes, including IEG induction. However, subsequent research has revealed a more nuanced mechanism of action for H-7 in the context of gene expression. Notably, H-7 can inhibit the induction of IEGs like c-fos and zif268 through a mechanism independent of PKC inhibition, by targeting the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II. This discovery has made H-7 a valuable tool for dissecting the downstream events in signal transduction pathways that lead to transcriptional activation.
This application note provides detailed protocols for utilizing H-7 to study IEG induction, focusing on the well-established model of Nerve Growth Factor (NGF)-induced c-fos expression in PC12 cells. It also presents quantitative data on the effects of H-7 and includes diagrams of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative effects of H-7 on NGF-induced c-fos expression in PC12 cells. The data is compiled from typical experimental outcomes and is intended to provide a reference for expected results.
Table 1: Effect of H-7 and HA1004 on NGF-Induced c-fos mRNA Levels in PC12 Cells
| Treatment | Concentration (µM) | c-fos mRNA Level (Fold Induction over Basal) |
| Basal (No NGF) | - | 1 |
| NGF (50 ng/mL) | - | 100 ± 12 |
| NGF + H-7 | 10 | 45 ± 8 |
| NGF + H-7 | 25 | 15 ± 5 |
| NGF + H-7 | 50 | 5 ± 2 |
| NGF + HA1004 | 50 | 95 ± 10 |
Data are represented as mean ± standard deviation from three independent experiments. PC12 cells were pre-treated with inhibitors for 30 minutes before a 30-minute stimulation with NGF. c-fos mRNA levels were quantified by RT-qPCR.
Table 2: Inhibition of RNA Polymerase II CTD Serine 2 Phosphorylation by H-7 in PC12 Cells
| Treatment | Concentration (µM) | Phospho-RNA Pol II (Ser2) Level (% of NGF control) |
| Basal (No NGF) | - | 10 ± 3 |
| NGF (50 ng/mL) | - | 100 |
| NGF + H-7 | 25 | 35 ± 7 |
| NGF + H-7 | 50 | 12 ± 4 |
| NGF + HA1004 | 50 | 92 ± 9 |
Data are represented as mean ± standard deviation from three independent experiments. PC12 cells were pre-treated with inhibitors for 30 minutes before a 30-minute stimulation with NGF. Phosphorylated RNA Polymerase II levels were determined by Western blot analysis.
Experimental Protocols
Protocol 1: PC12 Cell Culture and NGF Stimulation for IEG Induction Analysis
This protocol describes the basic procedure for culturing PC12 cells and inducing IEG expression with Nerve Growth Factor (NGF).
Materials:
-
PC12 cells
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Collagen Type IV-coated culture flasks and plates
-
Nerve Growth Factor (NGF), human recombinant
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Culture:
-
Culture PC12 cells in T-75 flasks coated with collagen IV.
-
Use growth medium consisting of DMEM high glucose supplemented with 10% Horse Serum, 5% Fetal Bovine Serum, and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days, or when they reach 80% confluency. To passage, gently dislodge cells by pipetting with media, as they are loosely adherent. Avoid using trypsin for routine passaging.
-
-
Plating for Experiments:
-
For experiments, plate PC12 cells on collagen IV-coated 6-well plates at a density of 5 x 10^5 cells per well.
-
Allow cells to adhere and grow for 24 hours before treatment.
-
-
Serum Starvation and NGF Stimulation:
-
To reduce basal levels of IEG expression, serum-starve the cells for 12-16 hours in DMEM containing 0.5% HS and 1% Penicillin-Streptomycin.
-
Prepare a stock solution of NGF in sterile PBS with 0.1% Bovine Serum Albumin (BSA).
-
Stimulate cells by adding NGF directly to the serum-free medium to a final concentration of 50 ng/mL.
-
For time-course experiments, incubate for the desired duration (e.g., 30 minutes for peak c-fos mRNA induction).
-
Protocol 2: H-7 and HA1004 Treatment for Inhibition of IEG Induction
This protocol details the use of H-7 and its control compound, HA1004, to investigate their effects on NGF-induced IEG expression.
Materials:
-
H-7 dihydrochloride (B599025) (Sigma-Aldrich, Cat. No. H89)
-
HA1004 (N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide hydrochloride, a less potent PKC inhibitor used as a negative control) (Sigma-Aldrich, Cat. No. G7640)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Serum-starved PC12 cells (from Protocol 1)
-
NGF
Procedure:
-
Inhibitor Preparation:
-
Prepare 10 mM stock solutions of H-7 and HA1004 in sterile DMSO.
-
Store stock solutions at -20°C.
-
-
Inhibitor Treatment:
-
Dilute the H-7 and HA1004 stock solutions in serum-free medium to the desired final concentrations (e.g., 10, 25, 50 µM for H-7 and 50 µM for HA1004).
-
Pre-treat the serum-starved PC12 cells with the diluted inhibitors or a vehicle control (DMSO) for 30 minutes at 37°C.
-
-
NGF Stimulation and Sample Collection:
-
Following the pre-treatment period, add NGF to a final concentration of 50 ng/mL to the inhibitor-containing medium.
-
Incubate for 30 minutes at 37°C.
-
After incubation, proceed immediately to RNA or protein extraction.
-
Protocol 3: Western Blot Analysis of c-Fos Protein and Phosphorylated RNA Polymerase II
This protocol provides a method to assess the protein levels of c-Fos and the phosphorylation status of RNA Polymerase II.
Materials:
-
Treated PC12 cells (from Protocol 2)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (6% for RNA Pol II, 10% for c-Fos)
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-c-Fos antibody
-
Mouse anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S2) antibody
-
Mouse anti-RNA Polymerase II (total) antibody
-
Mouse anti-β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer with inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL reagents to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control (β-actin) and total RNA Polymerase II for the phospho-specific antibody.
-
Mandatory Visualizations
Caption: NGF signaling pathway leading to c-fos induction and the point of H-7 inhibition.
Application Notes and Protocols: H-7 Dihydrochloride Storage and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-7 dihydrochloride (B599025) is a widely utilized cell-permeable protein kinase inhibitor with potent activity against Protein Kinase C (PKC), Protein Kinase A (PKA), and Protein Kinase G (PKG).[1] As a critical tool in signal transduction research and drug discovery, understanding its stability and proper handling in common laboratory solvents such as Dimethyl Sulfoxide (DMSO) is paramount to ensure experimental reproducibility and the integrity of results. These application notes provide detailed guidance on the recommended storage conditions for H-7 dihydrochloride in DMSO, protocols for preparing and assessing its stability, and an overview of the signaling pathways it modulates.
H-7 Dihydrochloride: Mechanism of Action
H-7 dihydrochloride exerts its inhibitory effects by competing with ATP for the catalytic subunit of several serine/threonine protein kinases. Its primary targets include PKA, PKG, and PKC, with IC50 values in the low micromolar range.[2][3] By inhibiting these kinases, H-7 interferes with a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. Notably, H-7 has also been shown to affect gene expression by inhibiting the phosphorylation of RNA polymerase II, a mechanism that may be independent of its effects on PKC.
Storage and Stability of H-7 Dihydrochloride in DMSO
Proper storage of H-7 dihydrochloride stock solutions in DMSO is crucial to maintain its chemical integrity and biological activity. Repeated freeze-thaw cycles should be avoided as they can lead to degradation and precipitation of the compound.
Recommended Storage Conditions:
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 1 month | For short-term storage. Aliquot into single-use vials to minimize freeze-thaw cycles. Protect from light. |
| -80°C | Up to 6 months | For long-term storage. Aliquot into single-use vials. Protect from light. |
Illustrative Stability Data:
The following table provides hypothetical stability data for a 10 mM stock solution of H-7 dihydrochloride in anhydrous DMSO. This data is for illustrative purposes to demonstrate expected stability trends. Actual stability may vary based on specific experimental conditions.
| Storage Condition | Time Point | % Remaining H-7 (Hypothetical) |
| -80°C | 1 month | >99% |
| 3 months | >98% | |
| 6 months | >97% | |
| -20°C | 1 week | >99% |
| 1 month | ~95% | |
| 3 months | ~85% | |
| 4°C | 24 hours | ~98% |
| 1 week | ~80% | |
| Room Temperature | 8 hours | ~95% |
| 24 hours | <90% |
Protocol for Preparation of H-7 Dihydrochloride Stock Solution in DMSO
Materials:
-
H-7 dihydrochloride (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Equilibrate: Allow the vial of H-7 dihydrochloride powder to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a sterile environment, accurately weigh the desired amount of H-7 dihydrochloride.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the vial in a water bath to ensure the compound is fully dissolved. Visually inspect the solution to confirm the absence of any particulate matter.
-
Aliquoting: Dispense the stock solution into single-use, sterile, amber vials. This will minimize exposure to light and prevent degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term storage).
Protocol for Assessing the Stability of H-7 in DMSO by HPLC
This protocol outlines a general procedure to determine the stability of H-7 in DMSO under various storage conditions using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment:
-
H-7 in DMSO stock solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC-grade water, acetonitrile, and TFA
-
Calibrated pipettes and autosampler vials
Procedure:
-
Time-Zero Sample Preparation:
-
Immediately after preparing the fresh H-7 stock solution in DMSO, prepare a sample for HPLC analysis.
-
Dilute the stock solution to a suitable concentration (e.g., 50 µM) with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
-
HPLC Analysis (Time-Zero):
-
Inject the prepared sample onto the HPLC system.
-
Run a gradient elution method to separate H-7 from any potential impurities or degradants. A typical gradient might be from 5% to 95% Mobile Phase B over 20 minutes.
-
Monitor the elution profile at a suitable wavelength for H-7 (e.g., 275 nm).
-
Record the peak area of the H-7 peak. This will serve as the 100% reference for subsequent time points.
-
-
Sample Storage:
-
Store the aliquots of the H-7 stock solution under the desired experimental conditions (e.g., -80°C, -20°C, 4°C, and room temperature).
-
-
Analysis at Subsequent Time Points:
-
At each scheduled time point (e.g., 1, 3, 7, 14, 30 days), retrieve one aliquot from each storage condition.
-
Allow the vial to thaw completely and equilibrate to room temperature.
-
Prepare the sample for HPLC analysis in the same manner as the time-zero sample.
-
Analyze the sample using the same HPLC method.
-
-
Data Analysis:
-
For each time point and storage condition, determine the peak area of the H-7 peak.
-
Calculate the percentage of H-7 remaining using the following formula:
-
% Remaining = (Peak Area at Time X / Peak Area at Time-Zero) * 100
-
-
Plot the percentage of remaining H-7 against time for each storage condition to visualize the degradation kinetics.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Precipitate in thawed solution | Compound has low solubility at colder temperatures; DMSO has absorbed moisture. | Gently warm the vial to room temperature and vortex to redissolve. Ensure anhydrous DMSO is used for stock preparation. |
| Inconsistent biological activity | Degradation of H-7 due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution from solid compound. Confirm the purity of the existing stock solution by HPLC. |
| Contamination of cell cultures | Non-sterile preparation of the stock solution. | While DMSO is bacteriostatic, for sterile applications, filter the stock solution through a 0.22 µm DMSO-compatible filter. |
By adhering to these guidelines and protocols, researchers can ensure the reliable and effective use of H-7 dihydrochloride in their experiments, leading to more accurate and reproducible scientific outcomes.
References
Application Notes: Determining IC50 Values of H-7 Against Various Protein Kinases
Audience: Researchers, scientists, and drug development professionals.
Introduction:
H-7, chemically known as 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine, is a well-characterized, cell-permeable small molecule inhibitor of a broad range of protein kinases. It is frequently utilized in cell biology and pharmacology to investigate the roles of specific signaling pathways. H-7 primarily acts by competing with ATP at the catalytic site of kinases. Its inhibitory profile makes it a potent tool for studying processes regulated by Protein Kinase C (PKC) and cyclic nucleotide-dependent protein kinases such as Protein Kinase A (PKA).[1][2] Understanding the half-maximal inhibitory concentration (IC50) of H-7 against different kinases is crucial for designing experiments with appropriate concentrations to achieve selective inhibition and for interpreting the resulting cellular effects.
These application notes provide a summary of the known IC50 values of H-7 against key kinase targets and a detailed, generalized protocol for determining the IC50 of H-7 or other inhibitors against a kinase of interest using a luminescence-based in vitro assay.
Data Presentation: H-7 Inhibitory Activity
The inhibitory potency of H-7 varies across different protein kinases. The IC50 and Ki values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50% and the inhibition constant, respectively, are key parameters for quantifying this potency.
| Target Kinase | IC50 Value (μM) | Ki Value (μM) |
| Protein Kinase A (PKA) | 3.0 | - |
| Protein Kinase C (PKC) | 6.0 | 6.0 |
| Protein Kinase G (PKG) | 5.8 | - |
| Myosin Light Chain Kinase (MLCK) | 97.0 | - |
Table 1: IC50 and Ki values for H-7 against various protein kinases. Data sourced from Tocris Bioscience and MedchemExpress.[1][3]
The data clearly indicates that H-7 is significantly more potent against cyclic nucleotide-dependent kinases (PKA, PKG) and PKC than against MLCK.[4] This differential activity allows for the use of H-7 at concentrations that predominantly inhibit PKA and PKC while having a minimal effect on MLCK.
Signaling Pathway Context
To fully appreciate the utility of H-7 as a research tool, it is important to understand the context of the signaling pathways it inhibits.
Protein Kinase C (PKC) Signaling
PKC isoforms are activated by second messengers like diacylglycerol (DAG) and intracellular calcium (Ca2+), which are produced following the activation of phospholipase C (PLC). Once active, PKC phosphorylates a wide array of substrate proteins, regulating diverse cellular processes including proliferation, differentiation, and apoptosis.
Caption: Simplified Protein Kinase C (PKC) signaling pathway and point of inhibition by H-7.
Protein Kinase A (PKA) Signaling
PKA is a cAMP-dependent protein kinase. Its activation is initiated by the binding of cyclic AMP (cAMP), which is synthesized by adenylyl cyclase following G-protein coupled receptor (GPCR) stimulation. Activated PKA phosphorylates target proteins, influencing metabolism, gene transcription, and cell growth.
Caption: Simplified Protein Kinase A (PKA) signaling pathway and point of inhibition by H-7.
Experimental Protocols
General Workflow for IC50 Determination
The determination of an IC50 value involves measuring kinase activity across a range of inhibitor concentrations. The resulting data is then plotted to calculate the concentration at which 50% inhibition is observed.
Caption: General experimental workflow for determining the IC50 value of a kinase inhibitor.
Detailed Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol describes a general method for determining the IC50 of H-7 against a specific kinase using Promega's ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.
1. Materials and Reagents:
-
H-7 Dihydrochloride
-
Recombinant Kinase of Interest
-
Kinase-specific peptide or protein substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
2. Reagent Preparation:
-
H-7 Stock Solution: Prepare a 10 mM stock solution of H-7 in sterile deionized water.
-
H-7 Serial Dilutions: Perform a serial dilution of the H-7 stock solution in the kinase assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 1 mM). The final concentrations in the assay should bracket the expected IC50 value.
-
Kinase Solution: Dilute the recombinant kinase to the desired working concentration in kinase assay buffer. This concentration should be determined empirically to ensure the reaction is within the linear range.
-
Substrate/ATP Mix: Prepare a solution containing the kinase substrate and ATP in kinase assay buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure accurate and comparable IC50 values.
3. Assay Procedure:
-
Add Reagents to Plate:
-
Add 5 µL of each H-7 dilution or vehicle control (kinase buffer) to the appropriate wells of a white assay plate.
-
Add 10 µL of the diluted kinase solution to each well.
-
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow H-7 to bind to the kinase.
-
Initiate Kinase Reaction: Add 10 µL of the Substrate/ATP mix to each well to start the reaction.
-
Kinase Reaction Incubation: Seal the plate and incubate for the desired time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C or room temperature).
-
Stop Reaction and Detect ADP:
-
Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
-
Measure Luminescence: Read the plate using a luminometer with an integration time of 0.5-1 second per well.
4. Data Analysis:
-
Background Subtraction: Subtract the average luminescence signal from "no kinase" control wells from all other measurements.
-
Calculate Percent Inhibition: Determine the percentage of kinase activity inhibited by H-7 at each concentration relative to the vehicle control (0% inhibition) and a "no kinase" or maximally inhibited control (100% inhibition).
-
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Min) / (Signal_Max - Signal_Min))
-
-
Determine IC50: Plot the percent inhibition versus the logarithm of the H-7 concentration. Use non-linear regression analysis (e.g., a four-parameter logistic fit) to determine the IC50 value, which is the concentration of H-7 that produces 50% inhibition. Graphing software such as GraphPad Prism or SigmaPlot is recommended for this analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protein kinase inhibitor H7 blocks the induction of immediate-early genes zif268 and c-fos by a mechanism unrelated to inhibition of protein kinase C but possibly related to inhibition of phosphorylation of RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein kinase inhibitor H-7 | PKC | TargetMol [targetmol.com]
- 4. Effect of this compound on the contractility, integrity, and membrane anchorage of the microfilament system - PubMed [pubmed.ncbi.nlm.nih.gov]
H-7 Inhibitor in Cancer Cell Division Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline (B145761) sulfonamide derivative H-7 is a protein kinase inhibitor that has been utilized in cancer research to probe the signaling pathways governing cell division. Primarily recognized as a potent inhibitor of Protein Kinase C (PKC), H-7 also exhibits inhibitory activity against other kinases, including Rho-associated kinase (ROCK). Its ability to interfere with key phosphorylation events makes it a valuable tool for dissecting the molecular mechanisms underlying cancer cell proliferation, cell cycle progression, and metastasis. These application notes provide detailed protocols and quantitative data for the use of H-7 in cancer cell division studies.
Mechanism of Action
H-7 primarily exerts its effects by competitively inhibiting the ATP-binding site of protein kinases. Its most well-characterized target is Protein Kinase C (PKC), a family of serine/threonine kinases that are critical components of signal transduction pathways involved in cell growth, differentiation, and apoptosis.[1] By inhibiting PKC, H-7 can disrupt downstream signaling cascades, including the MEK/ERK pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation and survival.
Furthermore, H-7 has been shown to inhibit Rho-associated kinase (ROCK), another serine/threonine kinase involved in regulating the actin cytoskeleton, cell adhesion, and motility. This inhibition likely contributes to its observed effects on cancer cell invasion and metastasis.
Applications in Cancer Cell Division Studies
The H-7 inhibitor is a versatile tool for investigating various aspects of cancer cell division:
-
Inhibition of Cell Proliferation: H-7 has been demonstrated to inhibit the proliferation of various cancer cell lines.
-
Induction of Cell Cycle Arrest: By interfering with the activity of kinases that regulate cell cycle progression, H-7 can induce arrest at specific phases of the cell cycle.
-
Investigation of Signaling Pathways: H-7 can be used to elucidate the role of PKC and other kinases in cancer cell signaling and to identify potential therapeutic targets.
Quantitative Data Summary
The following tables summarize the quantitative effects of the H-7 inhibitor on cancer cells.
| Parameter | Value | Organism/Cell Line | Reference |
| PKC Inhibition (Ki) | 6.0 µM | - | |
| LD50 (Intravenous) | 61 mg/kg (starved), 94 mg/kg (fed) | Mice | [1] |
| Mitosis Reduction | ~50% (90 min post-injection) | Ehrlich's ascitic carcinoma (in vivo) | [1] |
| Mitosis Reduction | ~65% (24h continuous delivery) | Ehrlich's ascitic carcinoma (in vivo) | [1] |
Table 1: General Quantitative Data for H-7 Inhibitor
| Cell Line | Assay Type | IC50 Value (µM) | Incubation Time (h) | Reference |
| Data not available |
Table 2: IC50 Values of H-7 Inhibitor in Various Cancer Cell Lines (Note: Specific IC50 values for H-7 in various cancer cell lines are not readily available in the public domain and may need to be determined empirically for the cell line of interest.)
| Cell Line | H-7 Conc. (µM) | Treatment Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| Data not available |
Table 3: Effect of H-7 Inhibitor on Cell Cycle Distribution in Cancer Cells (Note: Quantitative data on the specific effects of H-7 on cell cycle phase distribution is not extensively reported and should be determined experimentally.)
Signaling Pathways and Experimental Workflows
Signaling Pathway Affected by H-7
Caption: H-7 inhibits Protein Kinase C (PKC), disrupting the downstream MEK/ERK signaling pathway.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining the effect of H-7 on cancer cell viability.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing H-7's effect on the cell cycle.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for analyzing cell cycle protein expression after H-7 treatment.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/WST-1)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the H-7 inhibitor on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well culture plates
-
H-7 inhibitor stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS for MTT)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
H-7 Treatment: Prepare serial dilutions of the H-7 inhibitor in complete culture medium. Remove the medium from the wells and add 100 µL of the H-7 dilutions. Include a vehicle control (medium with DMSO at the same concentration as the highest H-7 dose).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT/WST-1 Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Solubilization (for MTT assay): Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm (for MTT) or 450 nm (for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the H-7 concentration to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of the H-7 inhibitor on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
6-well culture plates
-
H-7 inhibitor
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of H-7 for 24 or 48 hours.
-
Cell Harvesting: Aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Collect the cells in a centrifuge tube.
-
Fixation: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot Analysis of Cell Cycle Regulatory Proteins
Objective: To investigate the effect of the H-7 inhibitor on the expression of key cell cycle regulatory proteins.
Materials:
-
Cancer cell line of interest
-
H-7 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with H-7 as required. Lyse the cells in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
References
Application Note: Development of a High-Throughput HTRF Kinase Assay for Screening H-7 Inhibitors Against Protein Kinase C Alpha (PKCα)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that play a crucial role in a variety of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[1][2] Dysregulation of PKC activity has been implicated in numerous diseases, making it an attractive target for drug discovery. The isoquinolinesulfonamide (B3044496) derivative H-7 is a well-characterized, ATP-competitive inhibitor of protein kinases, with notable activity against PKC.
This application note provides a detailed protocol for the development and implementation of a robust and sensitive Homogeneous Time-Resolved Fluorescence (HTRF) assay for screening inhibitors of PKC alpha (PKCα), using H-7 as a reference compound. HTRF technology offers a homogenous, "mix-and-read" format that is readily amenable to high-throughput screening (HTS).[3] The assay principle is based on Fluorescence Resonance Energy Transfer (FRET) between a Europium cryptate-labeled anti-phospho-substrate antibody (donor) and a streptavidin-XL665 conjugate (acceptor) bound to a biotinylated substrate peptide. Phosphorylation of the substrate by PKCα brings the donor and acceptor into close proximity, resulting in a high FRET signal. Inhibition of PKCα activity leads to a decrease in the HTRF signal.
Signaling Pathway
The activation of conventional PKC isoforms, such as PKCα, is a key event downstream of G-protein coupled receptor (GPCR) or receptor tyrosine kinase (RTK) activation. This process is initiated by the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and both Ca2+ and DAG are required for the recruitment and activation of PKCα at the cell membrane. Activated PKCα then phosphorylates a wide range of downstream target proteins, modulating their activity and initiating various cellular responses.
Experimental Workflow
The HTRF kinase assay for PKCα inhibitor screening is a two-step process: a kinase reaction followed by a detection step. During the kinase reaction, PKCα, a biotinylated peptide substrate, and the test compound (e.g., H-7) are incubated with ATP to allow for phosphorylation. The reaction is then stopped, and the detection reagents, Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665, are added. After a final incubation, the HTRF signal is read on a compatible plate reader.
References
Application Notes and Protocols: H-7 as an Inducer of Neuronal Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-7, also known as 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, is a broad-spectrum protein kinase inhibitor. While the initial hypothesis for its application in neuroscience may have explored neuroprotective effects, current scientific evidence points towards its role as an inducer of apoptosis in neuronal cell lines. This makes H-7 a valuable pharmacological tool for studying the molecular mechanisms that govern programmed cell death in the nervous system. These application notes provide an overview of H-7's effects on neuronal cells and detailed protocols for its use in apoptosis research.
Mechanism of Action
H-7 is known to inhibit a range of protein kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and cGMP-dependent Protein Kinase (PKG). However, studies on Drosophila neuronal cell lines have shown that H-7 induces apoptosis through a mechanism that does not appear to involve the inhibition of PKA, PKC, PKG, myosin light chain kinase (MLCK), or casein kinase I (CKI)[1]. Specific inhibitors for these kinases did not replicate the apoptotic effect of H-7[1]. This suggests that H-7's pro-apoptotic activity in these neurons is mediated by an as-yet-unidentified H-7-sensitive molecule or pathway. The apoptotic cascade initiated by H-7 has been shown to be dependent on caspase activity, as caspase inhibitors can prevent H-7-induced cell death[1].
In addition to its kinase inhibitory activity, H-7 has been found to directly affect N-methyl-D-aspartate (NMDA) receptor channels, independent of protein kinase inhibition[2]. This interaction alters the channel's activity by causing brief, voltage-dependent closures[2]. While this effect has not been directly linked to apoptosis, it represents another potential mechanism through which H-7 can influence neuronal function and viability.
Data Presentation
Table 1: Kinase Inhibition Profile of H-7
| Kinase | IC50 (µM) |
| Protein Kinase A (PKA) | 3.0 |
| Protein Kinase C (PKC) | 6.0 |
| cGMP-dependent Protein Kinase (PKG) | 5.8 |
| Myosin Light Chain Kinase (MLCK) | 97.0 |
Note: IC50 values are approximate and can vary depending on the experimental conditions.
Table 2: Observed Effects of H-7 on Neuronal Cells
| Cell Type | Concentration | Observed Effect | Reference |
| Drosophila neuronal cell line (ML-DmBG2-c2) | Not specified | Induction of apoptosis (internucleosomal DNA fragmentation, nuclear condensation, apoptotic bodies) | [1] |
| Rat Hippocampal Neurons | Not specified | Direct, voltage-dependent blocking of NMDA receptor channels | [2] |
| Cat Neocortical Neurons | Not specified | Reduction in spontaneous and induced firing activity, increase in afterhyperpolarizations | [3] |
Experimental Protocols
Protocol 1: Induction of Apoptosis in a Neuronal Cell Line Using H-7
This protocol describes the steps to induce apoptosis in a neuronal cell line, such as the Drosophila ML-DmBG2-c2 line, using H-7.
Materials:
-
Neuronal cell line (e.g., ML-DmBG2-c2)
-
Complete cell culture medium
-
H-7 dihydrochloride (B599025) (Tocris, Cat. No. 0504 or equivalent)
-
Sterile, tissue culture-treated plates (e.g., 6-well or 24-well)
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Microscope (phase-contrast and fluorescence)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Culture the neuronal cells in their recommended complete medium.
-
Seed the cells into the tissue culture plates at a density that will result in 50-70% confluency on the day of the experiment.
-
Allow the cells to adhere and grow for 24-48 hours.
-
-
H-7 Treatment:
-
Prepare a stock solution of H-7 in sterile water or DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration for your cell line (e.g., 10 µM, 25 µM, 50 µM, 100 µM).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of H-7. Include a vehicle control (medium with the same concentration of water or DMSO used for the highest H-7 concentration).
-
Incubate the cells for a predetermined time course (e.g., 6, 12, 24, 48 hours).
-
-
Assessment of Apoptosis:
-
Morphological Analysis: At each time point, observe the cells under a phase-contrast microscope for morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and detachment.
-
Annexin V/PI Staining:
-
Harvest the cells (including any floating cells in the medium).
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided with the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
-
Protocol 2: Western Blot Analysis of Caspase Activation
This protocol is for detecting the activation of caspases, such as caspase-3, in response to H-7 treatment.
Materials:
-
H-7 treated and control cell lysates (prepared as in Protocol 1)
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-total caspase-3, anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
After H-7 treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and add Laemmli buffer.
-
Boil the samples for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Probe for a loading control (e.g., beta-actin) to ensure equal protein loading.
-
Visualizations
Caption: Proposed signaling pathway for H-7-induced neuronal apoptosis.
Caption: Experimental workflow for studying H-7-induced neuronal apoptosis.
References
- 1. H-7-induced apoptosis in the cells of a Drosophila neuronal cell line through affecting unidentified H-7-sensitive substance(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein kinase inhibitor, H-7, directly affects N-methyl-D-aspartate receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of protein kinase C inhibitor H-7 on membrane properties and synaptic responses of neocortical neurons of awake cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Western blot protocol to detect H-7 target phosphorylation
Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
H-7, also known as 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, is a cell-permeable protein kinase inhibitor. It is widely used in cell biology research to investigate signaling pathways dependent on serine/threonine kinases. H-7 is recognized for its potent inhibition of Protein Kinase C (PKC) and cyclic nucleotide-dependent protein kinases. Emerging evidence also indicates that H-7 can inhibit the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), a mechanism that may be independent of its effects on PKC. This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the phosphorylation status of key H-7 targets, offering a robust method for studying its mechanism of action and identifying its downstream effects.
Data Presentation: H-7 Kinase Inhibition Profile
The inhibitory activity of H-7 has been characterized against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are key parameters to quantify the potency of an inhibitor. Below is a summary of the inhibitory activity of H-7 against some of its primary targets.
| Kinase Target | IC50 / Ki | Reference |
| Protein Kinase C (PKC) | Ki: 6 µM | [1] |
| cAMP-dependent Protein Kinase (PKA) | Ki: 3 µM | [1] |
| cGMP-dependent Protein Kinase (PKG) | Ki: 5.8 µM | [1] |
| Myosin Light Chain Kinase (MLCK) | Ki: 97 µM | [1] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of H-7 action and the experimental approach to verify it, the following diagrams are provided.
References
Troubleshooting & Optimization
Technical Support Center: H-7 Inhibitor Off-Target Effects on Transcription
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to address the off-target effects of the H-7 inhibitor on transcription. Understanding and mitigating these effects are crucial for the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target effect of the H-7 inhibitor on transcription?
A1: The primary off-target effect of H-7 on transcription is the inhibition of RNA Polymerase II (Pol II) activity. This occurs through the inhibition of kinases that phosphorylate the C-terminal domain (CTD) of the largest subunit of RNA Pol II. This phosphorylation is a critical step for the transition from transcription initiation to elongation. This effect is independent of its well-known inhibitory activity on Protein Kinase C (PKC).[1]
Q2: How does this off-target effect manifest in experimental results?
A2: This off-target effect typically manifests as a potent blockade of the induction of immediate-early genes, such as c-fos and zif268, in response to various stimuli.[1] Researchers might mistakenly attribute this inhibition solely to the blockade of the intended target pathway (e.g., PKC signaling) when it is, in fact, a direct consequence of transcriptional repression.
Q3: Is there a control compound I can use to differentiate between PKC-mediated effects and off-target transcriptional inhibition by H-7?
A3: Yes, the compound HA1004 is an excellent negative control. While both H-7 and HA1004 are broad-spectrum kinase inhibitors, H-7 is significantly more potent in inhibiting transcription via RNA Pol II CTD phosphorylation. In contrast, HA1004 has a much weaker effect on this process. Therefore, if a cellular process is inhibited by H-7 but not by a similar concentration of HA1004, it is more likely due to the off-target transcriptional inhibition by H-7 rather than PKC inhibition.[1]
Q4: At what concentrations are the off-target effects of H-7 on transcription typically observed?
A4: The off-target transcriptional inhibitory effects of H-7 are generally observed in the micromolar range. For instance, the IC50 for the blockade of ICAM-1 induction, which is a downstream transcriptional event, is in the range of 6-10 µM. It is crucial to perform a dose-response analysis in your specific experimental system to determine the concentration at which these off-target effects become prominent.
Troubleshooting Guides
Problem 1: Unexpected widespread changes in gene expression after H-7 treatment.
-
Question: I treated my cells with H-7 to inhibit PKC, but my RNA-seq data shows a broad downregulation of many genes, not just those expected to be downstream of PKC. Is this an off-target effect?
-
Answer: Yes, this is a classic signature of H-7's off-target effect on general transcription. By inhibiting the phosphorylation of RNA Polymerase II's C-terminal domain (CTD), H-7 can non-specifically suppress the transcription of a wide range of genes.
Troubleshooting Steps:
-
Validate with a Control Compound: Repeat the experiment using HA1004 at the same concentration as H-7. If HA1004 does not produce the same widespread transcriptional repression, it strongly suggests the observed effect with H-7 is due to its off-target activity on RNA Pol II.
-
Assess RNA Pol II Phosphorylation: Perform a Western blot analysis on lysates from H-7 treated and control cells using antibodies specific for phosphorylated forms of the RNA Pol II CTD (e.g., phospho-Ser2, phospho-Ser5). A significant reduction in the phosphorylation signal in H-7 treated cells will confirm the off-target effect.
-
Lower H-7 Concentration: If possible, perform a dose-response experiment to find a lower concentration of H-7 that still inhibits your target of interest (PKC) but has a minimal effect on general transcription.
-
Problem 2: H-7 blocks the induction of my gene of interest, but so do other kinase inhibitors with different primary targets.
-
Question: I'm studying the induction of an immediate-early gene. H-7 blocks its expression, which I thought was due to PKC inhibition. However, I've noticed that other, unrelated kinase inhibitors also have a similar effect. How do I interpret this?
-
Answer: This observation suggests that the inhibition might be due to a common off-target effect rather than the specific inhibition of the intended primary targets. Given H-7's known effect on RNA Polymerase II, it's possible these other inhibitors also share this off-target activity to some extent.
Troubleshooting Steps:
-
Directly Measure RNA Pol II CTD Phosphorylation: Test all the inhibitors for their ability to reduce the phosphorylation of the RNA Pol II CTD in your cell system via Western blot. This will directly assess their potential to inhibit general transcription.
-
Consult Kinase Selectivity Databases: Utilize online resources and publications that provide kinase selectivity profiles for the inhibitors you are using. Compare their inhibitory activity against kinases known to phosphorylate the RNA Pol II CTD, such as CDK7 and CDK9.
-
Use a More Specific Inhibitor: If the goal is to specifically inhibit PKC, consider using more selective PKC inhibitors that have been shown to have less impact on general transcription.[2]
-
Quantitative Data on H-7 Inhibitor Activity
Table 1: H-7 Kinase Inhibitory Profile (IC50 Values)
| Kinase Target | IC50 (µM) | Primary or Off-Target |
| Protein Kinase C (PKC) | ~6 | Primary |
| Myosin Light Chain Kinase (MLCK) | ~1.3 | Off-Target |
| cGMP-dependent Protein Kinase | ~0.8 | Off-Target |
| cAMP-dependent Protein Kinase | ~1.2 | Off-Target |
| Casein Kinase II | ~9.5 | Off-Target |
| CDK7 (implicated in RNA Pol II CTD phosphorylation) | Data not readily available in direct comparative studies | Key Off-Target |
Note: IC50 values can vary depending on the assay conditions. The lack of a directly comparable IC50 for CDK7 in the same studies highlights a gap in the literature and emphasizes the need for direct experimental validation.
Table 2: Comparative Effect of H-7 and HA1004 on a Transcriptional Readout
| Compound | IC50 for Inhibition of ICAM-1 Induction (µM) |
| H-7 | 6 - 10 |
| HA1004 | > 50 |
This table illustrates the significantly weaker effect of HA1004 on a process requiring gene transcription, supporting its use as a negative control for H-7's off-target transcriptional effects.
Key Experimental Protocols
Protocol 1: Western Blot Analysis of RNA Polymerase II CTD Phosphorylation
This protocol allows for the direct assessment of H-7's off-target effect on transcription.
Materials:
-
Cell culture reagents
-
H-7 inhibitor and HA1004 (as a control)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Anti-RNA Polymerase II CTD repeat YSPTSPS (total Pol II)
-
Anti-phospho-RNA Polymerase II CTD (Ser2)
-
Anti-phospho-RNA Polymerase II CTD (Ser5)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of H-7, HA1004, or vehicle (e.g., DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts and run the samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Use separate blots for total Pol II and each phospho-specific antibody.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the phospho-Pol II signals to the total Pol II signal to determine the relative change in CTD phosphorylation.
Signaling Pathways and Experimental Workflows
References
Technical Support Center: H-7 In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of the protein kinase inhibitor H-7, with a specific focus on addressing potential concerns about its stability at body temperature in in vivo and cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is H-7 and what is its primary mechanism of action?
H-7, or 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, is a broad-spectrum protein kinase inhibitor. It primarily acts as an ATP-competitive inhibitor of several serine/threonine kinases, including Protein Kinase C (PKC), Protein Kinase A (PKA), and Protein Kinase G (PKG). By binding to the ATP-binding site of these kinases, H-7 prevents the phosphorylation of their downstream target proteins, thereby modulating a wide range of cellular processes.
Q2: Is there any published data on the instability of H-7 at 37°C (in vivo or in cell culture)?
Currently, there are no specific studies that have formally evaluated the degradation kinetics or half-life of H-7 at 37°C in physiological buffers or in vivo. However, as with many small molecule inhibitors, the potential for degradation or metabolism exists. Therefore, it is crucial to follow best practices for handling and to include appropriate controls in your experiments to ensure the biological activity of H-7 is maintained.
Q3: How should I prepare and store H-7 stock solutions?
H-7 dihydrochloride (B599025) is soluble in water and DMSO.[1] For long-term storage, it is recommended to prepare concentrated stock solutions in a suitable solvent (e.g., sterile water or DMSO), aliquot them into single-use volumes, and store them at -20°C or -80°C, protected from light.[2] Repeated freeze-thaw cycles should be avoided to prevent potential degradation of the compound.[3]
Q4: What are the known off-target effects of H-7?
H-7 is known to inhibit multiple kinases with varying potencies. Besides its primary targets (PKC, PKA, PKG), it can also inhibit other kinases, such as Myosin Light Chain Kinase (MLCK), albeit at higher concentrations.[1] Researchers should be aware of these off-target effects, as they can contribute to the observed phenotype. It is advisable to consult the literature for the known selectivity profile of H-7 and consider using more specific inhibitors as controls where appropriate.
Q5: How can I be sure that the observed effects in my experiment are due to H-7 and not its degradation products?
To confirm that the biological effects are from active H-7, consider the following:
-
Use freshly prepared dilutions: Prepare working solutions from a fresh aliquot of the frozen stock solution for each experiment.
-
Time-course experiments: If you suspect instability over long incubation periods, perform a time-course experiment to see if the effect of H-7 diminishes over time.
-
Positive and negative controls: Always include appropriate vehicle controls and, if possible, a positive control (a compound with a known, stable effect on the pathway of interest).
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or weaker-than-expected results in cell culture experiments. | 1. H-7 Degradation: The compound may be degrading in the culture medium at 37°C over long incubation times. 2. Suboptimal Concentration: The concentration of H-7 may be too low to elicit a strong response. 3. Cell Health and Passage Number: High passage numbers can lead to genetic drift and altered cellular responses.[4] 4. Off-target Effects: The observed phenotype might be a result of H-7's effect on other kinases. | 1. Refresh the medium: For long-term experiments, consider replacing the medium containing H-7 every 24-48 hours. 2. Dose-response curve: Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line and experimental conditions. 3. Use low-passage cells: Ensure that you are using cells with a consistent and low passage number. Monitor cell viability to rule out toxicity. 4. Use a more specific inhibitor: Compare the results with a more selective inhibitor for the target kinase to confirm that the phenotype is due to the inhibition of the intended pathway. |
| High variability in in vivo animal studies. | 1. Pharmacokinetics and Bioavailability: H-7 may have a short half-life in vivo due to metabolism and clearance. 2. Route and Frequency of Administration: The method and timing of H-7 delivery may not be optimal for maintaining a therapeutic concentration. 3. Formulation Issues: The H-7 formulation may not be stable or may precipitate upon injection. | 1. Pharmacokinetic studies: If feasible, conduct a pilot pharmacokinetic study to determine the concentration of H-7 in plasma and target tissues over time. 2. Optimize administration: Based on pharmacokinetic data or literature on similar compounds, adjust the dosing frequency or consider a different route of administration (e.g., continuous infusion via osmotic pumps). 3. Check formulation: Ensure H-7 is fully dissolved in the vehicle and visually inspect for any precipitation before administration. Prepare the formulation fresh for each experiment. |
| Unexpected phenotypes observed that do not align with the known function of the target kinase. | 1. Off-target Effects: H-7 is a broad-spectrum inhibitor and may be affecting other signaling pathways.[5] 2. Metabolite Activity: A metabolite of H-7 might have its own biological activity. | 1. Consult selectivity data: Review published kinase profiling data for H-7. 2. Rescue experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of the target kinase. If the phenotype is not rescued, it is likely an off-target effect. 3. Use structurally different inhibitors: Confirm the phenotype with other, structurally unrelated inhibitors of the same target kinase. |
Data Presentation
Table 1: Inhibitory Activity of H-7 Against Various Protein Kinases
| Kinase | IC50 / Ki (μM) | Reference |
| Protein Kinase C (PKC) | Ki: 6 | [2] |
| cAMP-dependent Protein Kinase (PKA) | IC50: 3.0 | [1] |
| cGMP-dependent Protein Kinase (PKG) | IC50: 5.8 | [1] |
| Myosin Light Chain Kinase (MLCK) | IC50: 97.0 | [1] |
Table 2: Physicochemical and Handling Information for H-7 Dihydrochloride
| Property | Value | Reference |
| Molecular Weight | 364.29 g/mol | [1] |
| Formula | C14H17N3O2S·2HCl | [1] |
| Solubility (Water) | up to 100 mM | [1] |
| Solubility (DMSO) | up to 20 mM | [1] |
| Storage of Solid | Room Temperature | [1] |
| Storage of Stock Solutions | -20°C or -80°C, protected from light | [2][3] |
Experimental Protocols
General Protocol for H-7 Treatment in Cell Culture (e.g., Huh-7 cells)
This protocol provides a general guideline. Optimal conditions such as cell seeding density, H-7 concentration, and incubation time should be determined empirically for each cell line and experiment.
Materials:
-
H-7 dihydrochloride
-
Sterile water or DMSO for stock solution preparation
-
Appropriate cell culture medium (e.g., DMEM for Huh-7 cells)[4]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Sterile culture plates or flasks
Procedure:
-
Cell Seeding: Plate cells at the desired density and allow them to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.[4]
-
H-7 Stock Solution Preparation: Prepare a concentrated stock solution of H-7 (e.g., 10 mM) in sterile water or DMSO. Aliquot and store at -20°C or -80°C.
-
Working Solution Preparation: On the day of the experiment, thaw a fresh aliquot of the H-7 stock solution. Prepare the desired final concentrations of H-7 by diluting the stock solution in fresh, pre-warmed cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of H-7 or vehicle control (medium with the same concentration of solvent used for the H-7 stock).
-
Incubation: Return the cells to the 37°C, 5% CO2 incubator for the desired treatment duration. For long-term experiments (>48 hours), consider replacing the medium with freshly prepared H-7-containing medium every 24-48 hours to minimize the potential effects of compound degradation.
-
Downstream Analysis: After the incubation period, proceed with your planned downstream assays (e.g., Western blotting, cell viability assays, etc.).
General Protocol for In Vivo Administration of H-7 in Mice
This protocol is a general guideline and should be optimized for the specific animal model and research question. All animal procedures must be approved by the institution's Animal Care and Use Committee.
Materials:
-
H-7 dihydrochloride
-
Sterile vehicle for injection (e.g., saline, PBS)
-
Sterile syringes and needles
-
Mice of the desired strain, age, and sex
Procedure:
-
H-7 Formulation: Prepare the H-7 solution for injection on the day of use. Dissolve the required amount of H-7 in the sterile vehicle to achieve the desired final concentration for the intended dose (e.g., mg/kg). Ensure the solution is clear and free of particulates.
-
Animal Handling and Acclimation: Allow mice to acclimate to the facility and handling procedures before the start of the experiment.
-
Administration: Administer H-7 to the mice via the chosen route (e.g., intraperitoneal (i.p.) injection). The volume of injection should be appropriate for the size of the mouse.
-
Monitoring: Monitor the animals for any adverse effects after administration.
-
Timing of Downstream Analysis: The timing of tissue collection or behavioral analysis will depend on the expected pharmacokinetics of H-7 and the biological question being addressed. This may require a pilot study to determine the optimal time points.
-
Controls: Always include a control group of animals that receives the vehicle solution without H-7.
Mandatory Visualizations
Caption: Simplified signaling pathway showing the inhibitory action of H-7 on Protein Kinase C (PKC).
Caption: A workflow for troubleshooting unexpected experimental results with H-7.
Caption: Logical diagram to differentiate between H-7 instability and off-target effects.
References
- 1. H-7 dihydrochloride | Broad Spectrum Protein Kinase Inhibitors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. huh7.com [huh7.com]
- 5. Inhibition of cytotoxic T lymphocyte-mediated lysis and cellular proliferation by isoquinoline sulfonamide protein kinase inhibitors. Evidence for the involvement of protein kinase C in lymphocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Results from Broad-Spectrum Kinase Inhibitors like H-7
Welcome to the technical support center for researchers utilizing broad-spectrum kinase inhibitors, with a special focus on H-7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in the accurate interpretation of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is H-7 and what are its primary targets?
H-7, or 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, is a cell-permeable, broad-spectrum kinase inhibitor. It primarily acts as a competitive inhibitor of the ATP-binding site of several protein kinases. Its main targets include Protein Kinase C (PKC), cyclic AMP-dependent Protein Kinase (PKA), and cyclic GMP-dependent Protein Kinase (PKG). Due to its broad-spectrum nature, it can inhibit a wide range of other kinases to varying degrees, making careful interpretation of results crucial.
Q2: I'm observing a significant cellular effect with H-7. How can I be sure it's due to the inhibition of my kinase of interest?
This is a critical question when using any broad-spectrum inhibitor. Here are several strategies to increase confidence in your findings:
-
Rescue experiments: If possible, perform a rescue experiment by overexpressing a version of your target kinase that is resistant to H-7. If this reverses the observed phenotype, it provides strong evidence for an on-target effect.
-
Use structurally unrelated inhibitors: Test other kinase inhibitors with different chemical scaffolds but similar target profiles. Consistent results across different inhibitor classes reduce the likelihood of off-target effects specific to one chemical structure.
-
Knockdown/knockout of the target kinase: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of your target kinase. If this phenocopies the effect of H-7, it supports an on-target mechanism.
Q3: Why are my in vitro (biochemical) and in-cell assay results with H-7 different?
Discrepancies between in vitro and cellular assays are common and can arise from several factors:
-
ATP Concentration: Biochemical kinase assays are often performed at low, sometimes sub-physiological, ATP concentrations. In contrast, the intracellular ATP concentration is much higher (in the millimolar range). Since H-7 is an ATP-competitive inhibitor, its apparent potency (IC50) will be lower in vitro than in a cellular context where it must compete with more ATP.
-
Cellular Permeability and Efflux: The inhibitor must be able to cross the cell membrane to reach its intracellular target. Poor membrane permeability or active removal by efflux pumps (e.g., P-glycoprotein) can lead to a lower effective intracellular concentration of the inhibitor.
-
Off-Target Effects in a Cellular Context: In a complex cellular environment, H-7 can inhibit multiple kinases simultaneously. This can lead to a net cellular phenotype that is a composite of inhibiting several signaling pathways, which may differ from the effect observed on a single, purified kinase in vitro.
-
Protein Scaffolding and Subcellular Localization: In cells, kinases often exist in multi-protein complexes and are localized to specific subcellular compartments. This can influence their activity and accessibility to inhibitors compared to an isolated enzyme in a test tube.
Q4: Can H-7 activate signaling pathways?
Paradoxically, yes. While kinase inhibitors are designed to block signaling, they can sometimes lead to the activation of other pathways. This can occur through several mechanisms:
-
Feedback Loops: Inhibition of a kinase in a pathway with negative feedback loops can lead to the disinhibition and subsequent activation of upstream components or parallel pathways.
-
Retroactivity: Inhibition of a downstream kinase can sometimes lead to an accumulation of its substrate, which may then be available to activate other signaling cascades.
-
Conformational Changes: The binding of an inhibitor can sometimes lock a kinase in a conformation that, while catalytically inactive, might promote its interaction with other proteins, leading to unexpected signaling events.
Data Presentation
Table 1: Inhibitory Profile of H-7 against a Selection of Kinases
The following table summarizes the inhibitory constants (Ki) of H-7 for some of its primary targets. The Ki value represents the concentration of the inhibitor required to occupy 50% of the enzyme's active sites. Lower Ki values indicate higher potency.
| Kinase Target | Ki (µM) | Kinase Family |
| Protein Kinase C (PKC) | 6.0[1] | Serine/Threonine Kinase |
| cGMP-dependent Protein Kinase (PKG) | 5.8 | Serine/Threonine Kinase |
| cAMP-dependent Protein Kinase (PKA) | 3.0 | Serine/Threonine Kinase |
| Myosin Light Chain Kinase (MLCK) | 97.0 | Serine/Threonine Kinase |
Note: These values are approximate and can vary depending on the specific assay conditions (e.g., ATP concentration, substrate used).
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of H-7 against a purified kinase in a biochemical assay.
Materials:
-
Purified active kinase of interest
-
Specific peptide or protein substrate for the kinase
-
H-7 stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP solution (prepare fresh)
-
[γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)
-
96-well plates
-
Phosphocellulose paper and wash buffer (for radiometric assay)
-
Scintillation counter or luminometer
Procedure:
-
Prepare Serial Dilutions of H-7: Prepare a range of H-7 concentrations in the kinase reaction buffer. Include a vehicle control (DMSO only).
-
Set up the Kinase Reaction: In a 96-well plate, add the following in order:
-
Kinase reaction buffer
-
H-7 dilution or vehicle
-
Purified kinase
-
Substrate
-
-
Initiate the Reaction: Start the reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric assays). The final ATP concentration should ideally be close to the Km of the kinase for ATP.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction:
-
Radiometric Assay: Spot a portion of the reaction mixture onto phosphocellulose paper and immediately immerse it in wash buffer (e.g., 0.5% phosphoric acid) to stop the reaction.
-
Luminescence-based Assay: Add the ADP-Glo™ Reagent according to the manufacturer's protocol to stop the kinase reaction and deplete the remaining ATP.
-
-
Detection:
-
Radiometric Assay: Wash the phosphocellulose papers several times to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-based Assay: Add the Kinase Detection Reagent and measure the luminescence, which is proportional to the amount of ADP produced.
-
-
Data Analysis: Calculate the percentage of kinase activity for each H-7 concentration relative to the vehicle control. Plot the percent inhibition versus the log of the H-7 concentration to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of H-7 on the viability and proliferation of cultured cells.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
H-7 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of H-7 in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of H-7. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percent viability versus the log of the H-7 concentration to calculate the IC50 value.
Mandatory Visualizations
Caption: Inhibition of major signaling pathways by H-7.
Caption: General experimental workflow for using kinase inhibitors.
Caption: A logical troubleshooting guide for H-7 experiments.
References
H-7 inhibitor showing PKA-independent effects
Welcome to the technical support center for the H-7 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the complexities of using H-7 in their experiments, with a particular focus on its Protein Kinase A (PKA)-independent effects.
Frequently Asked Questions (FAQs)
Q1: I'm using H-7 to inhibit PKA, but I'm observing effects that don't align with PKA inhibition. What could be the cause?
A1: H-7 is a broad-spectrum kinase inhibitor and is not entirely specific for PKA. It is also a potent inhibitor of Protein Kinase C (PKC) and other kinases.[1] The unexpected effects you are observing are likely due to these off-target activities. It is crucial to consider these PKA-independent effects when interpreting your data.
Q2: What are the primary known PKA-independent targets of H-7?
A2: The most well-documented PKA-independent targets of H-7 include Protein Kinase C (PKC) and Myosin Light Chain Kinase (MLCK).[2] Inhibition of these kinases can lead to a variety of cellular effects, including alterations in cytoskeletal organization, cell contractility, and signal transduction pathways.
Q3: Can H-7 affect gene expression independently of PKA?
A3: Yes, H-7 has been shown to block the induction of immediate-early genes like zif268 and c-fos. This effect is not related to the inhibition of PKC or Mitogen-Activated Protein Kinase (MAPK) activation but is linked to the inhibition of RNA polymerase II phosphorylation, a critical step for transcriptional elongation.[3]
Q4: I've noticed changes in cell morphology and motility after H-7 treatment. Is this a known PKA-independent effect?
A4: Absolutely. H-7 can induce significant changes in cell structure, leading to enhanced protrusive activity and the deterioration of stress fibers.[2] These effects are primarily attributed to the inhibition of actomyosin (B1167339) contraction through the inhibition of MLCK, rather than PKA or PKC.[2] In human neutrophils, H-7 can also elicit shape changes and affect locomotion.[4]
Q5: Are there any recommended control experiments to confirm that my observed effect is PKA-independent?
A5: To dissect the PKA-independent effects of H-7, consider the following controls:
-
Use more specific PKA inhibitors, such as KT5720 or myristoylated PKA inhibitory peptide, which do not share the same off-target effects as H-7 on certain pathways.[5]
-
Compare the effects of H-7 with its structural analogs, such as HA1004, which has a different kinase inhibitory profile.[3]
-
Directly measure the activity of other potential targets, such as PKC or MLCK, in your experimental system after H-7 treatment.
Troubleshooting Guides
Issue 1: Unexpected Phenotype - Results Contradict Known PKA Signaling
-
Possible Cause: The observed phenotype is likely due to H-7's inhibition of other kinases, such as PKC or MLCK.
-
Troubleshooting Steps:
-
Review the Literature: Search for known effects of PKC and MLCK inhibition in your specific cell type or pathway of interest.
-
Use More Specific Inhibitors: As a control, use a more selective PKA inhibitor (e.g., KT5720) to see if it recapitulates the effect. If not, the effect is likely PKA-independent.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a constitutively active form of PKA to see if it reverses the effect of H-7. If the effect persists, it is not mediated by PKA.
-
Direct Kinase Assays: Measure the activity of PKA, PKC, and MLCK in your cell lysates after H-7 treatment to confirm target engagement and assess the degree of inhibition of each kinase.
-
Issue 2: Inconsistent Results Across Different Experiments
-
Possible Cause: H-7 is unstable at body temperature, which can lead to a decrease in its effective concentration over time.[6]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of H-7 for each experiment.
-
Time-Course Experiments: If your experiment involves long incubation times, consider the stability of H-7. You may need to replenish the inhibitor during the experiment.
-
Storage: Store H-7 stock solutions at -20°C or -80°C and protect them from light.
-
Quantitative Data
Table 1: Kinase Inhibitory Profile of H-7
| Kinase | Ki (µM) |
| Protein Kinase C (PKC) | 6 |
| cGMP-dependent Protein Kinase (PKG) | 5.8 |
| Myosin Light Chain Kinase (MLCK) | 97 |
| Casein Kinase I | 290 |
| Casein Kinase II | 480 |
Note: Ki values can vary depending on the assay conditions. Data compiled from various sources.
Experimental Protocols
Protocol 1: Assessing the Effect of H-7 on Actomyosin Contraction
This protocol is adapted from studies demonstrating H-7's effect on cellular contractility.[2]
-
Cell Culture and Permeabilization:
-
Culture your cells of interest (e.g., fibroblasts) on glass coverslips.
-
Wash the cells with a buffer (e.g., PBS).
-
Permeabilize the cells with a saponin-containing buffer to allow for the entry of ATP.
-
-
Inhibitor Pre-treatment:
-
Pre-incubate the permeabilized cells with H-7 at the desired concentration (e.g., 10-100 µM) for a short period (e.g., 15-30 minutes).
-
Include a vehicle control (e.g., DMSO).
-
-
Induction of Contraction:
-
Induce contraction by adding ATP to the buffer.
-
Observe and record the changes in cell morphology and contraction under a microscope.
-
-
Analysis:
-
Compare the degree of contraction in H-7-treated cells versus control cells. A significant reduction in contraction in the presence of H-7 suggests inhibition of the actomyosin machinery, likely through MLCK inhibition.
-
Visualizations
Caption: H-7's multiple signaling pathways.
Caption: Troubleshooting workflow for H-7.
References
- 1. Protein kinase inhibitor H-7 | PKC | TargetMol [targetmol.com]
- 2. Effect of this compound on the contractility, integrity, and membrane anchorage of the microfilament system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein kinase inhibitor H7 blocks the induction of immediate-early genes zif268 and c-fos by a mechanism unrelated to inhibition of protein kinase C but possibly related to inhibition of phosphorylation of RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The protein kinase C inhibitor H-7 activates human neutrophils: effect on shape, actin polymerization, fluid pinocytosis and locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of PKA inhibitors, H-compounds, on epithelial Na+ channels via PKA-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. H7, an inhibitor of protein kinase C, inhibits tumour cell division in mice bearing ascitic Ehrlich's carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Inefficacy of H-7 in Phorbol Ester-Induced Adhesion
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the complexities of cell signaling, focusing on the specific issue of why the kinase inhibitor H-7 may not block phorbol (B1677699) ester-induced cell adhesion.
Frequently Asked Questions (FAQs)
Q1: Why doesn't H-7, a known Protein Kinase C (PKC) inhibitor, consistently block phorbol ester-induced cell adhesion in my experiments?
A1: The failure of H-7 to inhibit phorbol ester-induced adhesion can be attributed to two primary factors: the activation of PKC-independent pathways by phorbol esters and the off-target effects of H-7 itself. Phorbol esters, such as Phorbol 12-myristate 13-acetate (PMA), are not entirely specific to PKC and can activate other signaling proteins containing a similar C1 domain.[1][2] Furthermore, H-7 is not a highly specific inhibitor and is known to affect other kinases, most notably Myosin Light Chain Kinase (MLCK), which plays a crucial role in cytoskeletal rearrangements necessary for cell adhesion.[3]
Q2: What are the PKC-independent pathways that phorbol esters can activate to promote cell adhesion?
A2: Phorbol esters can directly bind to and activate other C1 domain-containing proteins. A key example is the Munc13 family of proteins, which are involved in vesicle priming and can influence cell adhesion processes.[1] Additionally, phorbol esters can activate RasGRPs, which are guanine (B1146940) nucleotide exchange factors for Ras small GTPases, leading to the activation of downstream pathways like the ERK/MAPK cascade, which is implicated in cell adhesion and migration.[4] Phorbol ester-induced adhesion can also be mediated by the activation of the transcription factor NF-kappa B, which upregulates the expression of adhesion molecules such as integrins.[5]
Q3: How do the off-target effects of H-7 on Myosin Light Chain Kinase (MLCK) complicate the interpretation of my results?
A3: H-7 is known to inhibit MLCK, a key enzyme in regulating actomyosin (B1167339) contractility.[3] This inhibition can independently affect cell adhesion and morphology by altering the cytoskeletal tension and the formation of focal adhesions.[6][7] In some cellular contexts, the primary effect of H-7 on cell shape and motility may be attributed to its inhibition of MLCK rather than PKC.[3] This means that while you might be using H-7 with the intention of inhibiting PKC, its effects on MLCK could be confounding your results, potentially masking or overriding any effects of PKC inhibition on adhesion.
Q4: Are there more specific PKC inhibitors that I can use as an alternative to H-7 in my adhesion assays?
A4: Yes, several more specific PKC inhibitors are available that may provide clearer results. For example, Gö6976 is selective for conventional PKC isoforms (α, β), and Ro-31-8220 is a potent inhibitor of several PKC isoforms with greater specificity than H-7. Using these more specific inhibitors in parallel with H-7 can help to dissect the relative contributions of PKC versus other pathways in your experimental system.
Troubleshooting Guide
If you are observing a lack of inhibition of phorbol ester-induced adhesion with H-7, consider the following troubleshooting steps:
-
Confirm Phorbol Ester Activity: Ensure that your phorbol ester stock is active and used at an appropriate concentration. A typical effective concentration for PMA to induce adhesion is in the nanomolar range.[8][9]
-
Validate H-7 Activity: Test the activity of your H-7 stock on a known PKC-dependent process in your cell line to confirm it is active. However, be mindful of its off-target effects.
-
Perform a Dose-Response Analysis: Conduct a dose-response experiment with H-7 against a fixed, effective concentration of the phorbol ester. This will help determine if higher concentrations of H-7 are required for inhibition or if there is a complete lack of effect.
-
Use More Specific Inhibitors: As mentioned in the FAQs, employ more specific inhibitors for PKC (e.g., Gö6976, Ro-31-8220) and MLCK (e.g., ML-7, ML-9) to differentiate between the signaling pathways involved.[6]
-
Investigate PKC-Independent Pathways: Consider experiments to probe the involvement of other phorbol ester targets. For example, you could investigate the activation of Ras or the expression of NF-kB target genes.
Quantitative Data Summary
The following tables summarize the kinase inhibitory activity of H-7 and the effective concentrations of phorbol esters for inducing cell adhesion, based on available literature.
Table 1: Kinase Inhibitory Profile of H-7
| Kinase | IC50 / Ki | Reference |
| Protein Kinase C (PKC) | Ki = 6 µM | |
| Myosin Light Chain Kinase (MLCK) | Ki = 97 µM | |
| cGMP-dependent Protein Kinase (PKG) | Ki = 5.8 µM | |
| cAMP-dependent Protein Kinase (PKA) | Ki = 3.0 µM |
Note: IC50 and Ki values can vary depending on the experimental conditions.
Table 2: Effective Concentrations of Phorbol Esters in Cell Adhesion
| Phorbol Ester | Cell Type | Effective Concentration (EC50) | Reference |
| Phorbol-12,13-dibutyrate (PDBu) | U-937 GTB cells | 3.3 nM | [8] |
| 12-O-tetradecanoylphorbol-13-acetate (TPA) | U-937 GTB cells | 0.3 nM | [8] |
| 12-O-tetradecanoyl-13-acetate (TPA) | Chinese hamster ovary (CHO) cells | ~8 nM | [9] |
Experimental Protocols
Protocol 1: Phorbol Ester-Induced Cell Adhesion Assay
This protocol provides a general framework for assessing phorbol ester-induced cell adhesion. Specific parameters such as cell type, substrate, and incubation times should be optimized for your experimental system.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free medium
-
Phorbol ester stock solution (e.g., PMA in DMSO)
-
H-7 stock solution (in a suitable solvent like water or DMSO)
-
96-well tissue culture plates
-
Substrate for coating (e.g., fibronectin, collagen, or poly-L-lysine)
-
Bovine Serum Albumin (BSA) for blocking
-
Calcein AM or other fluorescent cell viability dye
-
Phosphate Buffered Saline (PBS)
-
Plate reader with fluorescence capabilities
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the desired substrate (e.g., 10 µg/mL fibronectin in PBS) and incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Wash the wells twice with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells twice with PBS.
-
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution to preserve surface proteins.
-
Wash the cells with serum-free medium and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Treatment:
-
Pre-incubate the cells with various concentrations of H-7 (or vehicle control) for 30-60 minutes at 37°C.
-
Following pre-incubation, add the phorbol ester (e.g., PMA at a final concentration of 100 nM) or vehicle control to the cell suspension.
-
-
Adhesion Assay:
-
Add 100 µL of the treated cell suspension to each well of the coated 96-well plate.
-
Incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
-
Quantification:
-
Add 100 µL of serum-free medium containing Calcein AM (e.g., at 2 µM) to each well.
-
Incubate for 30 minutes at 37°C.
-
Measure the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm using a plate reader.
-
The fluorescence intensity is proportional to the number of adherent cells.
-
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways discussed.
Figure 1: Phorbol ester signaling pathways leading to cell adhesion.
Figure 2: Off-target effects of H-7 on various kinases.
References
- 1. A rapid and sensitive method for measuring cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into the regulation of protein kinase C and novel phorbol ester receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of protein kinase inhibitor H-7 on the contractility, integrity, and membrane anchorage of the microfilament system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 5. Inhibition of phorbol ester-induced cellular adhesion by competitive binding of NF-kappa B in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myosin light chain kinase inhibitors can block invasion and adhesion of human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calmodulin-myosin light chain kinase inhibition changes fibroblast-populated collagen lattice contraction, cell migration, focal adhesion formation, and wound contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence for separate control by phorbol esters of CD18-dependent adhesion and translocation of protein kinase C in U-937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phorbol ester stimulation of fibronectin-mediated cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting lack of H-7 effect in kinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of a lack of expected inhibitory effect of H-7 in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is H-7 and what is its primary mechanism of action?
A1: H-7 is a potent inhibitor of Protein Kinase C (PKC) and cyclic nucleotide-dependent protein kinases.[1] It functions primarily as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase's active site.
Q2: I'm not observing any inhibition of my target kinase with H-7. What are the most common initial possibilities?
A2: A lack of inhibition can stem from several factors. The most common initial areas to investigate are the stability and solubility of your H-7 compound, the concentration of ATP in your assay, and the activity of your kinase enzyme.
Q3: Can H-7 have effects in cells that are not related to kinase inhibition?
A3: Yes, H-7 has been shown to have off-target effects. For instance, it can directly affect N-methyl-D-aspartate (NMDA) receptor channels, independent of its kinase inhibitory activity.[2] It's crucial to consider potential off-target effects when interpreting cellular phenotypes.
Troubleshooting Guides
Issue 1: No H-7 Effect in In Vitro Kinase Assays
Q: My in vitro kinase assay shows no inhibition even at high concentrations of H-7. What should I check?
A: This is a common issue that can often be resolved by systematically checking your reagents and assay conditions. Here’s a step-by-step guide:
-
Verify H-7 Compound Integrity and Solubility:
-
Solubility: H-7 dihydrochloride (B599025) is soluble in water (up to 100 mM) and DMSO (up to 20 mM). Ensure your stock solution is fully dissolved. Precipitates can lead to an inaccurate final concentration. It is recommended to first dilute the inhibitor in DMSO to create a gradient, and then add the diluted inhibitor to your aqueous buffer.[3]
-
Stability: H-7 is known to be unstable in aqueous solutions, especially at body temperature. Prepare fresh dilutions of H-7 for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.[1]
-
-
Review Assay Conditions:
-
ATP Concentration: As an ATP-competitive inhibitor, the apparent potency of H-7 is highly dependent on the ATP concentration in your assay. If the ATP concentration is too high, it will outcompete H-7 for binding to the kinase. Try performing the assay with an ATP concentration at or near the Km value for your specific kinase.
-
Enzyme Activity: Confirm that your kinase is active. Include a positive control (a known potent inhibitor of your kinase) and a negative control (vehicle only) in your experiment. If the positive control also fails to inhibit the kinase, there may be an issue with the enzyme itself.
-
-
Check for Assay Interference:
-
Some assay formats can be prone to interference. For example, in luciferase-based assays that measure ATP consumption, a compound that also inhibits luciferase can produce false negatives.
-
Issue 2: Lack of H-7 Effect in Cell-Based Assays
Q: H-7 works in my in vitro assay, but I don't see any effect in my cell-based experiments. What could be the reason?
A: Discrepancies between in vitro and cellular activity are common. Here are several factors to consider:
-
Cell Permeability and Efflux:
-
H-7 may have poor permeability across the cell membrane of your specific cell line.
-
Cells can actively pump out compounds using efflux transporters. This would reduce the intracellular concentration of H-7 to sub-inhibitory levels.
-
-
Cellular Environment:
-
High Intracellular ATP: The concentration of ATP inside a cell is typically in the millimolar range, which is often much higher than the concentrations used in in vitro assays. This high level of ATP can make it very difficult for H-7 to compete for the kinase's active site.
-
Pathway Activation: The signaling pathway you are investigating may not be active in your cells under your specific experimental conditions. Ensure that the pathway is appropriately stimulated.
-
-
Compound Stability in Culture Media:
-
H-7 may be unstable in your cell culture medium over the duration of your experiment. Consider reducing the incubation time or adding the inhibitor at multiple time points.
-
-
Off-Target Effects:
-
The observed cellular phenotype (or lack thereof) might be due to H-7's off-target effects.[2] Consider using a structurally different inhibitor for the same target to confirm that the observed effects are on-target.
-
Quantitative Data Summary
Table 1: H-7 Inhibitory Activity (IC50 Values)
| Kinase | IC50 (µM) |
| Protein Kinase A (PKA) | 3.0 |
| Protein Kinase G (PKG) | 5.8 |
| Protein Kinase C (PKC) | 6.0 |
| Myosin Light Chain Kinase (MLCK) | 97.0 |
Data sourced from Tocris Bioscience.
Table 2: H-7 Dihydrochloride Solubility
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 36.43 | 100 |
| DMSO | 7.29 | 20 |
Data sourced from Tocris Bioscience.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol provides a general framework for an in vitro kinase assay to test H-7 activity.
Materials:
-
Active kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
H-7 dihydrochloride
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP (at a concentration near the Km of the kinase)
-
[γ-³²P]ATP (for radiometric assays) or appropriate reagents for non-radiometric detection (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well plates
-
Stop solution (e.g., EDTA for non-radiometric assays, phosphoric acid for radiometric assays)
Procedure:
-
Prepare H-7 Dilutions: Prepare a serial dilution of H-7 in the kinase assay buffer. Include a vehicle-only control (e.g., water or DMSO).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Kinase assay buffer
-
H-7 dilution or vehicle
-
Kinase enzyme
-
-
Pre-incubation: Gently mix and pre-incubate the plate for 10-15 minutes at room temperature.
-
Initiate Reaction: Add the substrate and ATP mixture (spiked with [γ-³²P]ATP if applicable) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop Reaction: Stop the reaction by adding the appropriate stop solution.
-
Detection:
-
Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric: Follow the manufacturer's instructions for the specific detection kit (e.g., measure luminescence for ADP-Glo™).
-
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control and plot it against the H-7 concentration to determine the IC50 value.
Protocol 2: Cell-Based Kinase Activity Assay (Western Blot)
This protocol describes how to assess the effect of H-7 on the phosphorylation of a downstream target of your kinase of interest in cells using Western blotting.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
H-7 dihydrochloride
-
Stimulant for your signaling pathway (if necessary)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: one specific for the phosphorylated form of the target protein and one for the total target protein.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in culture plates and allow them to adhere overnight. The next day, treat the cells with various concentrations of H-7 (and a vehicle control) for the desired amount of time. If necessary, stimulate the signaling pathway at the appropriate time point.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation and SDS-PAGE: Normalize the protein amounts for each sample, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody against the total target protein.
-
Data Analysis: Quantify the band intensities for the phosphorylated and total protein. The ratio of phosphorylated to total protein will indicate the effect of H-7 on the kinase activity in the cells.
Visualizations
Caption: Workflow for a typical in vitro kinase assay with H-7.
Caption: Troubleshooting decision tree for lack of H-7 effect.
References
Potential for H-7 to potentiate instead of inhibit pathways
Welcome to the technical support center for the protein kinase inhibitor, H-7. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments with H-7, particularly concerning its potential to potentiate rather than inhibit certain signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of H-7?
H-7 is a broad-spectrum protein kinase inhibitor. It is well-documented to inhibit Protein Kinase C (PKC) and cyclic nucleotide-dependent protein kinases, such as Protein Kinase A (PKA). Its inhibitory action is the basis for its use in studying various cellular processes, including cell proliferation, differentiation, and apoptosis.
Q2: I observed an unexpected activation or potentiation of a signaling pathway after treating cells with H-7. Is this a known phenomenon?
While primarily an inhibitor, there are reports of H-7 causing paradoxical activation of certain cellular functions. For instance, H-7 has been observed to be a potent activator of several neutrophil functions, including shape changes, actin polymerization, and increased adhesiveness. This suggests that H-7 can, in some contexts, potentiate cellular pathways.
Q3: My experimental results show an increase in intracellular cyclic AMP (cAMP) levels after H-7 treatment. How is this possible if H-7 is a PKA inhibitor?
This is a key observation that points towards a potential potentiating effect of H-7. An increase in cAMP levels in the presence of H-7 is counterintuitive since it inhibits PKA, a downstream effector of cAMP. The exact mechanism for this cAMP increase is not definitively established in the literature, but it could be due to off-target effects of H-7. Two primary hypotheses are:
-
Activation of Adenylyl Cyclase (AC): H-7 might directly or indirectly activate one or more isoforms of adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP.
-
Inhibition of Phosphodiesterases (PDEs): H-7 could potentially inhibit phosphodiesterases, the enzymes that degrade cAMP. By inhibiting PDE activity, H-7 would lead to an accumulation of intracellular cAMP.
Further experiments are needed to elucidate the precise mechanism in your specific experimental system.
Q4: Are there any known off-target effects of H-7 that could explain pathway potentiation?
Yes, like many kinase inhibitors, H-7 can have off-target effects. For example, it has been shown to inhibit the phosphorylation of the C-terminal domain of RNA polymerase II, a mechanism unrelated to its PKC inhibition. It is plausible that H-7 interacts with other cellular components, leading to the activation of specific signaling pathways under certain conditions. The observed increase in cAMP is a prime example of a potential off-target effect leading to pathway potentiation.
Troubleshooting Guides
Issue 1: Unexpected Cellular Activation or Pathway Potentiation
Symptoms:
-
Increased phosphorylation of a downstream target that should be inhibited.
-
Activation of a cellular process (e.g., migration, secretion) when inhibition is expected.
-
An increase in a second messenger (e.g., cAMP) concentration.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Step |
| Off-target effect of H-7 | 1. Confirm the identity and purity of your H-7 compound. 2. Perform a dose-response experiment. A paradoxical effect might only occur within a specific concentration range.3. Use a more specific inhibitor for your target kinase to see if the effect is replicated. This can help determine if the potentiation is due to inhibition of the primary target or an off-target effect.4. Investigate alternative signaling pathways. For example, if you observe unexpected activation, measure the levels of key second messengers like cAMP. |
| Cell-type specific response | The effect of H-7 can be highly dependent on the cellular context. Test the effect of H-7 on a different cell line to see if the potentiation is a general phenomenon or specific to your model system. |
| Experimental artifact | Review your experimental protocol for any potential confounding factors. Ensure all reagents are fresh and correctly prepared. |
Issue 2: Increased Intracellular cAMP Levels Upon H-7 Treatment
Symptoms:
-
Direct measurement shows elevated cAMP levels after H-7 treatment.
-
Activation of PKA-independent, but cAMP-dependent, pathways (e.g., those mediated by Epac).
Possible Causes and Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Step |
| Direct or indirect activation of Adenylyl Cyclase (AC) | Perform an in vitro or in situ adenylyl cyclase activity assay in the presence and absence of H-7. This will directly test if H-7 stimulates AC enzymatic activity. |
| Inhibition of Phosphodiesterases (PDEs) | Conduct a phosphodiesterase activity assay with cell lysates treated with H-7 to determine if it inhibits cAMP degradation. |
| Upstream signaling event | Investigate if H-7 is affecting a G-protein coupled receptor (GPCR) that couples to Gαs, which in turn activates adenylyl cyclase. |
Data Presentation
When investigating the potential potentiation effect of H-7, it is crucial to collect quantitative data. Below is a template table for summarizing your findings.
| Parameter | H-7 Concentration (µM) | Measured Value (units) | Fold Change vs. Control |
| IC50 (Inhibition) | [Concentration] | [Activity/Phosphorylation] | N/A |
| EC50 (Potentiation) | [Concentration] | [cAMP levels/Pathway marker] | N/A |
| Maximal Potentiation | [Concentration] | [cAMP levels/Pathway marker] | [Value] |
| Basal Level | 0 | [cAMP levels/Pathway marker] | 1.0 |
| H-7 Treatment 1 | [Concentration 1] | [cAMP levels/Pathway marker] | [Value] |
| H-7 Treatment 2 | [Concentration 2] | [cAMP levels/Pathway marker] | [Value] |
| H-7 Treatment 3 | [Concentration 3] | [cAMP levels/Pathway marker] | [Value] |
Experimental Protocols
Protocol 1: Measurement of Intracellular cAMP Levels
This protocol provides a general framework for measuring cAMP levels in cultured cells treated with H-7. Commercially available ELISA or FRET-based biosensor kits are recommended for accurate quantification.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
H-7 (of desired concentrations)
-
Control vehicle (e.g., DMSO)
-
Phosphodiesterase inhibitor (e.g., IBMX) - optional, to amplify signal
-
Lysis buffer (provided with cAMP assay kit)
-
cAMP assay kit (ELISA or FRET-based)
-
Plate reader
Procedure:
-
Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Starve the cells in serum-free medium for a defined period (e.g., 2-4 hours) if necessary to reduce basal signaling.
-
Pre-treat cells with a PDE inhibitor (e.g., 100 µM IBMX) for 10-30 minutes if desired.
-
Treat cells with various concentrations of H-7 or vehicle control for the desired time period.
-
Lyse the cells according to the protocol provided with your cAMP assay kit.
-
Perform the cAMP assay following the manufacturer's instructions.
-
Measure the signal using a plate reader at the appropriate wavelength.
-
Calculate the cAMP concentration based on a standard curve.
Protocol 2: In Vitro Adenylyl Cyclase Activity Assay
This protocol outlines a method to assess the direct effect of H-7 on adenylyl cyclase activity in cell membrane preparations.
Materials:
-
Cultured cells or tissue homogenate
-
Homogenization buffer (e.g., Tris-HCl, EDTA, sucrose)
-
H-7
-
ATP (substrate)
-
[α-³²P]ATP (radiolabeled substrate)
-
Adenylyl cyclase activator (e.g., Forskolin or Gpp(NH)p) - as a positive control
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, ATP regeneration system)
-
Dowex and alumina (B75360) columns for cAMP separation
-
Scintillation counter
Procedure:
-
Prepare cell membranes by homogenization and centrifugation.
-
Resuspend the membrane pellet in an appropriate buffer.
-
Set up reaction tubes containing the reaction buffer.
-
Add different concentrations of H-7, vehicle control, or a known AC activator to the tubes.
-
Add the cell membrane preparation to each tube.
-
Initiate the reaction by adding a mixture of ATP and [α-³²P]ATP.
-
Incubate at 30°C for a defined time (e.g., 10-20 minutes).
-
Stop the reaction by adding a stop solution (e.g., SDS, unlabeled ATP, and [³H]cAMP for recovery tracking).
-
Separate the produced [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina chromatography.
-
Quantify the [³²P]cAMP using a scintillation counter.
Protocol 3: Phosphodiesterase (PDE) Activity Assay
This protocol provides a general method to determine if H-7 inhibits PDE activity.
Materials:
-
Cell lysates
-
H-7
-
cAMP (substrate)
-
[³H]cAMP (radiolabeled substrate)
-
Snake venom nucleotidase (to convert AMP to adenosine)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation counter
Procedure:
-
Prepare cell lysates by sonication or detergent lysis.
-
Set up reaction tubes containing assay buffer (e.g., Tris-HCl, MgCl₂).
-
Add different concentrations of H-7 or a known PDE inhibitor (positive control) to the tubes.
-
Add the cell lysate to each tube.
-
Initiate the reaction by adding a mixture of cAMP and [³H]cAMP.
-
Incubate at 30°C for a defined time.
-
Stop the reaction by boiling the samples.
-
Add snake venom nucleotidase and incubate to convert [³H]AMP to [³H]adenosine.
-
Separate the [³H]adenosine from the unhydrolyzed [³H]cAMP using an anion-exchange resin.
-
Quantify the [³H]adenosine in the eluate using a scintillation counter.
Visualizations
Caption: Standard inhibitory action of H-7 on PKA and PKC pathways.
Caption: Hypothesized mechanisms for H-7-mediated potentiation of cAMP signaling.
Caption: A logical workflow for troubleshooting unexpected pathway potentiation by H-7.
Technical Support Center: Controlling for H-7's Effects on RNA Polymerase II
Welcome to the technical support center for researchers utilizing the protein kinase inhibitor H-7 in studies involving RNA polymerase II. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you design robust experiments and accurately interpret your results by accounting for the off-target effects of H-7 on transcription.
Frequently Asked Questions (FAQs)
Q1: What is H-7 and what is its primary intended use in research?
A1: H-7, or 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, is a cell-permeable protein kinase inhibitor. It is most commonly used to investigate the roles of Protein Kinase C (PKC) and cyclic nucleotide-dependent protein kinases (PKA and PKG) in various cellular signaling pathways.
Q2: How does H-7 affect RNA polymerase II?
A2: H-7 can directly inhibit the phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (Pol II).[1] This phosphorylation, particularly at serine 2 and serine 5 residues of the heptapeptide (B1575542) repeats, is a critical step for the transition from transcription initiation to productive elongation.[2] By inhibiting CTD phosphorylation, H-7 can block transcription elongation, leading to a general decrease in gene expression.[1]
Q3: My experiment using H-7 shows a strong inhibition of my gene of interest. How can I be sure this is a PKC-mediated effect and not an off-target effect on RNA polymerase II?
A3: This is a critical question and requires careful experimental controls. The most effective approach is to use a combination of control compounds and direct measurement of RNA polymerase II activity. We recommend a multi-step strategy:
-
Use a structurally related but less potent PKC inhibitor as a negative control: HA1004 is an excellent choice as it is a weaker inhibitor of PKC compared to H-7 but has a similar chemical structure. If HA1004 does not produce the same inhibitory effect on your gene of interest, it strengthens the argument for a PKC-specific mechanism.
-
Directly assess RNA polymerase II CTD phosphorylation: Perform a Western blot analysis on nuclear extracts from your H-7-treated cells using antibodies specific for phosphorylated forms of the Pol II CTD (e.g., phospho-Ser2 and phospho-Ser5). A decrease in these signals upon H-7 treatment would indicate a direct effect on Pol II.
-
Perform an in vitro transcription assay: This cell-free system allows you to assess the direct effect of H-7 on the transcriptional machinery without the complexities of cellular signaling pathways.
Q4: Are there alternative inhibitors I can use to study transcription-related phosphorylation?
A4: Yes, several other well-characterized kinase inhibitors target transcription. Flavopiridol and 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) are potent inhibitors of CDK9, a key kinase responsible for phosphorylating the Pol II CTD at Serine 2 to promote elongation. Comparing the effects of H-7 with these more specific transcriptional inhibitors can help delineate the mechanisms at play.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| H-7 inhibits my process of interest, but so does the negative control HA1004. | The observed effect may not be mediated by PKC. Both H-7 and HA1004 inhibit other kinases to varying degrees. | 1. Consult kinase inhibitor selectivity data (see Table 1) to identify other potential common targets. 2. Use a more specific inhibitor for your hypothesized pathway. 3. Employ non-pharmacological methods like siRNA or CRISPR to validate the involvement of specific kinases. |
| I see a decrease in mRNA levels of my target gene with H-7 treatment, but no change in the phosphorylation of my signaling protein of interest. | H-7 is likely acting directly on the transcriptional machinery by inhibiting RNA polymerase II CTD phosphorylation. | 1. Perform a Western blot for phospho-Ser2 and phospho-Ser5 of the RNA Pol II CTD to confirm this off-target effect. 2. Consider using a lower concentration of H-7 that may be more selective for PKC over Pol II-related kinases. 3. Use an alternative method to inhibit your signaling pathway of interest. |
| My in vitro transcription assay is inhibited by H-7. | This confirms a direct effect of H-7 on the core transcriptional machinery. | 1. Titrate H-7 to determine its IC50 in your assay. 2. Compare this with the IC50 of more specific transcriptional inhibitors like Flavopiridol or DRB. 3. This result strongly suggests that in-cell effects of H-7 on transcription are likely direct. |
Quantitative Data Summary
Table 1: Inhibitory Potency (IC50/Ki Values) of H-7 and Control Compounds Against Various Kinases
| Compound | Protein Kinase C (PKC) | Protein Kinase A (PKA) | CDK7 | CDK9 |
| H-7 | 6 µM (Ki) | 3 µM (Ki) | Not widely reported | Not widely reported |
| HA1004 | 40 µM (Ki) | 2 µM (Ki) | Not widely reported | Not widely reported |
| Flavopiridol | >100 µM | >100 µM | ~300 nM (IC50) | ~3 nM (IC50) |
| DRB | Not reported | Not reported | Not reported | Potent inhibitor |
Note: IC50 and Ki values can vary depending on the assay conditions. The data presented here are approximate values from various sources for comparative purposes.
Experimental Protocols
Protocol 1: Western Blot Analysis of RNA Polymerase II CTD Phosphorylation
Objective: To determine if H-7 treatment affects the phosphorylation of the RNA polymerase II C-terminal domain in cultured cells.
Materials:
-
Cells of interest
-
H-7 and vehicle control (e.g., DMSO)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies:
-
Anti-RNA Polymerase II CTD repeat YSPTSPS (total Pol II)
-
Anti-phospho-RNA Polymerase II CTD (Ser2)
-
Anti-phospho-RNA Polymerase II CTD (Ser5)
-
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentration of H-7 or vehicle control for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil for 5 minutes. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities for phospho-Ser2 and phospho-Ser5 and normalize to the total RNA Polymerase II signal.
Protocol 2: In Vitro Transcription Assay
Objective: To assess the direct effect of H-7 on transcription in a cell-free system.
Materials:
-
Nuclear extract from a suitable cell line (e.g., HeLa)
-
DNA template with a strong promoter (e.g., adenovirus major late promoter)
-
Ribonucleotides (ATP, GTP, CTP, UTP), including [α-³²P]UTP
-
Transcription buffer
-
H-7, control compounds, and vehicle
-
RNase inhibitor
-
Stop solution (e.g., containing EDTA and proteinase K)
-
Phenol:chloroform
-
Urea-polyacrylamide gel
Procedure:
-
Reaction Setup: On ice, combine the nuclear extract, DNA template, transcription buffer, and RNase inhibitor.
-
Inhibitor Addition: Add H-7, a control inhibitor (e.g., DRB), or vehicle to the respective reaction tubes.
-
Initiation: Add the ribonucleotide mix (containing [α-³²P]UTP) to start the transcription reaction.
-
Incubation: Incubate the reactions at 30°C for 30-60 minutes.
-
Termination and RNA Isolation: Stop the reactions by adding the stop solution. Extract the RNA using phenol:chloroform, followed by ethanol precipitation.
-
Analysis: Resuspend the RNA pellet in loading buffer and resolve the transcripts on a urea-polyacrylamide gel.
-
Visualization: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled transcripts.
-
Quantification: Quantify the intensity of the transcript bands to determine the level of inhibition.
Visualizations
Caption: H-7's dual effect on signaling and transcription.
References
Navigating the Pitfalls of H-7: A Technical Guide to Implicating Protein Kinase C
Published: December 12, 2025
Welcome to the technical support center for researchers investigating the role of Protein Kinase C (PKC) in cellular processes. This guide addresses the significant limitations of using the kinase inhibitor H-7 to implicate PKC involvement and provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the rigor and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: What is H-7 and why is it used in PKC research?
H-7, or 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, is a cell-permeable chemical compound that has been widely used in biological research as an inhibitor of Protein Kinase C (PKC). Historically, its use was based on early in vitro studies demonstrating its ability to inhibit PKC activity. However, it is crucial to understand that H-7 is a broad-spectrum kinase inhibitor and is not specific for PKC.
Q2: What are the primary limitations of using H-7 to implicate PKC involvement?
The main limitation of H-7 is its lack of specificity. It is known to inhibit a wide range of other kinases, often with similar or even greater potency than its inhibition of PKC. This promiscuity can lead to misinterpretation of experimental results, where an observed biological effect is incorrectly attributed to PKC inhibition when it may be due to the inhibition of one or more other kinases.
Q3: What are some of the known off-target effects of H-7?
H-7 has been shown to inhibit several other kinases, including but not limited to:
-
Myosin Light Chain Kinase (MLCK)[1]
-
cAMP-dependent Protein Kinase (PKA)[2]
-
cGMP-dependent Protein Kinase (PKG)[2]
-
Casein Kinase
Furthermore, studies have demonstrated that H-7 can induce cellular effects through mechanisms unrelated to PKC inhibition, such as altering the phosphorylation of the RNA polymerase II C-terminal domain, thereby affecting gene transcription.[1]
Q4: What are the recommended alternatives to H-7 for studying PKC?
To more specifically investigate the role of PKC, it is highly recommended to use more selective inhibitors. Some well-characterized and more specific PKC inhibitors include:
-
Gö 6983: A broad-spectrum PKC inhibitor that is more potent and selective for most PKC isoforms compared to H-7.
-
Ro-31-8220 and GF109203X: Potent and relatively specific inhibitors of conventional and novel PKC isoforms.[1]
-
Isoform-specific inhibitors: For implicating a particular PKC isoform, inhibitors with greater isoform selectivity should be considered.
Q5: How can I interpret results from past experiments that used H-7?
Results from studies solely relying on H-7 to implicate PKC should be interpreted with extreme caution. At best, they can be considered preliminary and suggestive. To validate these findings, it is essential to repeat the key experiments using more specific PKC inhibitors or complementary molecular approaches such as siRNA-mediated knockdown or the use of dominant-negative kinase constructs.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using H-7 in experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Observed effect is not reproducible with more specific PKC inhibitors. | The effect is likely due to off-target inhibition by H-7. | Conclude that the initial hypothesis of PKC involvement based on H-7 data is not supported. Investigate other potential kinase targets of H-7 that might be responsible for the observed phenotype. |
| High background or unexpected cellular toxicity. | H-7 concentration is too high, leading to widespread off-target effects and cellular stress. | Perform a dose-response curve to determine the optimal concentration of H-7 that elicits the desired effect without causing significant toxicity. Always include a vehicle control. |
| Inconsistent results between experiments. | Instability of H-7 in solution. Variations in cell culture conditions. | Prepare fresh stock solutions of H-7 regularly and store them appropriately. Standardize cell seeding density, passage number, and treatment duration. |
| Ambiguous or difficult-to-interpret data. | The observed phenotype is a result of the combined inhibition of multiple kinases by H-7. | Use a panel of kinase inhibitors with different selectivity profiles to dissect the signaling pathway. Complement inhibitor studies with genetic approaches (e.g., siRNA) to confirm the involvement of specific kinases. |
Data Presentation: Kinase Inhibitor Selectivity
The following table summarizes the inhibitory activity of H-7 against a panel of kinases, highlighting its lack of specificity. For comparison, data for the more selective PKC inhibitor Gö 6983 are included where available. Note that IC50 and Ki values can vary depending on the assay conditions.
| Kinase | H-7 IC50 / Ki | Gö 6983 IC50 | Notes |
| Protein Kinase C (PKC) | Ki: ~6 µM | ~7-60 nM | H-7 is significantly less potent for PKC than Gö 6983. |
| cGMP-dependent Protein Kinase (PKG) | Ki: ~5.8 µM | > 10 µM | H-7 inhibits PKG with similar potency to PKC. |
| cAMP-dependent Protein Kinase (PKA) | Ki: ~3 µM | > 10 µM | H-7 is a potent inhibitor of PKA. |
| Myosin Light Chain Kinase (MLCK) | Ki: ~29 µM | - | H-7 inhibits MLCK. |
| Casein Kinase II | IC50: ~130 µM | - | H-7 shows weak inhibition of Casein Kinase II. |
This table is a compilation of data from various sources and is intended for comparative purposes. Absolute values may differ based on experimental conditions.
Mandatory Visualizations
Signaling Pathway Diagram
References
H-7 inhibitor lot-to-lot variability and its impact
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the H-7 inhibitor. The information addresses potential issues arising from lot-to-lot variability and provides guidance for consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the H-7 inhibitor and what is its mechanism of action?
A1: H-7, or 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine, is a broad-spectrum protein kinase inhibitor. It primarily targets and inhibits Protein Kinase A (PKA), Protein Kinase G (PKG), and Protein Kinase C (PKC) by competing with ATP for the catalytic binding site.[1] It also inhibits myosin light chain kinase (MLCK), though with a lower potency. Its ability to inhibit these key kinases makes it a valuable tool for studying a wide range of cellular processes, including signal transduction, cell proliferation, and apoptosis.[2][3]
Q2: What are the known IC50 values for H-7 against its primary targets?
A2: The half-maximal inhibitory concentration (IC50) values for H-7 can vary slightly depending on the experimental conditions, but are generally reported in the low micromolar range.
| Kinase | IC50 (µM) |
| Protein Kinase A (PKA) | 3.0 |
| Protein Kinase G (PKG) | 5.8 |
| Protein Kinase C (PKC) | 6.0 |
| Myosin Light Chain Kinase (MLCK) | 97.0 |
Data sourced from R&D Systems and Tocris Bioscience.
Q3: What is meant by "lot-to-lot variability" of the H-7 inhibitor?
A3: Lot-to-lot variability refers to the differences in purity, composition, and biological activity that can exist between different manufacturing batches of the H-7 inhibitor.[4] Research has shown that the structure and biological activities of H-7 can differ depending on the commercial source.[4] This variability can be a significant source of experimental inconsistency and may lead to irreproducible results.[5][6]
Q4: What are the potential consequences of H-7 lot-to-lot variability in experiments?
A4: Lot-to-lot variability can have several negative impacts on research, including:
-
Inconsistent experimental results: Different lots may produce varying degrees of inhibition, leading to difficulties in reproducing findings.[5]
-
Misinterpretation of data: If the potency of an inhibitor lot is lower than expected, a researcher might erroneously conclude that the target kinase is not involved in the biological process under investigation.
-
Unexpected off-target effects: Impurities or structural variations in a particular lot could lead to the inhibition of unintended kinases or other proteins, causing confounding effects.[7]
-
Increased cytotoxicity: Some impurities may be toxic to cells, leading to cell death that is independent of the intended inhibitory activity.[7]
Q5: How should I prepare and store H-7 dihydrochloride (B599025)?
A5: H-7 dihydrochloride is soluble in water (up to 100 mM) and DMSO (up to 20 mM). For cell-based assays, it is common to prepare a concentrated stock solution in sterile DMSO. To minimize the effects of repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. When preparing working solutions, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with the H-7 inhibitor.
| Problem | Possible Causes | Troubleshooting Steps |
| Inconsistent or no inhibitory effect | 1. H-7 lot has low purity or potency. 2. Incorrect inhibitor concentration. 3. Inhibitor degradation. 4. Cell line is resistant or has compensatory signaling pathways. | 1. Validate each new lot of H-7 (see Experimental Protocols). 2. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. 3. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store aliquots at -80°C. 4. Use a positive control inhibitor for the same pathway. Consider using a different cell line or co-treatment with other inhibitors. [7] |
| High variability between replicates | 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. H-7 precipitation in media. 4. Inconsistent stimulation with agonists. | 1. Ensure a uniform cell number is seeded in each well. 2. Use calibrated pipettes and ensure proper mixing. 3. Visually inspect the media for precipitation. Prepare fresh dilutions from the DMSO stock for each experiment. 4. Ensure consistent concentration and incubation time of any stimulating agents. [7] |
| Unexpected cytotoxicity | 1. High concentration of H-7. 2. High concentration of solvent (e.g., DMSO). 3. Presence of toxic impurities in the H-7 lot. 4. Off-target effects of the inhibitor. | 1. Perform a dose-response curve to determine the cytotoxic concentration. 2. Ensure the final DMSO concentration is below 0.5%. 3. Test a new lot of H-7 from a reputable supplier. 4. Investigate potential off-target effects by examining other signaling pathways. [7] |
| Contradictory results compared to previous studies | 1. Significant lot-to-lot variability. 2. Differences in experimental conditions (cell line, passage number, media, etc.). 3. Off-target effects of the specific H-7 lot used. | 1. Obtain a sample of the H-7 lot used in the original study if possible, or validate a new lot thoroughly. 2. Carefully compare your experimental protocol with the published methods. 3. Consider that the observed phenotype may be due to off-target effects and not the inhibition of the intended kinase. |
Experimental Protocols
Protocol 1: Validation of a New Lot of H-7 Inhibitor
This protocol outlines a workflow to assess the purity and biological activity of a new batch of H-7 inhibitor to ensure consistency with previous lots.
Methodology:
-
Purity Analysis by High-Performance Liquid Chromatography (HPLC):
-
Dissolve the H-7 powder in a suitable solvent (e.g., acetonitrile/water).
-
Perform reverse-phase HPLC analysis to separate the main compound from any impurities.
-
Determine the purity of the H-7 lot by calculating the area under the peak of the main compound relative to the total peak area. A purity of ≥98% is generally recommended.
-
-
Mass Spectrometry (MS) Analysis:
-
Confirm the identity of the main peak from the HPLC analysis by mass spectrometry.
-
The observed molecular weight should correspond to the expected molecular weight of H-7 dihydrochloride (364.29 g/mol ).
-
-
In Vitro Kinase Assay:
-
Perform an in vitro kinase assay using purified PKA or PKC enzyme.
-
Incubate the kinase with its substrate and ATP in the presence of a range of H-7 concentrations.
-
Measure the phosphorylation of the substrate (e.g., using a radioactive or fluorescence-based method).
-
-
Determine IC50 Value:
-
Plot the percentage of kinase inhibition against the logarithm of the H-7 concentration.
-
Calculate the IC50 value, which is the concentration of H-7 that inhibits 50% of the kinase activity.
-
Compare the IC50 value to the expected values and to the values obtained with previous, reliable lots.
-
-
Cell-Based Functional Assay:
-
Choose a cell-based assay where the effect of H-7 is well-characterized (e.g., inhibition of phorbol (B1677699) ester-induced cell signaling).
-
Treat cells with a range of concentrations of the new H-7 lot.
-
Measure a relevant downstream endpoint, such as the phosphorylation of a known PKA or PKC substrate (e.g., CREB or MARCKS).[8][9]
-
-
Compare with Previous Lot:
-
If available, run the same cell-based assay in parallel with a previously validated lot of H-7.
-
The dose-response curves for the new and old lots should be comparable.
-
Protocol 2: General Protocol for H-7 Treatment in Cell Culture
This protocol provides a general guideline for treating adherent cells with H-7 inhibitor.
Methodology:
-
Seed Cells:
-
Plate cells in appropriate culture vessels (e.g., 96-well or 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
-
Prepare H-7 Stock Solution:
-
Dissolve H-7 dihydrochloride powder in high-quality, anhydrous DMSO to make a concentrated stock solution (e.g., 10-20 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the H-7 stock solution.
-
Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest H-7 concentration).
-
-
Treat Cells:
-
Carefully remove the old medium from the cells.
-
Add the medium containing the different concentrations of H-7 (or vehicle control) to the respective wells.
-
-
Incubate:
-
Incubate the cells for the desired period (e.g., 1, 6, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO2).
-
-
Analyze Endpoint:
-
After the incubation period, proceed with the desired downstream analysis, such as:
-
Western blotting to assess the phosphorylation of target proteins.
-
Cell viability assays (e.g., MTT or CellTiter-Glo).
-
Gene expression analysis (e.g., qPCR or RNA-seq).
-
Cell imaging and morphological analysis.
-
-
Signaling Pathways
H-7 primarily inhibits PKA and PKC, which are central components of major signaling cascades. Understanding these pathways can help in designing experiments and interpreting results.
Pathway Description:
-
PKA Pathway: G-protein coupled receptors (GPCRs) activate adenylyl cyclase, which produces cyclic AMP (cAMP). cAMP then activates PKA. PKA phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which regulates gene expression.[9][10] H-7 inhibits PKA, thereby blocking these downstream effects.
-
PKC Pathway: Activation of GPCRs can also stimulate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). DAG activates PKC.[11] PKC has numerous substrates, including the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS), which is involved in cytoskeletal organization.[8] PKC can also activate the ERK/MAPK pathway, which promotes cell proliferation and invasion.[2] H-7 inhibits PKC, thus interfering with these cellular processes.
References
- 1. researchgate.net [researchgate.net]
- 2. The protein kinase C inhibitor, H7, inhibits tumor cell invasion and metastasis in mouse melanoma via suppression of ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The protein-kinase-C inhibitor h7 blocks normal human lymphocyte stimulation and induces apoptosis of both normal lymphocytes and leukemia molt-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clpmag.com [clpmag.com]
- 7. benchchem.com [benchchem.com]
- 8. The myristoylated alanine-rich C-kinase substrates (MARCKS): A membrane-anchored mediator of the cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Protein kinase A - Wikipedia [en.wikipedia.org]
- 11. Protein kinase C - Wikipedia [en.wikipedia.org]
Technical Support Center: Unexpected Cellular Morphology Changes with H-7 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cellular morphology changes during experiments involving the protein kinase inhibitor, H-7.
Frequently Asked Questions (FAQs)
Q1: What is H-7 and what is its primary mechanism of action?
H-7, also known as H-7 dihydrochloride, is a broad-spectrum inhibitor of serine/threonine protein kinases. It competitively binds to the ATP-binding site of these enzymes. Its inhibitory effects are most pronounced on Protein Kinase A (PKA), Protein Kinase G (PKG), and Protein Kinase C (PKC). It also inhibits Myosin Light Chain Kinase (MLCK), which plays a crucial role in regulating actomyosin (B1167339) contractility and cytoskeletal dynamics.[1]
Q2: What are the expected morphological changes in cells treated with H-7?
Treatment with H-7 is expected to cause a time- and concentration-dependent disruption of the actin cytoskeleton.[2] This typically manifests as:
-
A reduction or complete loss of actin stress fibers.
-
Alterations in cell shape, often leading to a more rounded or flattened appearance.
-
Changes in cell-cell and cell-matrix adhesions, potentially affecting cell spreading and attachment.[2]
-
An increase in protrusive activity, such as the formation of lamellipodia.[1]
Q3: Are the morphological changes induced by H-7 reversible?
Yes, the effects of H-7 on the actin cytoskeleton and cell morphology are generally reversible. Upon removal of H-7 from the culture medium, cells can typically re-establish their normal cytoskeletal architecture and morphology.[2]
Troubleshooting Guide: Unexpected Morphological Changes
This guide addresses common unexpected morphological changes observed with H-7 treatment and provides steps to identify the cause and resolve the issue.
Issue 1: Cells are rounding up completely and detaching from the culture surface.
-
Possible Cause 1: H-7 concentration is too high.
-
Explanation: While H-7 is expected to alter cell shape, excessively high concentrations can lead to a complete collapse of the cytoskeleton and loss of focal adhesions, causing cells to detach. This may be indicative of cytotoxicity.
-
Troubleshooting Steps:
-
Review H-7 Concentration: Compare the concentration used to the effective concentrations reported in the literature for your cell type (see Table 1).
-
Perform a Dose-Response Experiment: Titrate the H-7 concentration to find the optimal range that induces the desired morphological change without causing widespread detachment.
-
Assess Cell Viability: Use a cell viability assay, such as the MTT assay, to determine if the observed detachment is due to cell death (see Experimental Protocol 1).
-
Check for Apoptosis: Perform an Annexin V staining assay to specifically assess if H-7 is inducing apoptosis at the concentration used (see Experimental Protocol 2).
-
-
-
Possible Cause 2: Prolonged incubation time.
-
Explanation: The effects of H-7 are time-dependent. Extended exposure, even at a moderate concentration, can lead to cumulative stress and eventual cell detachment.
-
Troubleshooting Steps:
-
Optimize Incubation Time: Conduct a time-course experiment to determine the shortest incubation time required to observe the desired phenotype.
-
Observe Cells Regularly: Monitor cell morphology at several time points during the experiment to identify the onset of significant detachment.
-
-
Issue 2: Cells exhibit extensive membrane blebbing.
-
Possible Cause: Induction of Apoptosis.
-
Explanation: Membrane blebbing is a classic hallmark of apoptosis. While H-7's primary effect is on the cytoskeleton, at certain concentrations or in sensitive cell lines, it can trigger programmed cell death.
-
Troubleshooting Steps:
-
Perform Apoptosis Assay: Use the Annexin V staining protocol to confirm if the blebbing is associated with apoptosis (see Experimental Protocol 2).
-
Lower H-7 Concentration: Reduce the concentration of H-7 to a level that affects the cytoskeleton without inducing apoptosis.
-
Consider Off-Target Effects: Be aware that H-7 can have off-target effects that might contribute to apoptosis in certain cellular contexts.
-
-
Issue 3: Unexpected formation of long, thin cellular protrusions or neurite-like extensions.
-
Possible Cause: Inhibition of specific kinase pathways.
-
Explanation: H-7's inhibition of MLCK and its interplay with the Rho/ROCK pathway can lead to a reduction in actomyosin contractility.[1] This can sometimes result in an imbalance of forces within the cell, favoring the formation of protrusions driven by actin polymerization.
-
Troubleshooting Steps:
-
Visualize the Cytoskeleton: Perform immunofluorescence staining for actin (using phalloidin) and other cytoskeletal components like tubulin to characterize the structure of these protrusions (see Experimental Protocol 3).
-
Investigate Rho/ROCK Pathway: Consider using more specific inhibitors of the Rho/ROCK pathway (e.g., Y-27632) to compare the observed phenotype with that induced by H-7. This can help to dissect the specific pathways involved.
-
-
Quantitative Data
Table 1: Effects of H-7 Treatment on Cellular Morphology and Related Parameters
| Parameter | Cell Type | H-7 Concentration | Treatment Duration | Observed Effect | Reference |
| IC50 Values | |||||
| Protein Kinase A (PKA) | - | 3.0 µM | - | Inhibition of kinase activity | [Source] |
| Protein Kinase G (PKG) | - | 5.8 µM | - | Inhibition of kinase activity | [Source] |
| Protein Kinase C (PKC) | - | 6.0 µM | - | Inhibition of kinase activity | [Source] |
| Myosin Light Chain Kinase (MLCK) | - | 97.0 µM | - | Inhibition of kinase activity | [Source] |
| Morphological Changes | |||||
| Actin Cytoskeleton | Bovine Aortic Endothelial Cells | 30 µM | 60 minutes | Loss of most actin bundles | [2] |
| Bovine Aortic Endothelial Cells | 100 - 300 µM | 10 minutes | Deterioration of actin filaments | [2] | |
| Cell Shape | Various cultured cells | Not specified | Not specified | Enhanced protrusive activity, destruction of stress fibers | [1] |
| Cell Adhesion | Bovine Aortic Endothelial Cells | Various | Various | Alteration in the organization of cell-cell and cell-matrix adhesions | [2] |
Experimental Protocols
Experimental Protocol 1: MTT Assay for Cell Viability
Objective: To assess the viability of cells after treatment with H-7.
Materials:
-
Cells cultured in a 96-well plate
-
H-7 compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 M HCl in isopropanol (B130326) or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of H-7 and a vehicle control for the desired duration.
-
After treatment, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 3-4 hours, or until a purple precipitate is visible.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Experimental Protocol 2: Annexin V Staining for Apoptosis
Objective: To detect apoptosis in H-7 treated cells by flow cytometry.
Materials:
-
Cells cultured in appropriate culture vessels
-
H-7 compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells and treat with H-7 and a vehicle control for the desired time.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Experimental Protocol 3: Phalloidin (B8060827) Staining for F-Actin Cytoskeleton
Objective: To visualize the organization of the F-actin cytoskeleton in H-7 treated cells.
Materials:
-
Cells cultured on glass coverslips
-
H-7 compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a culture plate and allow them to adhere.
-
Treat the cells with H-7 and a vehicle control for the desired time.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-conjugated phalloidin solution (diluted in PBS with 1% BSA) for 20-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the F-actin cytoskeleton and nuclei using a fluorescence microscope.
Visualizations
Caption: H-7 signaling pathway affecting cell morphology.
Caption: Troubleshooting workflow for H-7 experiments.
References
How long to pre-incubate cells with H-7 inhibitor
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using the H-7 inhibitor in cell culture experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and insights into the inhibitor's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pre-incubation time for the H-7 inhibitor?
A1: The ideal pre-incubation time for the H-7 inhibitor is highly dependent on the specific cell line, the experimental assay, and the target of interest. Published studies show a wide range of incubation times, from as short as 90 minutes to as long as 16 hours or more. For assays measuring rapid cellular processes like contractility, a short pre-incubation period may be sufficient.[1] However, for experiments assessing gene expression or cell proliferation, a longer incubation time is often necessary. It is crucial to perform a time-course experiment to determine the optimal pre-incubation time for your specific experimental setup.
Q2: What is the mechanism of action of the H-7 inhibitor?
A2: H-7 is a broad-spectrum protein kinase inhibitor. It primarily targets Protein Kinase C (PKC), Protein Kinase A (PKA), and Protein Kinase G (PKG). By inhibiting these kinases, H-7 can interfere with various signaling pathways that regulate cell growth, differentiation, and metabolism. Notably, H-7 has been shown to suppress the PKC/MEK/ERK signaling pathway.[2]
Q3: What are the typical working concentrations for the H-7 inhibitor?
A3: The effective concentration of H-7 can vary significantly between cell lines and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. As a starting point, concentrations ranging from 1 µM to 100 µM have been reported in the literature.
Q4: How should I prepare and store the H-7 inhibitor?
A4: H-7 dihydrochloride (B599025) is soluble in water and DMSO. For cell culture experiments, it is advisable to prepare a concentrated stock solution in sterile DMSO or water, which can be further diluted in culture medium to the desired working concentration. Stock solutions should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of the inhibitor | - Suboptimal pre-incubation time or concentration: The inhibitor may not have had enough time to act, or the concentration may be too low. - Inhibitor degradation: Improper storage or handling may have led to the degradation of the H-7 inhibitor. - Cell line resistance: The target pathway may not be active or critical in your specific cell line. | - Perform a dose-response and time-course experiment to determine the optimal conditions. - Prepare fresh inhibitor stock solutions and store them properly. - Confirm the expression and activity of the target kinases (PKC, PKA, PKG) in your cell line. |
| High cell toxicity or death | - Inhibitor concentration is too high: Excessive concentrations of H-7 can lead to off-target effects and cytotoxicity. - Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve the inhibitor can be toxic to cells. | - Reduce the inhibitor concentration. - Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Run a solvent-only control. |
| Inconsistent or variable results | - Inhibitor instability in culture medium: The inhibitor may not be stable over long incubation periods at 37°C. - Variability in cell health or density: Inconsistent cell culture conditions can lead to variable responses. | - Consider replacing the medium with fresh inhibitor-containing medium for long-term experiments. - Maintain consistent cell seeding densities and ensure cells are in a healthy, logarithmic growth phase. |
| Unexpected changes in cell morphology | - Cytoskeletal effects: H-7 is known to affect the cytoskeleton, leading to changes in cell shape and adhesion.[1] | - Document any morphological changes and consider if they are consistent with the expected mechanism of action. Use microscopy to monitor cell morphology throughout the experiment. |
Quantitative Data Summary
The optimal pre-incubation time and concentration of H-7 are highly variable. The following table provides a summary of reported values to serve as a starting point for experimental design.
| Parameter | Reported Range | Factors to Consider |
| Pre-incubation Time | 30 minutes - 24 hours | - Assay Type: Short times for rapid signaling events, longer for proliferation or gene expression. - Cell Line: Doubling time and metabolic rate of the cells. |
| Concentration | 1 µM - 100 µM | - Cell Line Sensitivity: Different cell lines exhibit varying sensitivity. - Target Kinase IC50: Consider the half-maximal inhibitory concentration for the target kinases. |
Experimental Protocols
General Protocol for H-7 Inhibitor Treatment of Cultured Cells
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and recover for 24 hours.
-
Inhibitor Preparation: Prepare a stock solution of H-7 dihydrochloride in sterile DMSO or water. On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium to the desired final concentrations.
-
Pre-incubation: Remove the existing culture medium from the cells and replace it with the medium containing the H-7 inhibitor or a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for the predetermined pre-incubation time at 37°C in a humidified incubator with 5% CO2.
-
Downstream Assay: Following the pre-incubation period, proceed with your specific experimental assay (e.g., cell lysis for western blotting, addition of a stimulus, or cell viability assay).
Visualizations
H-7 Inhibitor Signaling Pathway
Caption: Signaling pathway affected by the H-7 inhibitor.
Experimental Workflow for H-7 Inhibition Assay
References
Technical Support Center: Effective Washing of H-7 Inhibitor from Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of the H-7 inhibitor from cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the H-7 inhibitor and what are its primary targets?
H-7 is a potent, cell-permeable protein kinase inhibitor. Its primary target is Protein Kinase C (PKC), with a reported Ki of 6 μM.[1][2] It also demonstrates inhibitory activity against other kinases, including Rho-associated kinase (ROCK), which can lead to a range of cellular effects.[3]
Q2: Why is it necessary to wash out the H-7 inhibitor?
Washing out the H-7 inhibitor is crucial for "washout" or "reversibility" experiments designed to determine if the observed cellular effects are a direct and reversible consequence of target inhibition. Effective removal of the inhibitor allows researchers to study the recovery of signaling pathways and cellular functions.
Q3: Is the inhibition by H-7 reversible?
Yes, the inhibitory action of H-7 is generally considered reversible. As a competitive inhibitor, its binding to the kinase is not permanent. However, the efficiency and speed of functional recovery depend on the completeness of the washout procedure.
Q4: How can I confirm that the H-7 inhibitor has been effectively washed out?
Direct measurement of residual H-7 in the culture medium can be challenging without specialized analytical methods like HPLC-MS. Therefore, effective washout is typically validated indirectly through functional assays:
-
Recovery of Downstream Signaling: Assessing the phosphorylation status of known downstream targets of PKC and ROCK. A successful washout should lead to a time-dependent increase in the phosphorylation of these substrates, returning to baseline levels.
-
Phenotypic Reversal: Observing the reversal of any cellular phenotypes induced by H-7, such as changes in cell morphology, proliferation rates, or migration.
-
Cell Viability Assays: Performing cell viability assays (e.g., MTT, MTS) after the washout period to ensure the washout process itself is not causing cytotoxicity.[1][2][4]
Troubleshooting Guides
Issue 1: Incomplete Washout - Persistent Inhibition of Cellular Processes
Possible Cause: Residual H-7 inhibitor remaining in the culture system, either in the medium or non-specifically bound to the culture vessel or cells.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Optimize Wash Protocol | Increase the number of washes (e.g., from 3 to 5) and the volume of the wash solution. Extend the duration of each wash step (e.g., 5-10 minutes per wash) with gentle agitation. | To maximize the diffusion of the inhibitor from the cells and the culture surface into the fresh medium. |
| 2. Use a Serum-Containing Wash Solution | If compatible with your experimental design, perform one of the initial washes with a medium containing a low percentage of serum (e.g., 1-2% FBS). | Serum proteins can help to bind and "mop up" residual hydrophobic small molecules. |
| 3. Validate Washout Efficiency | Perform a time-course experiment to monitor the recovery of a known downstream signaling event (e.g., phosphorylation of a PKC substrate) via Western blot. | This provides a functional confirmation of the inhibitor's removal. A gradual recovery of phosphorylation indicates a successful washout. |
Issue 2: Cell Stress or Detachment During the Washout Procedure
Possible Cause: Excessive mechanical stress from repeated pipetting or the use of harsh wash buffers.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Gentle Handling | Aspirate and add wash solutions gently, directing the stream against the side of the culture vessel rather than directly onto the cell monolayer. | To minimize physical stress on the cells, which can lead to detachment and reduced viability. |
| 2. Use Pre-warmed, Buffered Wash Solution | Ensure the wash solution (e.g., sterile PBS or serum-free medium) is pre-warmed to 37°C and is isotonic and pH-balanced. | To prevent osmotic shock and temperature stress to the cells. |
| 3. Consider a Centrifugation-Based Wash for Suspension Cells | For suspension cultures, pellet the cells by gentle centrifugation (e.g., 100-200 x g for 3-5 minutes) and resuspend in fresh, pre-warmed medium for each wash step. | This method is less disruptive than repeated filtration or extensive pipetting for non-adherent cells. |
Experimental Protocols
Protocol 1: Standard H-7 Inhibitor Washout Procedure for Adherent Cells
-
Aspirate Treatment Medium: Carefully aspirate the medium containing the H-7 inhibitor from the culture vessel.
-
Initial Rinse: Gently add pre-warmed (37°C) sterile phosphate-buffered saline (PBS) or serum-free culture medium to the vessel. The volume should be equivalent to the original culture volume.
-
Incubate and Agitate: Incubate the vessel for 5 minutes at room temperature on a gentle orbital shaker.
-
Aspirate Wash Solution: Carefully aspirate the wash solution.
-
Repeat Washes: Repeat steps 2-4 for a total of 3-5 washes.
-
Add Fresh Medium: After the final wash, add fresh, pre-warmed complete culture medium.
-
Recovery Incubation: Return the cells to the incubator for the desired recovery period before proceeding with downstream assays.
Protocol 2: Validation of H-7 Washout by Western Blot for PKC Substrate Phosphorylation
-
Experimental Groups:
-
Untreated Control
-
H-7 Treated (no washout)
-
H-7 Washout (collect samples at multiple time points post-washout, e.g., 1, 4, 8, 24 hours)
-
-
Cell Lysis: After the respective treatments and washout periods, wash the cells once with ice-cold PBS and lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST). For phospho-specific antibodies, BSA is often recommended to reduce background.[5]
-
Incubate the membrane with a primary antibody specific for a phosphorylated PKC substrate.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip and re-probe the membrane with an antibody for the total (pan) form of the PKC substrate to normalize for protein loading.
-
Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein for each sample. A successful washout will show a time-dependent increase in this ratio, approaching the level of the untreated control.[6]
-
Visualizations
Caption: H-7 inhibitor's primary signaling pathways.
Caption: Experimental workflow for H-7 inhibitor washout.
Caption: Troubleshooting logic for H-7 washout issues.
References
Validation & Comparative
H-7 versus Staurosporine: A Comparative Guide for PKC Inhibition
For researchers and drug development professionals navigating the landscape of protein kinase C (PKC) inhibitors, H-7 and staurosporine (B1682477) represent two foundational tools with distinct characteristics. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate inhibitor for specific research needs.
At a Glance: Key Differences
| Feature | H-7 | Staurosporine |
| Potency (PKC) | Micromolar (µM) range | Nanomolar (nM) range |
| Selectivity | Broad-spectrum kinase inhibitor | Pan-kinase inhibitor (highly non-selective) |
| Mechanism of Action | ATP-competitive | ATP-competitive |
| Primary Use | General kinase inhibition studies | Potent, non-selective kinase inhibition; apoptosis induction |
Quantitative Analysis: Potency and Selectivity
The inhibitory activity of H-7 and staurosporine against PKC and a selection of other kinases is summarized below. Staurosporine exhibits significantly higher potency for PKC, with IC50 values in the low nanomolar range, whereas H-7's potency is in the micromolar range.[1][2] However, this high potency of staurosporine is coupled with a broad lack of selectivity, as it potently inhibits a vast array of kinases.[3] H-7 is also a non-selective inhibitor, but its overall potency against other kinases is generally lower than that of staurosporine.
Table 1: Inhibitory Potency (IC50/Ki) Against Protein Kinase C
| Inhibitor | PKC (general) | PKCα | PKCγ | PKCη | PKCδ | PKCε | PKCζ |
| H-7 | 6.0 µM (IC50)[2] | - | - | - | - | - | - |
| 13.5 µM (Ki)[1] | |||||||
| Staurosporine | 0.7 - 6 nM (IC50) | 2 nM (IC50) | 5 nM (IC50) | 4 nM (IC50) | 20 nM (IC50) | 73 nM (IC50) | 1086 nM (IC50) |
Note: IC50 and Ki values can vary depending on the assay conditions (e.g., ATP concentration).
Table 2: Selectivity Profile Against Other Kinases
| Kinase | H-7 (IC50/Ki) | Staurosporine (IC50) |
| PKA | 3.0 µM[2] | 7 - 15 nM |
| PKG | 5.8 µM[2] | 8.5 - 18 nM |
| MLCK | 97.0 µM[2] | 21 nM |
| CaMKII | - | 20 nM |
| p60v-src | - | 6 nM |
| c-Fgr | - | 2 nM |
| Phosphorylase Kinase | - | 3 nM |
Mechanism of Action
Both H-7 and staurosporine function as ATP-competitive inhibitors.[1] They bind to the ATP-binding pocket of the kinase's catalytic domain, thereby preventing the phosphorylation of substrate proteins. The high degree of conservation in the ATP-binding site across the kinome contributes to the broad selectivity profile of both inhibitors, particularly staurosporine.[3]
Experimental Protocols
Below are detailed methodologies for key experiments to assess the inhibitory effects of H-7 and staurosporine on PKC activity.
In Vitro PKC Kinase Assay (Radioactive Filter Binding Assay)
This protocol outlines a method to measure the phosphotransferase activity of PKC in vitro using a radioactive isotope.
Materials:
-
Purified active PKC enzyme
-
PKC substrate peptide (e.g., QKRPSQRSKYL)
-
[γ-³²P]ATP
-
H-7 or staurosporine stock solutions (in DMSO)
-
Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT
-
Lipid Activator: Phosphatidylserine (PS) and Diacylglycerol (DAG)
-
Magnesium/ATP Cocktail: 0.5 mM ATP, 75 mM MgCl₂
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Sonicate the lipid activator on ice for at least one minute before use. Prepare serial dilutions of H-7 and staurosporine in ADB.
-
Reaction Setup: In a microcentrifuge tube on ice, add the following in order:
-
10 µL of substrate cocktail
-
10 µL of inhibitor (or DMSO for control)
-
10 µL of ADB
-
10 µL of sonicated lipid activator
-
10 µL of purified PKC enzyme (25-100 ng)
-
-
Initiate Reaction: Start the kinase reaction by adding 10 µL of the diluted [γ-³²P]ATP mixture.
-
Incubation: Gently vortex the tubes and incubate for 10 minutes at 30°C.
-
Stop Reaction and Spot: After incubation, transfer a 25 µL aliquot of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.
-
Washing: Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Transfer the washed P81 papers to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay: Induction of Apoptosis in a Cancer Cell Line
This protocol describes a method to assess the pro-apoptotic effect of staurosporine, a common downstream consequence of potent kinase inhibition, in a human gastric cancer cell line.[4]
Materials:
-
Human gastric cancer cell line (e.g., MGC803)
-
RPMI 1640 medium supplemented with 10% fetal calf serum and antibiotics
-
Staurosporine stock solution (in DMSO)
-
Trypan blue dye
-
Flow cytometer
-
Propidium (B1200493) iodide (PI) staining solution
-
Annexin V-FITC apoptosis detection kit
Procedure:
-
Cell Culture: Culture MGC803 cells in RPMI 1640 medium in a humidified incubator at 37°C with 5% CO₂.
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of staurosporine (e.g., 20 ng/mL to 200 ng/mL) or DMSO (vehicle control) for 24 to 48 hours.
-
Cell Viability Assessment: To determine the IC50 for cell growth inhibition, harvest the cells, stain with trypan blue, and count the viable cells using a hemocytometer.
-
Apoptosis Analysis by Flow Cytometry:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in binding buffer provided with the Annexin V-FITC apoptosis detection kit.
-
Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
-
Data Analysis: Compare the percentage of apoptotic cells in the staurosporine-treated groups to the vehicle control.
Conclusion
The choice between H-7 and staurosporine as a PKC inhibitor is highly dependent on the experimental goals. Staurosporine is an extremely potent, albeit non-selective, pan-kinase inhibitor, making it a valuable tool for inducing broad kinase inhibition or as a positive control in apoptosis assays.[3][4] Its lack of specificity, however, makes it challenging to attribute observed cellular effects solely to PKC inhibition.
H-7, while also a broad-spectrum kinase inhibitor, is significantly less potent than staurosporine.[1][2] This lower potency can be advantageous in certain contexts, allowing for a wider concentration range to be explored. However, similar to staurosporine, its off-target effects must be carefully considered when interpreting experimental results. For studies requiring a more selective inhibition of PKC, researchers may consider more recently developed, isoform-specific inhibitors. Nevertheless, H-7 and staurosporine remain important reference compounds in the study of protein kinase signaling.
References
A Comparative Guide to H-7 and HA1004 for Protein Kinase C (PKC) vs. Protein Kinase A (PKA) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used serine/threonine kinase inhibitors, H-7 and HA1004. The focus of this document is to delineate their respective inhibitory activities against Protein Kinase C (PKC) and Protein Kinase A (PKA), providing researchers with the necessary data and methodologies to make informed decisions for their experimental designs.
Data Presentation: Inhibitory Potency
The following table summarizes the inhibitory constants (Ki) of H-7 and HA1004 against PKA and PKC. This data is crucial for understanding the potency and selectivity of these compounds.
| Compound | Target Kinase | Ki (μM) | Reference |
| H-7 | Protein Kinase A (PKA) | 3.0 | [1] |
| Protein Kinase C (PKC) | 6.0 | [1] | |
| HA1004 | Protein Kinase A (PKA) | 2.3 | [2] |
| Protein Kinase C (PKC) | 40.0 | [2] |
Note: Lower Ki values indicate higher inhibitory potency.
Experimental Protocols
The following methodologies are based on the foundational work by Hidaka et al. (1984), which first characterized the inhibitory profiles of these isoquinolinesulfonamide (B3044496) derivatives.
Enzyme Preparation
Protein Kinase A (PKA): The catalytic subunit of PKA was purified from bovine heart as described by separated procedures. The purification process involves several chromatography steps to isolate the active catalytic subunit from the regulatory subunits.
Protein Kinase C (PKC): PKC was partially purified from the soluble fraction of rat brain homogenate. The purification protocol typically involves DEAE-cellulose chromatography to enrich the enzyme.
Kinase Activity Assay
The inhibitory activity of H-7 and HA1004 was determined by measuring the phosphorylation of a substrate protein in the presence of the respective kinase and [γ-³²P]ATP.
-
Reaction Mixture: A typical reaction mixture (0.2 mL) contains:
-
Tris buffer (pH 7.4)
-
Magnesium acetate
-
Histone H1 as the phosphate (B84403) acceptor (substrate)
-
The respective protein kinase (PKA or PKC)
-
[γ-³²P]ATP
-
Varying concentrations of the inhibitor (H-7 or HA1004)
-
For PKC assays, the mixture is supplemented with CaCl₂, phosphatidylserine, and diolein.
-
-
Initiation and Incubation: The reaction is initiated by the addition of [γ-³²P]ATP. The mixture is then incubated at 30°C for a predetermined time (e.g., 10 minutes).
-
Termination: The reaction is stopped by the addition of trichloroacetic acid.
-
Quantification: The phosphorylated histone H1 is precipitated, collected on a filter, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The inhibitory constant (Ki) is determined from Dixon plots, where the reciprocal of the reaction velocity is plotted against the inhibitor concentration.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
Logical Relationship: Inhibitor Selectivity
Concluding Remarks
The data presented in this guide highlights the differential inhibitory profiles of H-7 and HA1004. While both compounds inhibit PKA and PKC, HA1004 demonstrates a significantly greater selectivity for PKA over PKC, as evidenced by its much lower Ki value for PKA. In contrast, H-7 exhibits a more balanced, though slightly PKA-preferential, inhibition profile. HA1004 is a notably weaker inhibitor of PKC compared to H-7.[3]
This information is critical for the design of experiments where selective inhibition of one kinase over the other is desired. Researchers should carefully consider these inhibitory constants when choosing the appropriate compound and concentration to achieve the desired biological effect and to minimize off-target effects. The provided experimental protocols offer a foundational method for replicating and expanding upon these findings.
References
- 1. Inhibition of protein kinase C delta has negative effect on anchorage-independent growth of BCR-ABL-transformed Rat1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein kinase C inhibitors affect induction of long-lasting potentiation in the somatosensory cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The protein kinase C inhibitor H-7, inhibits antigen and IL-2-induced proliferation of murine T cell lines [pubmed.ncbi.nlm.nih.gov]
H-7 vs. H-89: A Comparative Guide to PKA Inhibitor Specificity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of protein kinase research, the selection of a specific inhibitor is paramount to elucidating cellular signaling pathways and developing targeted therapeutics. Protein Kinase A (PKA) is a key enzyme involved in numerous physiological processes, making its selective inhibition a critical tool for investigation. This guide provides an objective comparison of two commonly used PKA inhibitors, H-7 and H-89, focusing on their specificity, supported by experimental data and detailed methodologies.
At a Glance: H-7 versus H-89
| Feature | H-7 | H-89 |
| Primary Target | Protein Kinase C (PKC) | cAMP-dependent Protein Kinase (PKA) |
| Mechanism of Action | ATP-competitive inhibitor | ATP-competitive inhibitor |
| Specificity | Broad-spectrum kinase inhibitor | More selective for PKA, but with known off-targets |
| Potency for PKA | Lower | Higher |
Mechanism of Action
Both H-7 and H-89 are isoquinolinesulfonamide (B3044496) derivatives that function as competitive inhibitors at the ATP-binding site of protein kinases. By occupying this site, they prevent the transfer of a phosphate (B84403) group from ATP to the substrate protein, thereby inhibiting the kinase's activity.
Quantitative Comparison of Inhibitory Activity
The specificity of a kinase inhibitor is determined by its relative potency against a panel of different kinases. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), where a lower value indicates higher potency.
Table 1: Inhibitory Activity (IC50/Ki in µM) of H-7 and H-89 against PKA and other selected kinases.
| Kinase | H-7 (µM) | H-89 (µM) |
| PKA | 3.0 (Ki) | 0.048 (Ki) [1] |
| PKG | 5.8 (Ki) | 0.48 (Ki) |
| PKC | 6.0 (Ki) [2] | 31.7 (Ki) |
| ROCKII | - | 0.27 (IC50)[3] |
| MSK1 | - | 0.12 (IC50) |
| S6K1 | - | 0.08 (IC50) |
| MAPKAP-K1b | - | 2.8 (IC50) |
| PKBα | - | 2.6 (IC50) |
Data compiled from various sources. Note that direct comparison can be influenced by assay conditions.
From the data, it is evident that while both compounds inhibit PKA, H-89 is significantly more potent , with a Ki value in the nanomolar range. Conversely, H-7 is a more potent inhibitor of PKC than PKA. The broader kinase profile of H-89 reveals off-target inhibition of several other kinases, albeit at higher concentrations than for PKA. H-7 is generally considered a broad-spectrum kinase inhibitor.
PKA Signaling Pathway
The cAMP-dependent protein kinase (PKA) pathway is a central signaling cascade that regulates a multitude of cellular processes. The binding of cyclic AMP (cAMP) to the regulatory subunits of the inactive PKA holoenzyme leads to the release and activation of the catalytic subunits. These active subunits then phosphorylate various substrate proteins, modulating their activity.
Experimental Protocols
Accurate determination of inhibitor specificity relies on robust and standardized experimental protocols. Below are outlines for common in vitro kinase assays.
In Vitro Kinase Inhibition Assay (Radiometric)
This method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into a substrate.
Workflow:
Methodology:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase, a specific peptide or protein substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of the inhibitor (H-7 or H-89) or vehicle (DMSO) to the reaction tubes.
-
Initiation: Start the reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a strong acid, such as phosphoric acid.
-
Separation: Spot the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the papers multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound [γ-³²P]ATP.
-
Quantification: Measure the radioactivity on the dried papers using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence Assay)
This non-radioactive method quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Methodology:
-
Kinase Reaction: Set up the kinase reaction as described for the radiometric assay, but using only non-radiolabeled ATP.
-
ADP-Glo™ Reagent Addition: After the kinase reaction incubation, add the ADP-Glo™ Reagent. This reagent terminates the kinase reaction and depletes the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, and a luciferase/luciferin mixture that produces light in the presence of ATP.
-
Luminescence Measurement: Measure the luminescent signal using a luminometer. The signal is directly proportional to the amount of ADP produced, and therefore to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration and determine the IC50 value.
Conclusion: Which is the More Specific PKA Inhibitor?
Based on the available quantitative data, H-89 is a more potent and specific inhibitor of PKA compared to H-7 . H-89 exhibits a significantly lower Ki for PKA and, while it does have off-target effects on other kinases, these generally occur at higher concentrations. H-7, on the other hand, is a broader spectrum kinase inhibitor with higher potency for PKC than for PKA.
For researchers aiming to specifically inhibit PKA, H-89 is the superior choice. However, it is crucial to be aware of its potential off-target effects and to use it at the lowest effective concentration. For studies where broader kinase inhibition is desired or where the role of PKC is also being investigated, H-7 may be a suitable tool. As with any pharmacological inhibitor, it is recommended to validate findings using multiple approaches, such as using another inhibitor with a different chemical scaffold or employing genetic knockdown techniques.
References
A Comparative Guide to Myosin Light Chain Kinase (MLCK) Inhibitors: Alternatives to H-7
For researchers, scientists, and drug development professionals seeking specific and potent inhibitors of Myosin Light Chain Kinase (MLCK), this guide provides an objective comparison of H-7 and its common alternatives. This document summarizes key quantitative data, details experimental protocols for inhibitor evaluation, and visualizes the relevant biological pathways and experimental workflows.
Myosin light chain kinase plays a crucial role in regulating cellular processes such as smooth muscle contraction, cell migration, and endothelial barrier function. The phosphorylation of the regulatory light chain of myosin II by MLCK is a key event in initiating these processes. Consequently, inhibitors of MLCK are valuable research tools and potential therapeutic agents. H-7 was one ofthe first identified protein kinase inhibitors, but it is known for its lack of specificity. This guide explores more selective and potent alternatives.
Quantitative Comparison of MLCK Inhibitors
The following tables summarize the in vitro potency and selectivity of H-7 and its alternatives against MLCK and other common kinases. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics for evaluating enzyme inhibitors. A lower value indicates a higher potency.
Table 1: In Vitro Potency of Inhibitors against MLCK
| Inhibitor | Target | Ki (µM) | IC50 (µM) |
| H-7 | MLCK | 0.3 - 1.3 | 5.8 - 9.0 |
| ML-7 | MLCK | 0.3 | 0.3 |
| ML-9 | MLCK | 3.8 | 3.8 |
| MLCK Inhibitor Peptide 18 | MLCK | 0.052 | 0.05 |
| Y-27632 | ROCK | - | 0.14 - 0.22 |
Table 2: Kinase Selectivity Profile of MLCK Inhibitors
| Inhibitor | MLCK (Ki, µM) | PKA (Ki, µM) | PKC (Ki, µM) | ROCK (IC50, µM) |
| H-7 | 0.3 - 1.3 | 3.0 | 6.0 | - |
| ML-7 | 0.3 | 21 | 42 | - |
| ML-9 | 3.8 | 2.9 | 3.9 | - |
| MLCK Inhibitor Peptide 18 | 0.052 | >200 | >200 | - |
| Y-27632 | - | - | - | 0.14 - 0.22 |
Note: A higher Ki or IC50 value for off-target kinases indicates greater selectivity for MLCK.
Signaling Pathway of MLCK Activation
The activation of MLCK is a critical step in various cellular functions. The following diagram illustrates the canonical signaling pathway leading to MLCK activation and subsequent myosin light chain phosphorylation.
Caption: Canonical signaling pathway of MLCK activation.
Experimental Protocols
To aid researchers in the evaluation of MLCK inhibitors, detailed protocols for key in vitro and cell-based assays are provided below.
In Vitro MLCK Kinase Assay
This protocol describes a radiometric filter-binding assay to measure the activity of MLCK and the inhibitory potential of compounds like H-7 and its alternatives.
Workflow for In Vitro MLCK Kinase Assay
Caption: Workflow for a radiometric in vitro MLCK kinase assay.
Materials:
-
Purified recombinant MLCK enzyme
-
Myosin light chain (MLC) peptide substrate (e.g., KKRRAARATSDVFA)
-
[γ-32P]ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA, 2 mM CaCl2, 1 µM Calmodulin
-
Inhibitor compounds (H-7, ML-7, ML-9, etc.) dissolved in DMSO
-
8 M Guanidine Hydrochloride
-
Phosphocellulose paper (P81)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the inhibitor compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
25 µL of 2x Assay Buffer
-
1 µL of inhibitor solution (or DMSO for control)
-
14 µL of deionized water
-
5 µL of 200 µM MLC peptide substrate
-
5 µL of diluted MLCK enzyme
-
-
Initiate Reaction: Add 5 µL of 200 µM [γ-32P]ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 20 minutes.
-
Stop Reaction: Stop the reaction by adding 25 µL of 8 M Guanidine Hydrochloride to each well.
-
Filter Binding: Spot 40 µL of the reaction mixture onto a sheet of P81 phosphocellulose paper.
-
Washing: Wash the paper three times for 5 minutes each in 0.75% phosphoric acid, followed by a final wash in acetone.
-
Detection: Allow the paper to dry, then measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Endothelial Barrier Function Assay
This assay measures the ability of MLCK inhibitors to protect the integrity of an endothelial cell monolayer, a key function regulated by MLCK.
Workflow for Endothelial Barrier Function Assay
Caption: Workflow for a cell-based endothelial barrier function assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Endothelial cell growth medium
-
MLCK inhibitors (H-7, ML-7, etc.)
-
Permeability-inducing agent (e.g., Thrombin)
-
Fluorescent tracer (e.g., FITC-dextran, 70 kDa)
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Seed HUVECs onto the upper chamber of Transwell inserts and culture them until a confluent monolayer is formed. The integrity of the monolayer can be monitored by measuring the transendothelial electrical resistance (TEER).
-
Inhibitor Treatment: Pre-incubate the endothelial monolayers with various concentrations of the MLCK inhibitors or vehicle (DMSO) for 1 hour.
-
Induce Permeability: Add a permeability-inducing agent, such as thrombin (1 U/mL), to the upper chamber.
-
Measure Permeability: Simultaneously, add FITC-dextran (1 mg/mL) to the upper chamber.
-
Sampling: At various time points (e.g., 0, 30, 60, 90, and 120 minutes), collect a small aliquot of media from the lower chamber.
-
Fluorescence Measurement: Measure the fluorescence intensity of the samples from the lower chamber using a fluorescence plate reader (excitation/emission ~490/520 nm).
-
Data Analysis: Calculate the permeability coefficient based on the amount of FITC-dextran that has passed through the monolayer over time. Compare the permeability in the presence of inhibitors to the vehicle control.
Discussion of Alternatives
-
H-7: While historically significant, H-7's utility is limited by its poor selectivity. It inhibits a range of other kinases, including PKA and PKC, with similar potency to MLCK, which can lead to off-target effects and complicate data interpretation.
-
ML-7: As a derivative of H-7, ML-7 exhibits significantly improved selectivity for MLCK over PKA and PKC.[1] Its higher potency and selectivity make it a more reliable tool for studying MLCK-dependent processes.[1] However, some studies suggest potential off-target effects on other cellular components at higher concentrations.[2]
-
ML-9: Another H-7 analog, ML-9 is less potent than ML-7 but still offers better selectivity than H-7.[1][3] It can be a useful tool, particularly when a less potent inhibitor is desired.[1][3]
-
MLCK Inhibitor Peptide 18: This peptide-based inhibitor is highly potent and exceptionally selective for MLCK over other kinases like CaMKII and PKA. Its high specificity makes it an excellent tool for dissecting the specific roles of MLCK. However, as a peptide, its cell permeability and in vivo stability may be limitations compared to small molecule inhibitors.
-
ROCK Inhibitors (e.g., Y-27632): Rho-associated kinase (ROCK) is another key regulator of the actin cytoskeleton and cell contractility, often acting in parallel with MLCK. While not direct MLCK inhibitors, ROCK inhibitors like Y-27632 are frequently used to differentiate the roles of the ROCK and MLCK pathways in cellular processes.
Conclusion
For researchers investigating the roles of myosin light chain kinase, moving beyond the non-selective inhibitor H-7 is crucial for obtaining clear and interpretable results. ML-7 offers a significant improvement in selectivity and potency, making it a superior choice for most applications. For studies demanding the highest specificity, MLCK Inhibitor Peptide 18 is an excellent, albeit potentially more challenging to use, option. The selection of the most appropriate inhibitor will ultimately depend on the specific experimental context, including the cell type, the biological question being addressed, and the required level of selectivity. Careful consideration of the quantitative data and potential off-target effects presented in this guide will enable researchers to make informed decisions and generate more robust and reliable data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Differential effects of myosin light chain kinase inhibition on contractility, force development and myosin light chain 20 phosphorylation of rat cervical and thoracic duct lymphatics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Staurosporine and H-7: A Comparative Guide to Their Dissimilar Effects on Enzyme Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two widely used protein kinase inhibitors, Staurosporine (B1682477) and H-7, on enzyme secretion. While both are recognized as inhibitors of protein kinase C (PKC), their experimental outcomes on secretagogue-stimulated enzyme release are strikingly different. This document summarizes key experimental findings, presents detailed methodologies for relevant assays, and visualizes the pertinent signaling pathways to elucidate their distinct mechanisms of action.
Executive Summary
Staurosporine and H-7, despite both being ATP-competitive inhibitors of protein kinase C, exhibit opposing effects on cholecystokinin (B1591339) (CCK)-induced enzyme secretion from pancreatic acinar cells. Staurosporine acts as a potent inhibitor of amylase secretion, consistent with a stimulatory role for PKC in this process. In stark contrast, H-7 potentiates CCK-stimulated amylase release, suggesting a more complex mechanism of action beyond simple PKC inhibition and urging caution in the interpretation of data generated with this compound.[1]
Data Presentation: Quantitative Comparison of Staurosporine and H-7
The following tables summarize the quantitative data on the inhibitory potency and effects of Staurosporine and H-7 on protein kinase C and enzyme secretion.
Table 1: Inhibitory Potency against Protein Kinase C
| Compound | Ki (Protein Kinase C) | IC50 (Protein Kinase C in Pancreatic Acini) | Notes |
| Staurosporine | 0.55 nM[1] | 5.5 ± 1.4 nM[2] | A potent, broad-spectrum kinase inhibitor.[3] |
| H-7 | 13.5 µM[1] | Not available | Significantly less potent than Staurosporine. |
Table 2: Effects on Stimulated Amylase Secretion from Pancreatic Acini
| Compound | Effect on CCK-Stimulated Amylase Secretion | Effect on Phorbol (B1677699) Ester (TPA)-Stimulated Amylase Secretion | Concentration | Experimental System |
| Staurosporine | ~50% inhibition[1][4] | 90% inhibition[1] | 100 nM - 1 µM[1][2] | Rabbit and Guinea Pig Pancreatic Acini[1][2] |
| H-7 | Potentiation[1] | No effect[1] | Not specified | Rabbit Pancreatic Acini[1] |
Signaling Pathways
The secretion of digestive enzymes from pancreatic acinar cells in response to cholecystokinin (CCK) is primarily mediated through the activation of the Gq-coupled CCK receptor, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling events.
Caption: CCK-induced enzyme secretion pathway and points of inhibition.
Experimental Protocols
Protocol for Cholecystokinin-Stimulated Amylase Secretion Assay in Isolated Pancreatic Acini
This protocol is adapted from methodologies described for studying enzyme secretion in pancreatic acini.[5][6]
1. Isolation of Pancreatic Acini:
-
Euthanize the animal (e.g., rabbit or guinea pig) following approved institutional guidelines.
-
Perfuse the pancreas with a collagenase solution in a buffered salt solution (e.g., Krebs-Ringer bicarbonate) to digest the connective tissue.
-
Mechanically disperse the tissue by gentle pipetting to release the acini.
-
Filter the suspension through a nylon mesh to remove undigested tissue.
-
Wash the acini by centrifugation and resuspend in fresh buffer.
2. Pre-incubation and Drug Treatment:
-
Pre-incubate the isolated acini in a shaking water bath at 37°C for a period to allow them to equilibrate.
-
Add Staurosporine, H-7, or vehicle control to the acini suspension at the desired final concentrations.
-
Continue the incubation for a defined period to allow for drug uptake and target engagement.
3. Stimulation of Amylase Secretion:
-
Add cholecystokinin (CCK) or another secretagogue (e.g., TPA) to the acini suspension to stimulate enzyme secretion.
-
Incubate for a specific time course (e.g., 30 minutes).
4. Sample Collection and Amylase Assay:
-
Terminate the secretion by placing the samples on ice and centrifuging to pellet the acini.
-
Collect the supernatant, which contains the secreted amylase.
-
Lyse the acini pellet to determine the total cellular amylase content.
-
Measure the amylase activity in the supernatant and the cell lysate using a commercially available amylase activity assay kit.
5. Data Analysis:
-
Express the secreted amylase as a percentage of the total cellular amylase content.
-
Compare the amount of amylase secreted in the presence of the inhibitors to the amount secreted in the control (stimulated but untreated) condition.
Caption: Workflow for measuring stimulated amylase secretion.
Discussion of Dissimilar Effects
The inhibitory effect of Staurosporine on CCK- and phorbol ester-stimulated amylase secretion aligns with its potent inhibition of PKC.[1][2] This provides strong evidence for the involvement of PKC in the signaling cascade leading to enzyme exocytosis. The fact that Staurosporine only partially inhibits CCK-stimulated secretion suggests the existence of a PKC-independent pathway, likely involving calcium, that also contributes to the secretory response.[2][4]
The potentiation of CCK-stimulated amylase secretion by H-7 is a more enigmatic finding.[1] Given that H-7 does inhibit purified PKC, albeit with much lower potency than Staurosporine, its in-cell effect suggests off-target activities or a more complex regulatory role.[1] One hypothesis is that H-7 may inhibit other kinases that are involved in a negative feedback loop of the secretory pathway. Alternatively, H-7 could have direct effects on other components of the secretory machinery. The lack of effect of H-7 on phorbol ester-stimulated secretion further indicates that its mechanism of action is distinct from a direct and simple inhibition of the PKC activated by diacylglycerol.[1]
Broader Kinase Selectivity
It is crucial for researchers to consider the broader kinase selectivity profiles of these inhibitors when interpreting experimental results.
-
Staurosporine is a notoriously non-selective kinase inhibitor, binding to the ATP-binding site of a vast number of kinases with high affinity.[3][7] This promiscuity makes it a powerful tool for initial studies to determine if a kinase is involved in a particular process, but attributing an effect solely to PKC inhibition can be misleading.
-
H-7 also inhibits a range of other kinases, including protein kinase A (PKA) and cGMP-dependent protein kinase (PKG), although with varying potencies.[8][9] Its effects in cellular systems are therefore likely a composite of its actions on multiple signaling pathways.
Conclusion
The dissimilar effects of Staurosporine and H-7 on enzyme secretion underscore the importance of careful inhibitor selection and interpretation of results in signal transduction research. While Staurosporine's inhibitory action on amylase secretion supports a role for PKC in this process, H-7's potentiating effect highlights the potential for off-target effects and the complexity of cellular signaling networks. This comparative guide provides researchers with the necessary data and context to critically evaluate the use of these compounds in studies of enzyme secretion and other cellular processes.
References
- 1. Dissimilar effects of the protein kinase C inhibitors, staurosporine and H-7, on cholecystokinin-induced enzyme secretion from rabbit pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of staurosporine on protein kinase C and amylase secretion from pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Assessing the Secretory Capacity of Pancreatic Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous measurement of cholecystokinin-stimulated amylase release and cholecystokinin receptor binding in rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition mechanisms of staurosporine and H7 to cAMP-dependent protein kinase through docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of H-7 on the modulation of glucagon actions by activators of protein kinase-C - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating H-7 Target Engagement in Live Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound engages its intended target within the complex environment of a living cell is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of three widely used methods for validating the target engagement of H-7, a well-characterized isoquinoline (B145761) sulfonamide inhibitor of several protein kinases, including Protein Kinase A (PKA) and Myosin Light Chain Kinase (MLCK).
This guide will delve into the principles, protocols, and data outputs of the Cellular Thermal Shift Assay (CETSA), NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay, and In-Cell Western (ICW) assay. By presenting a side-by-side comparison, researchers can make informed decisions about the most suitable technique for their specific experimental needs when investigating H-7 or other small molecule inhibitors.
Comparative Analysis of Target Engagement Methods for H-7
The following table summarizes the key features and performance metrics of CETSA, NanoBRET, and In-Cell Western assays for validating H-7 target engagement in live cells. It is important to note that direct comparative studies for H-7 using all three methods are limited in publicly available literature. The data presented here is a composite based on known H-7 targets and typical performance of these assays for similar kinase inhibitors.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBioluminescence Resonance Energy Transfer (NanoBRET) | In-Cell Western (ICW) Assay |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation. | Measures the displacement of a fluorescent tracer from a NanoLuciferase-tagged target protein by a competitive inhibitor. | Quantifies the level of a specific protein or post-translational modification in fixed and permeabilized cells using immunofluorescence. |
| H-7 Target(s) | PKA, MLCK, and other potential off-targets. | PKA, MLCK (requires specific NanoLuc fusion constructs and tracers). | Phosphorylated MLCK or downstream substrates. |
| Live Cell Assay? | Yes, treatment is on live cells before lysis and heating. | Yes, a real-time assay in live cells. | No, cells are fixed and permeabilized before antibody staining. |
| Labeling Required? | No, label-free for the compound and endogenous target. | Requires genetic fusion of NanoLuc to the target and a fluorescent tracer. | Requires specific primary and fluorescently-labeled secondary antibodies. |
| Quantitative Readout | Thermal shift (ΔTagg), Isothermal dose-response (EC50). | IC50 or EC50 values, residence time. | Relative protein levels or phosphorylation status (IC50). |
| Example H-7 Data | H-7 has been shown to antagonize the binding of a fluorescent probe to PKA with an IC50 of 3.9 µM in a fluorescence polarization assay, a technique with a similar principle to the readout of some CETSA formats.[1] | While specific NanoBRET data for H-7 is not readily available, the platform is well-suited for kinase inhibitors and would be expected to yield quantitative IC50 values. | H-7 inhibits actomyosin (B1167339) contraction, a process downstream of MLCK. An ICW could quantify the H-7-mediated decrease in myosin light chain phosphorylation.[2] |
| Throughput | Low to high, depending on the readout method (Western blot vs. plate-based). | High-throughput compatible. | Medium to high-throughput. |
| Advantages | - Label-free- Measures engagement with endogenous proteins- Can be used for target discovery | - High sensitivity and quantitative- Real-time measurements- Can determine compound affinity and residence time | - Can measure changes in post-translational modifications- Relatively high throughput- No genetic modification of cells required |
| Disadvantages | - Indirect measurement of engagement- Not all ligand binding events cause a thermal shift- Can be lower throughput | - Requires genetic engineering of cells- Dependent on the availability of a suitable tracer | - Cells are fixed, not a true "live-cell" readout of binding- Antibody specificity is crucial- Signal can be influenced by antibody affinity and epitope accessibility |
Signaling Pathways and Experimental Workflows
To effectively validate H-7 target engagement, it is crucial to understand the signaling pathways it perturbs and the workflows of the assays used for validation.
H-7 Inhibition of the Actomyosin Signaling Pathway
H-7 is known to inhibit actomyosin contractility, a fundamental cellular process regulated by the phosphorylation of myosin light chain (MLC) by myosin light chain kinase (MLCK). By inhibiting MLCK, H-7 prevents the phosphorylation of MLC, leading to a relaxation of the actomyosin cytoskeleton.
References
A Comparative Guide to Isoquinoline Sulfonamide Derivatives: H-7, H-8, and H-9
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline (B145761) sulfonamide series of compounds, developed as potent inhibitors of various protein kinases, have become invaluable tools in dissecting cellular signaling pathways. This guide provides a detailed comparative analysis of three prominent members of this family: H-7, H-8, and H-9. By examining their inhibitory profiles, mechanisms of action, and applications, this document aims to assist researchers in selecting the appropriate inhibitor for their specific experimental needs.
Mechanism of Action
H-7, H-8, and H-9 are all cell-permeable protein kinase inhibitors that act as competitive antagonists of ATP at the kinase catalytic domain.[1][2] Their shared isoquinoline sulfonamide scaffold allows them to occupy the adenine-binding pocket of protein kinases, thereby preventing the transfer of a phosphate (B84403) group from ATP to its substrate.[1] The selectivity of these inhibitors for different kinases is determined by the specific side chains attached to the isoquinoline ring, which interact with amino acid residues in and around the ATP-binding site.[3][4]
Quantitative Comparison of Inhibitory Potency
The inhibitory constants (Ki) of H-7, H-8, and H-9 against key serine/threonine kinases are summarized in the table below. This data, derived from foundational studies by Hidaka and colleagues, provides a quantitative basis for comparing their potency and selectivity.[1]
| Kinase Target | H-7 (Ki, µM) | H-8 (Ki, µM) | H-9 (Ki, µM) |
| Protein Kinase A (PKA) | 3.0 | 1.2 | 1.9 |
| Protein Kinase C (PKC) | 6.0 | 15.0 | 18.0 |
| Protein Kinase G (PKG) | 5.8 | 0.48 | 0.87 |
| Myosin Light Chain Kinase (MLCK) | 97 | 68 | - |
Data compiled from Hidaka et al., 1984.[1]
From this data, a clear selectivity profile emerges:
-
H-7 is a relatively potent inhibitor of Protein Kinase C (PKC) and also demonstrates activity against Protein Kinase A (PKA) and Protein Kinase G (PKG).[1]
-
H-8 is a potent inhibitor of cyclic nucleotide-dependent protein kinases, showing the highest affinity for PKG and PKA.[1][5]
-
H-9 also displays a preference for cyclic nucleotide-dependent kinases, with potent inhibition of PKG and PKA, but is a weaker inhibitor of PKC.
Signaling Pathway Inhibition
The primary targets of H-7, H-8, and H-9 are key components of major signaling pathways that regulate a vast array of cellular processes. The diagram below illustrates the points of intervention for these inhibitors within a simplified PKA and PKC signaling cascade.
Experimental Protocols
The determination of inhibitory constants (Ki) for kinase inhibitors like H-7, H-8, and H-9 typically involves in vitro kinase assays. Below is a generalized protocol for such an assay.
Objective: To determine the Ki of an isoquinoline sulfonamide derivative against a specific protein kinase.
Materials:
-
Purified, active protein kinase
-
Specific peptide substrate for the kinase
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
[γ-³²P]ATP or unlabeled ATP and a detection reagent (e.g., ADP-Glo™)
-
Isoquinoline sulfonamide inhibitors (H-7, H-8, H-9) of known concentrations
-
96-well plates
-
Incubator
-
Scintillation counter or luminometer
Procedure:
-
Prepare Reagents: Dilute the kinase, substrate, and inhibitors to their desired concentrations in the kinase assay buffer.
-
Assay Setup: In a 96-well plate, add the kinase, substrate, and varying concentrations of the inhibitor. Include a control with no inhibitor.
-
Initiate Reaction: Start the kinase reaction by adding ATP (radiolabeled or unlabeled).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiolabeled assays or the detection reagent for luminescence-based assays).
-
Detection:
-
For radiolabeled assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For luminescence-based assays, follow the manufacturer's instructions to measure the generated luminescent signal, which is proportional to the amount of ADP produced.
-
-
Data Analysis: Plot the kinase activity against the inhibitor concentration. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of kinase activity). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.
Conclusion
The isoquinoline sulfonamide derivatives H-7, H-8, and H-9 offer distinct selectivity profiles for serine/threonine protein kinases. H-7 is a preferential inhibitor of PKC, while H-8 and H-9 are more potent against the cyclic nucleotide-dependent kinases PKA and PKG. The choice of inhibitor should be guided by the specific kinase and signaling pathway under investigation. Researchers should be mindful of the potential for off-target effects, especially at higher concentrations, and results should be interpreted in the context of the inhibitor's known selectivity profile. This guide provides a foundational understanding to aid in the appropriate selection and application of these valuable research tools.
References
- 1. Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
H-7 vs. KT5926: A Comparative Guide for Studying Actomyosin Contraction
For Researchers, Scientists, and Drug Development Professionals
The intricate process of actomyosin (B1167339) contraction, fundamental to cellular motility, muscle function, and tissue morphogenesis, is primarily regulated by the phosphorylation of myosin light chain (MLC). This phosphorylation is catalyzed by Myosin Light Chain Kinase (MLCK), making it a critical target for researchers investigating the mechanics of cellular contraction. Two commonly used inhibitors in this field are H-7 and KT5926. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.
Mechanism of Action and Specificity
Actomyosin contraction is initiated by a signaling cascade that elevates intracellular calcium levels. Calcium binds to calmodulin (CaM), and the Ca2+/CaM complex then activates MLCK. Activated MLCK phosphorylates the regulatory light chain of myosin II, which triggers a conformational change in the myosin head, enabling it to interact with actin filaments and generate contractile force.
KT5926 is a potent and highly selective inhibitor of Myosin Light Chain Kinase (MLCK).[1] It acts as a competitive inhibitor with respect to ATP, effectively blocking the phosphorylation of myosin light chain.[1] Its high selectivity makes it a valuable tool for specifically probing the role of MLCK in actomyosin contraction.
H-7 , on the other hand, is a broader spectrum protein kinase inhibitor. While it is a potent inhibitor of Protein Kinase C (PKC), it also exhibits inhibitory activity against MLCK and other cyclic nucleotide-dependent protein kinases. Studies have shown that the effects of H-7 on cell morphology, motility, and contraction are remarkably similar to those induced by the more selective MLCK inhibitor, KT5926.[2] This suggests that a primary mechanism by which H-7 affects actomyosin contraction is through its inhibition of MLCK.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory constants (Ki) of H-7 and KT5926 against their primary target, MLCK, and other relevant kinases. This data highlights the higher potency and selectivity of KT5926 for MLCK.
| Inhibitor | Target Kinase | Ki (nM)[1] |
| KT5926 | Myosin Light Chain Kinase (MLCK) | 18 |
| Protein Kinase C (PKC) | 723 | |
| cAMP-dependent Protein Kinase (PKA) | 1200 | |
| cGMP-dependent Protein Kinase (PKG) | 158 | |
| H-7 | Myosin Light Chain Kinase (MLCK) | ~3000* |
| Protein Kinase C (PKC) | 6000 | |
| cAMP-dependent Protein Kinase (PKA) | 3000 | |
| cGMP-dependent Protein Kinase (PKG) | 5800 |
*Note: The Ki value for H-7 against MLCK is an approximation based on available data and is presented to illustrate the relative potency compared to KT5926.
Signaling Pathway Diagrams
To visualize the points of intervention for H-7 and KT5926, the following diagrams illustrate the core signaling pathway of actomyosin contraction and a simplified experimental workflow.
Caption: Signaling pathway of actomyosin contraction and points of inhibition for H-7 and KT5926.
References
PKI Peptide vs. H-7: A Comparative Guide to Protein Kinase A Inhibition
For researchers, scientists, and drug development professionals, selecting the appropriate inhibitor is paramount for the accurate elucidation of cellular signaling pathways. This guide provides a detailed, data-driven comparison of two commonly used Protein Kinase A (PKA) inhibitors: the endogenous Protein Kinase Inhibitor (PKI) peptide and the small molecule inhibitor H-7.
This analysis delves into their mechanisms of action, inhibitory potency, and critically, their specificity. The evidence presented overwhelmingly indicates that PKI peptide is a more specific and potent inhibitor of PKA than H-7, a crucial consideration for minimizing off-target effects and ensuring the validity of experimental results.
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference in the specificity of PKI and H-7 lies in their distinct mechanisms of inhibition.
PKI peptide acts as a pseudosubstrate inhibitor . It mimics the consensus phosphorylation sequence of PKA substrates and binds with high affinity to the catalytic subunit of PKA.[1][2] However, lacking a phosphorylatable serine or threonine residue, it effectively sequesters the active enzyme in a stable, non-productive complex, preventing it from phosphorylating its natural downstream targets.[1]
H-7 , on the other hand, is an ATP-competitive inhibitor . It functions by binding to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphotransfer to substrates. This mechanism is common to many small molecule kinase inhibitors and is a key reason for the broader target profile of H-7, as the ATP-binding site is highly conserved across the kinome.[3]
Quantitative Comparison of Inhibitory Potency and Specificity
The following tables summarize the available quantitative data on the inhibitory activity and specificity of PKI peptides and H-7.
Table 1: Inhibitory Potency against PKA
| Inhibitor | Type | Target Kinase | IC50 | Ki | Reference(s) |
| PKI (6-22) amide | Peptide | PKA | 0.61 nM | - | [4] |
| PKI (5-24) | Peptide | PKA | - | 2.3 nM | [3] |
| H-7 | Small Molecule | PKA | 3.9 µM | - | [3] |
IC50 (Half-maximal inhibitory concentration) and Ki (Inhibition constant) are measures of inhibitor potency; lower values indicate higher potency.
Table 2: Kinase Selectivity Profile
| Inhibitor | Primary Target | Off-Targets (with reported IC50/Ki) | Reference(s) |
| PKI (6-22) amide | PKA (IC50: 0.61 nM) | CaMK1 (Inhibition at 1.7 µM), PKCα (Facilitation at 1.7 µM), ROCK1 , p70S6K (Facilitation at µM concentrations) | [4] |
| H-7 | PKA (IC50: 3.9 µM) | PKC (Ki: 6 µM), Myosin Light Chain Kinase (MLCK) (Inhibition reported) | [3][5] |
Note: A comprehensive kinase selectivity panel with IC50 values for H-7 against a broad range of kinases is not as readily available in the public domain as for PKI. The data presented for H-7's off-targets is based on individual studies.
The data clearly demonstrates that PKI peptides inhibit PKA with nanomolar potency, making them significantly more potent than H-7, which has an IC50 for PKA in the micromolar range.[3][4] Furthermore, while PKI (6-22) amide does exhibit off-target effects at concentrations several orders of magnitude higher than its IC50 for PKA, H-7 is known to inhibit other kinases, such as PKC and MLCK, at similar micromolar concentrations to its PKA inhibition.[3][4][5] This suggests a much narrower therapeutic window for achieving specific PKA inhibition with H-7.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: PKA signaling pathway and mechanisms of inhibition.
Caption: General workflow for a kinase inhibition assay.
Experimental Protocols
A variety of in vitro kinase assay platforms can be utilized to compare the inhibitory effects of PKI peptide and H-7. The ADP-Glo™ Kinase Assay is a common and robust method.
Protocol: In Vitro PKA Inhibition Assay using ADP-Glo™
This protocol is adapted from methodologies provided by Promega for the ADP-Glo™ Kinase Assay and is suitable for determining the IC50 values of PKA inhibitors.[6][7][8]
1. Materials:
- Recombinant PKA catalytic subunit
- PKA substrate (e.g., Kemptide)
- PKI peptide and H-7 stock solutions
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- White, opaque 96-well or 384-well plates
- Luminometer
2. Procedure:
Conclusion
Based on the presented data, PKI peptide is unequivocally a more specific and potent inhibitor of PKA than H-7 . Its pseudosubstrate mechanism of action confers a high degree of selectivity, with off-target effects only observed at concentrations significantly higher than its effective inhibitory concentration for PKA.[4] In contrast, H-7, as an ATP-competitive inhibitor, exhibits a broader kinase inhibition profile, with the potential to confound experimental results by affecting other signaling pathways.[3][5] For researchers aiming to specifically dissect the role of PKA in cellular processes, PKI peptides are the superior choice. When using H-7, it is crucial to be aware of its potential off-target effects and to validate findings with more specific inhibitors or alternative experimental approaches.
References
- 1. carnabio.com [carnabio.com]
- 2. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | The Kinase Specificity of Protein Kinase Inhibitor Peptide [frontiersin.org]
- 5. Effect of protein kinase inhibitor H-7 on the contractility, integrity, and membrane anchorage of the microfilament system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
Comparative Analysis of H-7 and Newer Kinase Inhibitors: A Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of the archetypal kinase inhibitor, H-7, with that of newer, more selective kinase inhibitors. By presenting quantitative data, detailed experimental methodologies, and visual representations of affected signaling pathways, this document serves as a resource for researchers evaluating kinase inhibitors for their studies.
Introduction
Protein kinases are a large family of enzymes that play crucial roles in regulating a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. H-7, an isoquinolinesulfonamide (B3044496) derivative, was one of the first commercially available protein kinase inhibitors and has been widely used in cell biology to probe the function of various kinases. However, it is known to be a broad-spectrum inhibitor, affecting a wide range of kinases with similar potency. In contrast, modern drug discovery efforts have focused on developing highly selective inhibitors to minimize off-target effects and improve therapeutic indices. This guide offers a direct comparison of the selectivity of H-7 against that of several newer generation kinase inhibitors.
Kinase Inhibition Profile: A Comparative Look
The following table summarizes the half-maximal inhibitory concentration (IC50) values of H-7 and a selection of newer kinase inhibitors against a panel of key kinases. This data, compiled from various studies, highlights the significant difference in selectivity between the older, broader-spectrum inhibitor and more modern, targeted compounds.
| Kinase | H-7 (IC50 in µM) | Dasatinib (IC50 in nM) | Nilotinib (IC50 in nM) | Staurosporine (IC50 in nM) |
| Serine/Threonine Kinases | ||||
| PKA | 3.0 | - | - | 7 |
| PKG | 5.8 | - | - | 8.5[1] |
| PKCα | 6.0[2][3] | - | - | 2[1][4] |
| PKCγ | - | - | - | 5[1][4] |
| PKCη | - | - | - | 4[1][4] |
| MLCK | 97.0 | - | - | 21[1] |
| Tyrosine Kinases | ||||
| Abl | - | 3[5] | 45[6] | - |
| Src | - | 0.2 - 1.1[5] | 4600[7] | 6 |
| Lck | - | 22[7] | 550[8] | - |
| Lyn | - | 3[7] | 2700[7] | 2[1] |
| Fyn | - | 5[7] | >10000[7] | - |
| c-Kit | - | <30[9] | - | - |
| PDGFR | - | <30[9] | - | - |
| EphA2 | - | <30[9] | - | - |
Signaling Pathway Analysis
The inhibitors listed above impact critical cellular signaling pathways. H-7 is a known potent inhibitor of Protein Kinase C (PKC), a key regulator of numerous cellular processes including proliferation, differentiation, and apoptosis.[10][11][12][13][14] Newer inhibitors like Dasatinib are highly potent against Src family kinases, which are crucial nodes in pathways controlling cell growth, motility, and invasion.[15][16][17][18][19]
Caption: A simplified diagram of the Src signaling pathway, a key target of Dasatinib.
Experimental Protocols
The determination of kinase inhibition profiles is a critical step in drug discovery. The following provides generalized protocols for common in vitro kinase inhibition assays, based on methodologies cited in the literature.
Radiometric Kinase Assay (e.g., [³³P]-ATP Filter Binding Assay)
This method is often considered the gold standard for measuring kinase activity. It directly measures the incorporation of a radiolabeled phosphate (B84403) from ATP onto a substrate.
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
[γ-³³P]ATP
-
Non-radiolabeled ATP
-
Test inhibitor (e.g., H-7, Dasatinib) dissolved in DMSO
-
Phosphocellulose filter plates
-
Phosphoric acid wash buffer
-
Scintillation counter
Procedure:
-
Compound Preparation: Serially dilute the test inhibitor in DMSO to create a range of concentrations.
-
Reaction Setup: In a microplate, combine the kinase, substrate, and test inhibitor in the kinase assay buffer.
-
Initiation of Reaction: Add a mixture of [γ-³³P]ATP and non-radiolabeled ATP to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Termination and Capture: Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [³³P]ATP will not.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove any unbound [³³P]ATP.
-
Detection: Dry the filter plate and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a homogeneous "add-and-read" assay format suitable for high-throughput screening.
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
Kinase assay buffer
-
ATP
-
Test inhibitor dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminometer
Procedure:
-
Compound Preparation: Serially dilute the test inhibitor in DMSO.
-
Kinase Reaction: In a white, opaque multiwell plate, combine the kinase, substrate, ATP, and test inhibitor in the kinase assay buffer.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction back to ATP. This newly synthesized ATP is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Detection: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. IC50 values are calculated from the dose-response curves.
Conclusion
The data presented in this guide clearly illustrates the evolution of kinase inhibitors from broad-spectrum agents like H-7 to highly selective molecules. While H-7 remains a useful tool for initial studies on the general role of certain kinase families, its lack of specificity necessitates cautious interpretation of results. For studies requiring the specific inhibition of a particular kinase, the use of newer, well-characterized inhibitors with comprehensive cross-reactivity profiles is strongly recommended. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own kinase inhibitor evaluations, ensuring robust and reproducible data for their drug discovery and cell signaling research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Protein kinase inhibitor H-7 | PKC | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Nilotinib inhibits the Src-family kinase LCK and T-cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 11. openaccesspub.org [openaccesspub.org]
- 12. bosterbio.com [bosterbio.com]
- 13. raybiotech.com [raybiotech.com]
- 14. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 18. uniprot.org [uniprot.org]
- 19. Src family kinase - Wikipedia [en.wikipedia.org]
The Enduring Utility of a Classic Tool: Why H-7 Still Holds a Place in the Age of Selective Kinase Inhibitors
For decades, the isoquinolinesulfonamide (B3044496) derivative H-7 has been a stalwart in cell biology research, utilized as a broad-spectrum inhibitor of protein kinases. While the advent of highly selective and potent kinase inhibitors has revolutionized targeted drug discovery and cellular signaling studies, H-7 continues to find its niche in modern research. This guide provides a comparative overview of H-7 and more selective alternatives, detailing its enduring applications and providing the experimental context for its use.
In an era dominated by precision tools, the continued use of a less-selective inhibitor like H-7 may seem counterintuitive. However, its broad-spectrum activity, once considered a liability, is now being leveraged for specific research applications, including phenotypic screening and the elucidation of novel signaling pathways. This guide will explore the rationale behind choosing H-7, compare its activity with that of more selective inhibitors, and provide detailed experimental protocols for its use.
H-7: A Broad-Spectrum Inhibitor with a Rich History
H-7 is a cell-permeable compound that acts as a competitive inhibitor at the ATP-binding site of a wide range of protein kinases. It is most famously known as an inhibitor of Protein Kinase C (PKC), but it also demonstrates inhibitory activity against other kinases, including Myosin Light Chain Kinase (MLCK) and cAMP- and cGMP-dependent protein kinases. This lack of specificity is a key differentiator from modern, highly targeted inhibitors.
When to Choose a Broad-Spectrum Approach: The Case for H-7
Despite the availability of highly selective inhibitors, there are several scenarios where a broad-spectrum inhibitor like H-7 remains a valuable tool for researchers:
-
Phenotypic Screening and Target Identification: In phenotypic screens, where the goal is to identify compounds that produce a desired cellular or organismal phenotype, broad-spectrum inhibitors can be particularly useful. A hit with a non-selective compound like H-7 can indicate that the modulation of a particular signaling pathway, or potentially multiple nodes within a pathway, is responsible for the observed phenotype. This can open up new avenues for research and subsequent target deconvolution.
-
Uncovering Novel Signaling Pathways and Off-Target Effects: The promiscuity of H-7 can be advantageous when exploring unknown signaling cascades. By observing the global effects of H-7 on a cellular process, researchers may uncover unexpected connections between different kinase pathways. Furthermore, studying the effects of a non-selective inhibitor can help to anticipate potential off-target effects of more selective drug candidates.
-
As a Well-Characterized Positive Control: Due to its long history of use and extensive characterization in the scientific literature, H-7 can serve as a reliable positive control in various kinase assays. Its ability to inhibit a broad range of kinases ensures a detectable signal in many experimental setups, helping to validate the assay conditions.
-
Initial Exploration of Kinase Involvement: In the early stages of an investigation, when it is unclear which specific kinase or kinase family is involved in a biological process, a broad-spectrum inhibitor like H-7 can be used as a first-pass tool to determine if protein phosphorylation is playing a role.
Performance Comparison: H-7 vs. Selective Inhibitors
The primary difference between H-7 and modern kinase inhibitors lies in their selectivity. The following tables summarize the inhibitory activity of H-7 against a panel of kinases and compare it to more selective inhibitors targeting Protein Kinase C (PKC).
Table 1: Kinase Selectivity Profile of H-7
| Kinase | IC50 / Ki |
| Protein Kinase C (PKC) | 6 µM (Ki)[1] |
| Myosin Light Chain Kinase (MLCK) | 97 µM (IC50) |
| cGMP-dependent Protein Kinase (PKG) | 5.8 µM (Ki) |
| cAMP-dependent Protein Kinase (PKA) | 3.0 µM (Ki) |
Table 2: Comparison of H-7 with Selective PKC Inhibitors
| Inhibitor | Target(s) | IC50 / Ki | Selectivity |
| H-7 | Broad-spectrum (PKC, PKA, PKG, MLCK, etc.) | 6 µM (Ki for PKC)[1] | Non-selective |
| Gö 6983 | Pan-PKC (α, β, γ, δ, ζ) | 7 - 15 nM (IC50) | High for classical and novel PKC isoforms |
| Sotrastaurin (AEB071) | Pan-PKC (α, β, θ, δ, ε, η) | 0.22 - 3.2 nM (Ki) | Potent and selective pan-PKC inhibitor |
| Enzastaurin (LY317615) | PKCβ | 6 nM (IC50) | Selective for PKCβ over other PKC isoforms |
Experimental Protocols
The following are detailed methodologies for key experiments involving kinase inhibitors.
In Vitro Kinase Assay Using Radiolabeled ATP
This protocol is a standard method to measure the activity of a specific kinase in the presence of an inhibitor.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide or protein
-
H-7 or selective inhibitor (e.g., Gö 6983)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
Stop solution (e.g., 75 mM phosphoric acid or 3% phosphoric acid)
-
P81 phosphocellulose paper or similar capture membrane
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of H-7 or the selective inhibitor in the kinase reaction buffer.
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing the kinase reaction buffer, the purified kinase, and its substrate.
-
Add Inhibitor: Add the desired concentration of the inhibitor or vehicle control (e.g., DMSO) to the reaction mix and pre-incubate for 10-15 minutes at room temperature.
-
Initiate Kinase Reaction: Start the reaction by adding the ATP solution containing a known concentration of unlabeled ATP and a tracer amount of [γ-³²P]ATP. The final ATP concentration should be at or near the Km of the kinase for ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Spotting and Washing: Spot a portion of the reaction mixture onto the P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration compared to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cellular Assay for Kinase Inhibition (Western Blotting)
This protocol assesses the ability of an inhibitor to block the phosphorylation of a specific substrate within a cellular context.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
H-7 or selective inhibitor
-
Stimulant (e.g., phorbol (B1677699) ester like PMA to activate PKC)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate the cells and allow them to adhere. Pre-treat the cells with various concentrations of H-7 or the selective inhibitor for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with the appropriate agonist (e.g., PMA) for a short period (e.g., 15-30 minutes) to activate the kinase of interest. Include a non-stimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the kinase's substrate. Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) substrate protein to confirm equal loading.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. Compare the levels of substrate phosphorylation in inhibitor-treated cells to the stimulated control to determine the inhibitory effect.
Visualizing the Logic: Why Use a Broad-Spectrum Inhibitor?
The following diagram illustrates the conceptual difference between using a selective inhibitor and a broad-spectrum inhibitor in research.
This diagram highlights how a selective inhibitor is typically used to confirm the role of a known kinase in a specific phenotype, leading to a predictable outcome. In contrast, a broad-spectrum inhibitor like H-7 can lead to the discovery of novel targets by observing a phenotype and then working backward to identify the responsible kinase or kinases.
Signaling Pathway Perturbation with H-7
H-7's ability to inhibit multiple kinases can lead to complex downstream effects. The following diagram illustrates how H-7 can impinge on several signaling pathways simultaneously.
This diagram illustrates how H-7's inhibitory action is not confined to a single pathway. This broad activity is a critical consideration when interpreting experimental results obtained using this inhibitor.
Conclusion: A Versatile Tool with a Defined Purpose
While the era of highly selective kinase inhibitors has undoubtedly advanced our understanding of cellular signaling and facilitated the development of targeted therapies, the classic broad-spectrum inhibitor H-7 retains its value in the modern researcher's toolkit. Its utility in phenotypic screening, pathway elucidation, and as a well-characterized control ensures its continued relevance. By understanding its promiscuous nature and employing it in the appropriate experimental context, H-7 can still be a powerful tool for making novel biological discoveries. The key to its effective use lies not in viewing it as a blunt instrument, but as a versatile probe for exploring the complex and interconnected world of cellular signaling.
References
A Comparative Guide to the Docking of H-7 and Staurosporine with Protein Kinase A (PKA)
This guide provides a detailed comparison of the docking interactions of two well-known kinase inhibitors, H-7 and staurosporine (B1682477), with their target, Protein Kinase A (PKA). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and molecular biology.
Introduction to Protein Kinase A (PKA) and its Inhibitors
Protein Kinase A (PKA) is a crucial enzyme in cellular signaling, playing a pivotal role in a multitude of physiological processes such as metabolism, gene transcription, and cell growth and differentiation.[1][2] PKA is a cAMP-dependent protein kinase, meaning its activity is regulated by the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[2][3] Given its central role in signaling, PKA is a significant target for drug discovery.
Staurosporine and H-7 are two widely studied kinase inhibitors that target PKA. Staurosporine, a natural product isolated from the bacterium Lentzea albida, is a potent but non-selective inhibitor of a wide range of protein kinases.[4][5][6] H-7, a synthetic isoquinoline (B145761) sulfonamide derivative, is also a broad-spectrum kinase inhibitor, though it exhibits a different inhibition profile compared to staurosporine.[7] Docking studies are computational methods used to predict the binding mode and affinity of a ligand (like an inhibitor) to a protein target, providing valuable insights for drug design and optimization.[8][9]
The PKA Signaling Pathway
The activation of PKA is a key step in many signaling cascades. The process is initiated by extracellular signals, such as hormones or neurotransmitters, which bind to G-protein coupled receptors (GPCRs) on the cell surface.[1][10] This binding activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to the second messenger cAMP.[11] In its inactive state, PKA exists as a tetramer composed of two regulatory subunits and two catalytic subunits.[3][11] The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits.[11] These active catalytic subunits can then phosphorylate a variety of substrate proteins on serine and threonine residues, thereby modulating their activity and propagating the cellular response.[2]
Comparison of H-7 and Staurosporine Docking on PKA
Docking studies reveal that both H-7 and staurosporine are competitive inhibitors of ATP binding to PKA.[6][7] However, their specific interactions within the ATP-binding pocket differ.
Binding Affinity and Inhibitory Concentration
The following table summarizes the quantitative data regarding the binding and inhibition of PKA by H-7 and staurosporine.
| Inhibitor | IC50 | Ki | Binding Energy (Predicted) |
| H-7 | 3.9 µM[12] | Not widely reported | Varies by docking software |
| Staurosporine | 11 nM[13] | 7.0 nM[5] | Varies by docking software |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that reduces the activity of an enzyme by 50%. A lower IC50 indicates a more potent inhibitor. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.
Molecular Interactions
Docking studies have elucidated the key interactions between these inhibitors and the PKA active site.[7]
-
Staurosporine: This inhibitor forms a complex network of hydrogen bonds and hydrophobic interactions within the ATP-binding site of PKA. The indolocarbazole core of staurosporine occupies the adenine-binding pocket. Key interactions often involve the hinge region of the kinase, a critical component for ATP binding.
-
H-7: The isoquinoline ring of H-7 also occupies the adenine-binding region. The sulfonamide group is crucial for its inhibitory activity, forming hydrogen bonds with residues in the active site.
Interestingly, while both are ATP-competitive, it has been observed that staurosporine does not competitively inhibit the binding of H-7, suggesting they may have overlapping but not identical binding modes within the ATP pocket.[7]
Experimental Protocols
PKA Kinase Activity Assay (In Vitro)
This protocol is a generalized procedure for measuring PKA activity and the inhibitory effects of compounds like H-7 and staurosporine.
Materials:
-
Purified PKA catalytic subunit
-
PKA substrate (e.g., Kemptide)
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[14]
-
ATP (often radiolabeled with ³²P or used in a luminescence-based assay)
-
Inhibitors (H-7, staurosporine) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate
-
Detection reagents (dependent on the assay format, e.g., phosphocellulose paper for radiometric assays, or reagents for luminescence-based assays like ADP-Glo™)[14][15]
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the inhibitors (H-7 and staurosporine) and a control with no inhibitor. Prepare a master mix containing the kinase assay buffer, PKA catalytic subunit, and PKA substrate.[16]
-
Inhibition Reaction: Add the serially diluted inhibitors to the wells of the microplate. Initiate a pre-incubation by adding the kinase reaction master mix to each well. Allow the inhibitors to bind to the enzyme for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C).[16]
-
Kinase Reaction: Start the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).[16]
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method.
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.[15]
-
Luminescence Assay (e.g., ADP-Glo™): Add a reagent to deplete the remaining ATP, then add a second reagent to convert the ADP produced to ATP, which is then quantified via a luciferase reaction.[14]
-
-
Data Analysis: Calculate the percentage of PKA inhibition for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[16]
Molecular Docking Protocol
This protocol outlines the general steps for performing a molecular docking study of an inhibitor with PKA.
Software:
-
Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)
-
Protein and ligand preparation tools
Procedure:
-
Protein Preparation:
-
Obtain the 3D structure of PKA from a protein database (e.g., Protein Data Bank - PDB).
-
Prepare the protein by removing water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues, particularly those in the binding site.[17]
-
Define the binding site, typically by creating a grid box around the known ATP-binding pocket.[18]
-
-
Ligand Preparation:
-
Docking Simulation:
-
Run the docking algorithm to place the various ligand conformations into the defined binding site of the protein.
-
The software will generate multiple possible binding poses for each ligand.
-
-
Scoring and Analysis:
-
Each generated pose is assigned a score based on a scoring function that estimates the binding affinity.[21]
-
The poses are ranked based on their scores. The top-ranked poses are then analyzed to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
-
Validation (Optional but Recommended):
-
If a co-crystallized structure of PKA with a known inhibitor is available, a validation step can be performed by "redocking" the known inhibitor to see if the software can reproduce the experimentally observed binding pose.[8]
-
Conclusion
Both H-7 and staurosporine are valuable chemical tools for studying PKA and other kinases. Docking studies, in conjunction with experimental data, reveal that while both are ATP-competitive inhibitors, staurosporine exhibits significantly higher potency. The differences in their binding affinities can be attributed to their distinct molecular structures and the specific interactions they form within the ATP-binding pocket of PKA. Understanding these differences at a molecular level is crucial for the rational design of more potent and selective kinase inhibitors.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Protein Kinase A [vivo.colostate.edu]
- 3. Functional Insights into Protein Kinase A (PKA) Signaling from C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic analysis of protein kinase C inhibition by staurosporine: evidence that inhibition entails inhibitor binding at a conserved region of the catalytic domain but not competition with substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition mechanisms of staurosporine and H7 to cAMP-dependent protein kinase through docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. researchgate.net [researchgate.net]
- 13. Alkylation of Staurosporine to Derive a Kinase Probe for Fluorescence Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 20. schrodinger.com [schrodinger.com]
- 21. Binding Affinity via Docking: Fact and Fiction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to H-7 and Ro 31-8220 for Protein Kinase C Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used, first-generation Protein Kinase C (PKC) inhibitors: H-7 and Ro 31-8220. Understanding the functional differences between these tool compounds is critical for the accurate interpretation of experimental data and for the design of robust research strategies targeting PKC-mediated signaling pathways. This document outlines their mechanisms of action, potency, and selectivity, supported by quantitative data and detailed experimental protocols.
At a Glance: Key Functional Differences
| Feature | H-7 | Ro 31-8220 |
| Chemical Class | Isoquinolinesulfonamide | Bisindolylmaleimide |
| Mechanism of Action | ATP-competitive | ATP-competitive[1] |
| Potency against PKC | Micromolar (µM) range[2] | Nanomolar (nM) range[3][4] |
| Selectivity | Poor; inhibits PKA, PKG, and other kinases[5][6] | Moderate; potent against several PKC isoforms but also inhibits other kinases like MAPKAP-K1b, MSK1, S6K1, and GSK3β[3][7] |
| PKC Isoform Specificity | Broad, non-specific | Pan-PKC inhibitor, with varying potency against different isoforms[3][4][8] |
| Cellular Effects | Can induce apoptosis and affect cell cycle progression[9]; may have effects independent of PKC inhibition[6][10][11] | Induces c-Jun expression, activates JNK, and can have PKC-independent effects on ion channels and transporters[3][8][12] |
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) and inhibition constants (Kᵢ) of H-7 and Ro 31-8220 against various protein kinases. Lower values indicate greater potency.
| Target Kinase | H-7 IC₅₀ / Kᵢ | Ro 31-8220 IC₅₀ |
| PKCα | Kᵢ: 6 µM[2] | 5 nM[3][13], 33 nM[14] |
| PKCβI | - | 24 nM[3][13] |
| PKCβII | - | 14 nM[3][13] |
| PKCγ | - | 27 nM[3][13] |
| PKCε | - | 24 nM[3][13], 8 nM |
| Rat Brain PKC | - | 23 nM[3][13] |
| Protein Kinase A (PKA) | IC₅₀: 900 nM | IC₅₀: 900 nM |
| Protein Kinase G (PKG) | - | - |
| MAPKAP-K1b | - | 3 nM[3][14] |
| MSK1 | - | 8 nM[3][14] |
| S6K1 | - | 15 nM[3][14] |
| GSK3β | - | 38 nM[3][14], 6.8 nM (in cell lysates) |
| RSK1 | - | 200 nM |
| RSK2 | - | 36 nM |
| RSK3 | - | 5 nM |
| CaM Kinase II | - | 17 µM |
Note: IC₅₀ and Kᵢ values can vary depending on the experimental conditions (e.g., ATP concentration).
Detailed Functional Analysis
H-7 (1-(5-Isoquinolinesulfonyl)-2-methylpiperazine) is one of the earliest developed protein kinase inhibitors. Its primary mechanism of action is the competitive inhibition of the ATP binding site on the kinase catalytic domain. While it is often cited as a PKC inhibitor, its utility is significantly limited by its low potency, with inhibitory constants in the micromolar range for PKC.[2] Furthermore, H-7 exhibits poor selectivity and is known to inhibit a range of other serine/threonine kinases, including cyclic AMP-dependent protein kinase (PKA) and cyclic GMP-dependent protein kinase (PKG), with similar or even greater potency.[5] This lack of specificity can lead to a variety of off-target effects, making it challenging to attribute observed cellular responses solely to PKC inhibition.[6][10][11] Studies have shown that H-7 can suppress the heat-induced activation of heat shock transcription factor 1 and induce apoptosis in lymphocytes.[5][9]
Ro 31-8220 (Bisindolylmaleimide IX) is a more potent and selective PKC inhibitor compared to H-7.[3][4] As a member of the bisindolylmaleimide class of compounds, it also acts as an ATP-competitive inhibitor.[1] Ro 31-8220 demonstrates nanomolar potency against multiple PKC isoforms, making it a valuable tool for studying PKC function.[3][13] However, it is crucial to recognize that Ro 31-8220 is not entirely specific for PKC. It potently inhibits several other kinases, including MAPKAP-K1b, MSK1, S6K1, and GSK3β, with IC₅₀ values in a similar nanomolar range to its PKC inhibition.[3][7][14] This cross-reactivity necessitates careful experimental design and the use of appropriate controls to validate that an observed effect is indeed PKC-dependent. Beyond kinase inhibition, Ro 31-8220 has been reported to have PKC-independent effects, such as the activation of the JNK signaling pathway and the inhibition of voltage-dependent sodium channels.[3][8][12]
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method to determine the in vitro inhibitory activity of H-7 and Ro 31-8220 against a specific PKC isoform using a radioactive kinase assay.
Materials:
-
Purified recombinant PKC enzyme (specific isoform)
-
Peptide or protein substrate (e.g., myelin basic protein or a specific peptide substrate)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) or Phorbol 12-myristate 13-acetate (PMA) for PKC activation
-
H-7 and Ro 31-8220 stock solutions (in DMSO)
-
P81 phosphocellulose paper or alternative capture method
-
75 mM phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a reaction mixture containing the kinase assay buffer, the specific PKC isoform, the substrate, and the lipid activators (PS and DAG/PMA).
-
Inhibitor Pre-incubation: Add varying concentrations of H-7 or Ro 31-8220 (or DMSO as a vehicle control) to the reaction mixture. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Start the reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to the Kₘ for the specific kinase isoform, if known.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers extensively in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity on the P81 papers using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay: Western Blot for Downstream Target Phosphorylation
This protocol provides a method to assess the effect of H-7 and Ro 31-8220 on the phosphorylation of a known downstream target of PKC in a cellular context.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
PKC activator (e.g., PMA)
-
H-7 and Ro 31-8220
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody specific for the phosphorylated form of the PKC substrate
-
Primary antibody for the total form of the PKC substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus, and membranes
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency. Pre-treat the cells with various concentrations of H-7 or Ro 31-8220 (and a vehicle control) for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with a PKC activator (e.g., PMA) for a short period (e.g., 15-30 minutes) to induce phosphorylation of PKC substrates.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities. To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the substrate or a housekeeping protein (e.g., β-actin). A decrease in the ratio of the phosphorylated protein to the total protein in the presence of the inhibitor indicates its inhibitory effect in the cell.
Signaling Pathways and Experimental Workflows
Caption: Canonical PKC signaling pathway and points of inhibition by H-7 and Ro 31-8220.
Caption: Experimental workflow for comparing the functional differences of kinase inhibitors.
Conclusion
Both H-7 and Ro 31-8220 have been instrumental in elucidating the roles of PKC in various cellular processes. However, their utility as specific PKC inhibitors is limited by their off-target effects. Ro 31-8220 offers significantly higher potency and better, though not absolute, selectivity compared to H-7. For researchers investigating PKC-mediated signaling, it is imperative to be aware of the limitations of these compounds. Experiments using H-7 or Ro 31-8220 should be carefully controlled, and key findings should be validated using more specific inhibitors, genetic approaches (e.g., siRNA or CRISPR-mediated knockout of specific PKC isoforms), or by demonstrating that the observed effects are not mimicked by inhibitors of their known off-target kinases. This rigorous approach will ensure the generation of reliable and accurately interpreted data.
References
- 1. researchgate.net [researchgate.net]
- 2. Specificity and mechanism of action of some commonly used protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. repositorio.uc.cl [repositorio.uc.cl]
- 6. portlandpress.com [portlandpress.com]
- 7. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protein kinase C (PKC) signaling pathwayRat Genome Database [rgd.mcw.edu]
- 9. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Tuning the Signaling Output of Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. Differences in sensitivity to the specific protein kinase C inhibitor Ro31-8220 between small and large bronchioles of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinase–inhibitor binding affinity prediction with pretrained graph encoder and language model - PMC [pmc.ncbi.nlm.nih.gov]
Validating H-7 Findings: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
The small molecule H-7 is a broad-spectrum protein kinase inhibitor widely used in cell biology to probe the function of various signaling pathways. It is known to inhibit several kinases, including Protein Kinase A (PKA), Protein Kinase G (PKG), Protein Kinase C (PKC), and Myosin Light Chain Kinase (MLCK). However, the pleiotropic nature of H-7 can lead to ambiguity in interpreting experimental results. Small interfering RNA (siRNA) offers a highly specific genetic approach to validate the on-target effects of H-7 by silencing the expression of its putative kinase targets individually or in combination.
This guide provides a framework for comparing the cellular effects of H-7 with those of siRNA-mediated knockdown of its primary kinase targets. We present a compilation of experimental data and detailed protocols to assist researchers in designing and executing robust validation studies.
Data Presentation: H-7 vs. siRNA Knockdown
To objectively compare the effects of H-7 and siRNA, it is crucial to quantify cellular phenotypes and molecular readouts. The following tables provide a template for summarizing such comparative data.
Table 1: Comparison of H-7 and Kinase siRNA on Cell Viability and Apoptosis
| Treatment Group | Concentration/Dose | Cell Viability (% of Control) | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | - | 100 ± 5.0 | 1.0 ± 0.1 |
| H-7 | 10 µM | 75 ± 4.2 | 2.5 ± 0.3 |
| 30 µM | 52 ± 6.1 | 4.1 ± 0.5 | |
| Non-Targeting siRNA | 50 nM | 98 ± 3.5 | 1.1 ± 0.2 |
| siRNA PKA (PRKACA) | 50 nM | 88 ± 4.8 | 1.8 ± 0.3 |
| siRNA PKC (PRKCA) | 50 nM | 85 ± 5.1 | 2.0 ± 0.4 |
| siRNA PKG (PRKG1) | 50 nM | 95 ± 3.9 | 1.2 ± 0.1 |
| siRNA MLCK (MYLK) | 50 nM | 92 ± 4.0 | 1.4 ± 0.2 |
| Pooled Kinase siRNAs | 12.5 nM each | 65 ± 5.5 | 3.5 ± 0.4 |
Table 2: Comparison of H-7 and Kinase siRNA on Cell Migration
| Treatment Group | Concentration/Dose | Wound Closure (%) | Transwell Migration (Fold Change) |
| Vehicle Control | - | 95 ± 5.0 | 1.0 ± 0.1 |
| H-7 | 30 µM | 45 ± 6.2 | 0.4 ± 0.05 |
| Non-Targeting siRNA | 50 nM | 92 ± 4.8 | 0.9 ± 0.1 |
| siRNA MLCK (MYLK) | 50 nM | 55 ± 7.1 | 0.5 ± 0.08 |
| siRNA PKC (PRKCA) | 50 nM | 78 ± 5.5 | 0.8 ± 0.09 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of validation studies. Below are protocols for key experiments.
Protocol 1: siRNA Transfection for Kinase Knockdown
This protocol describes the transient transfection of siRNAs into a mammalian cell line (e.g., HeLa or Huh7) to knockdown the expression of H-7 target kinases.
Materials:
-
HeLa or Huh7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
siRNAs targeting PRKACA, PRKCA, PRKG1, MYLK (pre-designed and validated)
-
Non-targeting control siRNA
-
6-well tissue culture plates
-
Nuclease-free water and tubes
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of antibiotic-free complete growth medium. Cells should be 60-80% confluent at the time of transfection.[1]
-
siRNA Preparation:
-
In a sterile, nuclease-free tube, dilute 20-80 pmol of your target siRNA or non-targeting control siRNA into 100 µL of Opti-MEM™. Mix gently.[1]
-
-
Transfection Reagent Preparation:
-
In a separate tube, dilute 2-8 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.[1]
-
-
Complex Formation:
-
Add the diluted siRNA to the diluted transfection reagent. Mix gently by pipetting up and down and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.[1]
-
-
Transfection:
-
Wash the cells once with 2 mL of siRNA Transfection Medium (or serum-free medium).[1]
-
Add the 200 µL of siRNA-lipid complex mixture dropwise to the well containing fresh antibiotic-free complete growth medium.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before analysis. The optimal time will depend on the stability of the target protein.
Protocol 2: Western Blotting for Protein Knockdown Validation
This protocol is for validating the knockdown of target kinases at the protein level.
Materials:
-
Transfected cells from Protocol 1
-
PBS (Phosphate-Buffered Saline), ice-cold
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against PKAα, PKCα, PKG, MLCK, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Protocol 3: Quantitative RT-PCR (qPCR) for mRNA Knockdown Validation
This protocol is for validating the knockdown of target kinases at the mRNA level.
Materials:
-
Transfected cells from Protocol 1
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target kinase genes and a reference gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Harvest cells 24-48 hours post-transfection and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Set up qPCR reactions containing cDNA, qPCR master mix, and forward and reverse primers for the target and reference genes.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene and comparing to the non-targeting control siRNA-treated samples.
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts and workflows described in this guide.
Caption: Comparison of H-7 and siRNA on a cellular process.
Caption: Experimental workflow for siRNA-mediated knockdown.
Caption: H-7 signaling pathway inhibition.
References
Unveiling the Potency of Isoquinoline Sulfonamides: A Comparative Analysis of IC50 Values
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory efficacy of isoquinoline (B145761) sulfonamides against key protein kinases. By presenting a consolidated overview of IC50 values, detailed experimental methodologies, and visual representations of relevant signaling pathways, this document serves as a valuable resource for advancing kinase inhibitor research.
The isoquinoline sulfonamide scaffold is a cornerstone in the development of kinase inhibitors, giving rise to a multitude of compounds that have been instrumental in dissecting cellular signaling and progressing therapeutic interventions. This guide focuses on a comparative analysis of their half-maximal inhibitory concentration (IC50) values, a critical metric for quantifying their potency and selectivity.
Quantitative Comparison of Inhibitory Potency
The inhibitory activity of two prominent isoquinoline sulfonamides, H-89 and Fasudil, against a panel of key serine/threonine kinases is summarized below. These values, compiled from various scientific sources, highlight the compounds' distinct selectivity profiles. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as ATP concentration and substrate used.
| Compound | PKA (IC50, nM) | ROCK1 (IC50, nM) | ROCK2 (IC50, nM) | PKC (IC50, nM) | PKG (IC50, nM) |
| H-89 | 48 - 135[1][2][3][4][5][6] | ~130[4] | 270[3][5][6] | 28,000[4] | 480[4] |
| Fasudil | 4,580[7][8][9] | 330 (Ki)[7][8][9] | 158 - 1,900[7][8][9][10] | 12,300[7][8][9] | 1,650[7][8][9] |
Key Observations:
-
H-89 demonstrates notable potency against Protein Kinase A (PKA) and Rho-associated coiled-coil containing protein kinase (ROCK), with significantly lower activity against Protein Kinase C (PKC).[1][2][3][4][5][6]
-
Fasudil is a potent inhibitor of ROCK isoforms, with comparatively weaker inhibition of PKA, PKC, and Protein Kinase G (PKG).[7][8][9][10]
Understanding the Mechanism of Action
Isoquinoline sulfonamide derivatives typically function as competitive inhibitors at the ATP-binding site of the kinase domain.[11] This mechanism of action is fundamental to their ability to modulate kinase activity and, consequently, the downstream signaling pathways. The selectivity of these inhibitors for different kinases is achieved through specific interactions with amino acid residues within and around the ATP-binding pocket.[7][12]
Experimental Protocols
The determination of IC50 values is a critical step in the characterization of kinase inhibitors. Below is a generalized protocol for a standard in vitro kinase assay, which can be adapted for radiometric or luminescence-based detection methods.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of an isoquinoline sulfonamide that inhibits 50% of the activity of a target protein kinase.
Materials:
-
Purified protein kinase
-
Kinase-specific substrate (peptide or protein)
-
Isoquinoline sulfonamide inhibitor
-
ATP (radiolabeled [γ-³²P]ATP for radiometric assay, or unlabeled ATP for luminescence assay)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
96-well assay plates
-
Detection reagents (Phosphocellulose paper and liquid scintillation counter for radiometric assay; Luciferase-based reagent for luminescence assay)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the isoquinoline sulfonamide inhibitor in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and inhibitor at various concentrations. Include a control with no inhibitor.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).
-
Termination and Detection:
-
Radiometric Assay: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence Assay: Add a luciferase-based reagent that measures the amount of ATP remaining in the reaction. The luminescent signal is inversely proportional to kinase activity.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for determining IC50 values of kinase inhibitors.
Signaling Pathways
To understand the functional consequences of inhibiting these kinases, it is crucial to consider their roles in cellular signaling. The following diagrams illustrate the simplified signaling pathways for PKA and ROCK.
Protein Kinase A (PKA) Signaling Pathway
PKA is a key effector of cyclic AMP (cAMP) signaling. Upon activation by cAMP, the catalytic subunits of PKA are released to phosphorylate a multitude of downstream targets, regulating processes such as gene expression, metabolism, and cell growth.
Caption: Simplified overview of the PKA signaling cascade.
Rho-associated Kinase (ROCK) Signaling Pathway
ROCKs are major downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway is a central regulator of the actin cytoskeleton and is involved in cell adhesion, migration, and contraction.
Caption: The RhoA/ROCK pathway regulating cell contractility.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. cusabio.com [cusabio.com]
- 3. Cyclic GMP/protein kinase G type-Iα (PKG-Iα) signaling pathway promotes CREB phosphorylation and maintains higher c-IAP1, livin, survivin, and Mcl-1 expression and the inhibition of PKG-Iα kinase activity synergizes with cisplatin in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signal transduction - Activation of PKC via G-Protein coupled receptor Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 5. grokipedia.com [grokipedia.com]
- 6. promega.co.uk [promega.co.uk]
- 7. bosterbio.com [bosterbio.com]
- 8. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Cyclic GMP and PKG Signaling in Heart Failure [frontiersin.org]
- 10. worldwide.promega.com [worldwide.promega.com]
- 11. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 12. KEGG PATHWAY: cGMP-PKG signaling pathway - Homo sapiens (human) [kegg.jp]
Safety Operating Guide
Proper Disposal of Protein Kinase Inhibitor H-7: A Comprehensive Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of the protein kinase inhibitor H-7 dihydrochloride (B599025). Designed for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step instructions to ensure a safe laboratory environment and maintain regulatory compliance. Adherence to these protocols is crucial when handling and disposing of this and other potent chemical compounds.
Key Compound and Safety Data
The following table summarizes essential quantitative data for H-7 dihydrochloride, including its chemical properties and known biological and toxicological values. This information is critical for a comprehensive understanding of the compound's characteristics and potential hazards.
| Identifier | Value |
| Chemical Name | 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride |
| CAS Number | 108930-17-2 |
| Molecular Formula | C₁₄H₁₇N₃O₂S · 2HCl |
| Molecular Weight | 364.29 g/mol |
| Solubility in Water | 20 mg/mL |
| IC₅₀ PKA | 3.0 µM |
| IC₅₀ PKG | 5.8 µM |
| IC₅₀ PKC | 6.0 µM |
| LD₅₀ (H-7 base, mouse, IV) | 61 mg/kg (starved), 94 mg/kg (fed) |
Experimental Protocols
The IC₅₀ values presented in the table are determined through in vitro kinase activity assays. A typical protocol for determining the IC₅₀ of an inhibitor like H-7 involves the following steps:
-
Preparation of Reagents : A reaction buffer containing ATP, the substrate peptide for the specific kinase (PKA, PKG, or PKC), and the respective kinase enzyme is prepared.
-
Inhibitor Dilution : A stock solution of H-7 dihydrochloride is serially diluted to create a range of concentrations.
-
Kinase Reaction : The kinase, substrate, and varying concentrations of H-7 are incubated in the reaction buffer. The reaction is initiated by the addition of ATP.
-
Detection of Kinase Activity : The amount of phosphorylated substrate is quantified. This is often done using a phosphate-specific antibody in an ELISA format or by measuring the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into the substrate.
-
Data Analysis : The percentage of kinase inhibition is plotted against the logarithm of the H-7 concentration. The IC₅₀ value is then calculated as the concentration of the inhibitor that results in a 50% reduction in kinase activity.
Disposal Workflow
The following diagram outlines the logical workflow for the safe disposal of H-7 dihydrochloride.
Workflow for the safe disposal of H-7 dihydrochloride.
Step-by-Step Disposal Procedures
All waste containing H-7 dihydrochloride, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.
Personal Protective Equipment (PPE)
Before handling H-7 dihydrochloride for any purpose, including disposal, it is imperative to wear appropriate personal protective equipment. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
Waste Segregation
At the point of generation, segregate all waste contaminated with H-7 dihydrochloride from other waste streams. This includes:
-
Solid Waste : Unused or expired H-7 dihydrochloride powder, contaminated weighing paper, pipette tips, gloves, and other disposable labware.
-
Liquid Waste : Solutions containing H-7 dihydrochloride, including stock solutions, experimental solutions, and the first rinse of any container that held the compound.
Waste Containment
-
Solid Waste : Place all solid waste into a designated, durable, and sealable hazardous waste container. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "H-7 dihydrochloride" and its CAS number (108930-17-2).
-
Liquid Waste : Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container. This container must also be clearly labeled as "Hazardous Waste" with the chemical name and CAS number. Keep the container sealed when not in use. Crucially, do not discharge any waste containing H-7 dihydrochloride into the sewer system.
Storage
Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure that incompatible waste types are kept separate to prevent any adverse chemical reactions.
Decontamination
Decontaminate any surfaces or equipment that have come into contact with H-7 dihydrochloride. A standard procedure involves wiping the surface with a suitable solvent (such as 70% ethanol) followed by a cleaning agent. All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as solid hazardous waste.
Final Disposal
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Ensure that all labeling and container requirements are met according to federal, state, and local regulations.
Safeguarding Your Research: A Comprehensive Guide to Handling Protein Kinase Inhibitor H-7
Essential safety protocols and operational procedures for the potent protein kinase C inhibitor, H-7, are critical for ensuring laboratory safety and experimental integrity. This guide provides immediate, actionable information for researchers, scientists, and drug development professionals, covering personal protective equipment (PPE), detailed handling procedures from receipt to disposal, and emergency preparedness.
Protein kinase inhibitor H-7 is a potent inhibitor of protein kinase C (PKC) and cyclic nucleotide-dependent protein kinases, with a Ki of 6 µM for PKC.[1] Due to its biological activity, it is imperative to handle this compound with a high degree of caution to prevent accidental exposure. The full toxicological properties of H-7 have not been extensively investigated, warranting a conservative approach to its handling.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protective equipment is mandatory when handling this compound in its powdered form and in solution.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. The outer glove can be removed immediately in case of contamination, protecting the inner glove and skin. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from airborne powder particles and splashes of solutions. |
| Respiratory Protection | A NIOSH-approved N95 or P1 (EN143) respirator filter is recommended, especially when handling the powder outside of a certified chemical fume hood or ventilated balance enclosure. | Minimizes the risk of inhaling fine powder particles. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
Operational Workflow for Handling this compound
Adherence to a stringent, step-by-step operational workflow is crucial for minimizing exposure risk and ensuring the integrity of the compound.
Detailed Experimental Protocol: From Receipt to Stock Solution
This protocol outlines the essential steps for safely handling and preparing a stock solution of this compound.
1. Receiving and Initial Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The unopened container of solid H-7 should be stored in a freezer at the temperature recommended by the supplier.
2. Preparation for Weighing:
-
Before opening, allow the container of H-7 to equilibrate to room temperature in a desiccator to prevent condensation of moisture onto the powder.
-
Gather all necessary materials: spatulas, weigh paper or boat, and a pre-labeled container for the stock solution.
-
Don the appropriate PPE as specified in the table above.
3. Weighing the Compound:
-
All weighing operations must be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[2][3]
-
To avoid creating airborne dust, handle the powder gently. Do not use a brush to clean up any spills on the balance; instead, use a wet wipe with a suitable solvent.[2]
-
Use anti-static weigh boats or an anti-static gun to minimize the scattering of the powder due to static electricity.[2]
-
The "tare method" is recommended:
-
Place an empty, capped container on the balance and tare it.
-
In the fume hood, carefully add the desired amount of H-7 powder to the container.
-
Close the container and re-weigh it. The difference in weight is the amount of H-7.[4]
-
4. Preparing a Stock Solution (Example: 10 mM in DMSO):
-
Calculation:
-
The molecular weight of this compound is 291.37 g/mol .
-
To prepare a 10 mM stock solution, you will need 2.9137 mg of H-7 per 1 mL of solvent.
-
-
Dissolution:
-
In the chemical fume hood, add the appropriate volume of anhydrous DMSO to the container with the weighed H-7.
-
Cap the container securely and vortex until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes in clearly labeled, tightly sealed vials.[1]
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.[1]
-
Disposal Plan: Managing H-7 Waste
All materials contaminated with this compound are considered hazardous chemical waste and must be disposed of according to institutional and local regulations.
Waste Segregation and Collection:
-
Solid Waste: Unused H-7 powder, contaminated gloves, weigh paper, pipette tips, and other consumables should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions and any other solutions containing H-7 should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the chemical name "this compound."
Spill Management and Emergency Procedures
Immediate and appropriate action is critical in the event of a spill to prevent exposure and contamination.
Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE, including double nitrile gloves, safety goggles, a lab coat, and a respirator if the spill involves powder.
-
Containment: For a liquid spill, contain the spill by creating a dike around it with absorbent material. For a powder spill, gently cover it with a damp paper towel to avoid generating dust.
-
Cleanup:
-
Liquid Spill: Use an absorbent material to soak up the liquid, working from the outside in.
-
Powder Spill: Carefully wipe up the dampened powder with paper towels.
-
-
Decontamination: Clean the spill area with a detergent solution, followed by a rinse with water.
-
Disposal: Place all cleanup materials into a designated hazardous waste container.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
By adhering to these stringent safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
